5-Amino-2-chloro-4-methylbenzenesulfonic acid
Description
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Properties
IUPAC Name |
5-amino-2-chloro-4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKLFVCDERLWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565508 | |
| Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83543-94-6 | |
| Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-4-methylbenzenesulfonic acid, also known as CLT acid, is a key intermediate in the synthesis of various organic compounds, particularly in the dye and pigment industry.[1][2] Its utility in producing vibrant and stable colorants, such as Lake Red C, underscores the importance of stringent quality control and thorough characterization.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the spectral data for this compound, offering insights into the structural elucidation and analytical validation necessary for its application in research and development. The structural integrity of this molecule is paramount for the desired downstream chemical reactions and final product performance. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of this compound. While raw spectral data is available in databases like the Spectral Database for Organic Compounds (SDBS), this guide focuses on the expert interpretation of that data.[3][4]
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to off-white or pinkish crystalline powder.[1][5] It is an organosulfonic acid and a halogenated aromatic compound. The presence of the amino and sulfonic acid groups makes it polar and soluble in water.[5]
| Property | Value | Reference |
| CAS Number | 88-53-9 | [6] |
| Molecular Formula | C₇H₈ClNO₃S | [6] |
| Molecular Weight | 221.66 g/mol | [6] |
| Appearance | White to pink powder | [1] |
| Melting Point | >305°C | [1] |
| Water Solubility | Soluble | [5] |
Spectroscopic Analysis: A Multi-faceted Approach
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality assessment of this compound. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be acquired using a method suitable for solid samples, such as Attenuated Total Reflectance (ATR)-FTIR.
Experimental Protocol (ATR-FTIR):
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded.
-
Sample Application: A small amount of the powdered this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectrum Acquisition: The IR spectrum is collected over a standard range (e.g., 4000-400 cm⁻¹).
Interpretation of the IR Spectrum:
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the various functional groups in the molecule.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 | N-H stretching | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the primary amine. |
| 3100-3000 | C-H stretching | Aromatic Ring | These absorptions are typical for C-H bonds on a benzene ring. |
| 2980-2850 | C-H stretching | Methyl Group (-CH₃) | Aliphatic C-H stretching vibrations from the methyl group. |
| 1620-1580 | C=C stretching | Aromatic Ring | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| 1250-1150 & 1050-1000 | S=O stretching | Sulfonic Acid (-SO₃H) | Strong and characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group. |
| 1100-1000 | C-N stretching | Aryl Amine | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
| 800-700 | C-Cl stretching | Aryl Halide | The position of this band can be influenced by the substitution pattern on the aromatic ring. |
The broadness of the O-H stretch from the sulfonic acid group, typically seen around 3000 cm⁻¹, may overlap with the C-H stretching region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Experimental Protocol (NMR):
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). A reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.
-
Spectrum Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration, and multiplicity of each signal provide valuable structural information.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 1H | H-6 | This aromatic proton is adjacent to the electron-withdrawing sulfonic acid group and the chlorine atom, shifting it downfield. It has no adjacent protons, hence a singlet. |
| ~6.8 | Singlet | 1H | H-3 | This aromatic proton is ortho to the electron-donating amino group, which shields it and shifts it upfield. It has no adjacent protons, resulting in a singlet. |
| ~4.9 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to exchange with the solvent. |
| ~2.2 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet. |
Note: The -SO₃H proton is acidic and will likely exchange with the deuterated solvent, making it invisible in the spectrum.
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |
| ~145 | C-5 | This carbon is attached to the electron-donating amino group, causing a significant upfield shift. |
| ~138 | C-1 | The carbon bearing the sulfonic acid group will be deshielded and appear downfield. |
| ~135 | C-4 | The carbon attached to the methyl group. |
| ~130 | C-2 | The carbon bonded to the chlorine atom will be deshielded. |
| ~125 | C-6 | Aromatic carbon adjacent to the sulfonic acid and chlorine substituted carbons. |
| ~115 | C-3 | Aromatic carbon ortho to the amino group, showing a characteristic upfield shift. |
| ~20 | -CH₃ | The methyl carbon will have a typical aliphatic chemical shift. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity.
Experimental Protocol (MS):
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Ionization: The molecules are ionized in the ESI source. Both positive and negative ion modes can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Interpretation of the Mass Spectrum:
In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 222. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 220. A key fragmentation pathway for aromatic sulfonic acids is the loss of SO₂ (64 Da) or SO₃ (80 Da).
Predicted Fragmentation Pattern:
Caption: Predicted fragmentation of the protonated molecule.
A characteristic fragmentation of aromatic sulfonamides, which are structurally related, is the loss of SO₂.[3] This suggests that a loss of SO₃ from the sulfonic acid would be a likely fragmentation pathway.
Conclusion
The combined application of IR, NMR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The spectral data, when expertly interpreted, confirms the presence of all key functional groups, maps the carbon-hydrogen framework, and verifies the molecular weight and fragmentation pattern. This multi-technique approach ensures the identity and purity of this important chemical intermediate, which is critical for its successful application in the synthesis of dyes, pigments, and other fine chemicals. The consistency between the expected spectral data, based on established chemical principles, and the data available in spectral databases, provides a high degree of confidence in the structural assignment.
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SIELC Technologies. 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2018-02-19). [Link]
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Danish Environmental Protection Agency. Description of development of an analytical method for measurement of PAA in tattoo ink and PMU. [Link]
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A Comprehensive Guide to the Characterization of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Amino-2-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9) is a key intermediate in the synthesis of various organic pigments and dyes.[1][2] Its purity and structural integrity are paramount to the quality and performance of the final products. This technical guide provides an in-depth overview of the essential analytical techniques for the comprehensive characterization of this compound, ensuring its suitability for research, development, and manufacturing purposes. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust framework for quality control and structural elucidation.
Introduction: The Analytical Imperative
The precise chemical structure of this compound, with its multiple functional groups—an amino group, a chloro substituent, a methyl group, and a sulfonic acid moiety on a benzene ring—necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment.[3][4] The potential for isomeric impurities from its synthesis, which involves steps like chlorination, nitration, and reduction, underscores the need for rigorous characterization.[1] This guide will explore the application of spectroscopic, chromatographic, and thermal analysis techniques, providing both the theoretical basis and practical considerations for each method.
Structural Elucidation and Confirmation
A definitive confirmation of the molecular structure of this compound is the foundational step in its characterization. This is primarily achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) would likely appear in the range of 3.5-5.0 ppm. Its chemical shift can be highly variable and concentration-dependent.
-
Methyl Protons: A sharp singlet for the three protons of the methyl group (-CH₃) is anticipated in the upfield region, around 2.0-2.5 ppm.
-
Sulfonic Acid Proton: The acidic proton of the sulfonic acid group (-SO₃H) is expected to be a broad singlet at a downfield chemical shift, potentially >10 ppm, and may be exchangeable with deuterium oxide (D₂O).
2.1.2. ¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 110-160 ppm) for the six carbons of the benzene ring. The carbons attached to the substituents (amino, chloro, methyl, and sulfonic acid groups) will have characteristic chemical shifts.
-
Methyl Carbon: A single signal in the upfield region (around 15-25 ppm) is expected for the methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | ~6.5 - 8.0 (2H, 2s) | ~110 - 160 (6C) |
| -NH₂ | ~3.5 - 5.0 (2H, br s) | - |
| -CH₃ | ~2.0 - 2.5 (3H, s) | ~15 - 25 (1C) |
| -SO₃H | >10 (1H, br s) | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. An infrared spectrum of 2-Amino-5-chloro-4-methylbenzenesulfonic acid is available, and the expected absorption bands can be assigned based on characteristic group frequencies.[6]
2.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background correction on the sample spectrum.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3250 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretching (aromatic) | Benzene Ring |
| 2850-2960 | C-H stretching (aliphatic) | Methyl Group (-CH₃) |
| 1650-1580 | N-H bending | Primary Amine (-NH₂) |
| 1500-1600 | C=C stretching | Benzene Ring |
| 1335-1250 | C-N stretching (aromatic) | Aryl Amine |
| 1150-1250 & 1030-1080 | S=O stretching (asymmetric and symmetric) | Sulfonic Acid (-SO₃H) |
| 690-900 | C-H bending (out-of-plane) | Substituted Benzene |
| 600-800 | C-Cl stretching | Chloro-aromatic |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the benzene ring. For substituted benzenes, the characteristic absorption bands (primary and secondary) are known to shift to longer wavelengths (bathochromic shift).[7]
2.3.1. Expected Spectral Features
In a suitable solvent like ethanol or water, this compound is expected to exhibit two main absorption bands:
-
A primary band (π → π* transition) around 200-240 nm.
-
A secondary, less intense band (π → π* transition) around 260-300 nm.
The presence of the amino group, a strong auxochrome, is likely to cause a significant red shift and an increase in the intensity of these bands compared to unsubstituted benzenesulfonic acid.
Purity Assessment and Separation Science
Determining the purity of this compound is critical. Chromatographic techniques are the primary methods for separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds. A reverse-phase HPLC method has been specifically reported for the analysis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid.[8]
3.1.1. Experimental Protocol: Reverse-Phase HPLC
-
Column: Newcrom R1, a reverse-phase column with low silanol activity, is a suitable choice.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid is effective. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]
-
Detection: UV detection at a wavelength corresponding to one of the absorption maxima of the compound (e.g., 254 nm or 280 nm) is appropriate.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
3.1.2. Data Interpretation
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities, which can be quantified relative to the main component.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
3.2.1. Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 221 (for ³⁵Cl) and 223 (for ³⁷Cl) in a roughly 3:1 ratio. Key fragmentation pathways for aromatic amines and sulfonic acids may include:
-
Loss of SO₃ (80 Da) to give a fragment corresponding to the chloro-methyl aniline radical cation.
-
Alpha-cleavage adjacent to the amino group.
-
Cleavage of the C-S bond.
Physicochemical Properties and Thermal Stability
Understanding the physical and thermal properties of this compound is crucial for its handling, storage, and application.
Elemental Analysis
Elemental analysis is a fundamental technique to confirm the elemental composition of a pure organic compound.[9][10] The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur should be in close agreement with the theoretical values calculated from the molecular formula, C₇H₈ClNO₃S.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 37.94 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.65 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.00 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.32 |
| Oxygen | O | 16.00 | 3 | 48.00 | 21.66 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.47 |
| Total | 221.68 | 100.00 |
Thermal Analysis
4.2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The analysis can indicate the presence of residual solvents or water, which would be lost at lower temperatures, and the onset temperature of decomposition.
4.2.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled.[12][13] A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The presence of impurities can lead to a broadening and depression of the melting peak.
Integrated Characterization Workflow
A comprehensive characterization of this compound involves a logical sequence of analytical techniques. The following workflow is recommended for a thorough evaluation.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound is a critical undertaking that relies on the synergistic application of multiple analytical techniques. By following the integrated workflow outlined in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity, purity, and quality of this important chemical intermediate. A thorough understanding of its chemical and physical properties, as determined by the methods described, is essential for its successful application in subsequent synthetic processes and for the overall quality of the final products.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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SIELC Technologies. (2018, February 19). Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column. [Link]
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University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]
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A Researcher's Technical Guide to the Solubility of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9), a key intermediate in the synthesis of azo pigments and dyes.[1][2][3] Recognizing the scarcity of published quantitative solubility data, this document emphasizes the foundational principles governing its solubility. We will explore the compound's physicochemical properties, predict its behavior in various classes of organic solvents, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for chemists, materials scientists, and formulation experts in both academic and industrial research settings.
Introduction: Understanding the 'Why' Behind Solubility
This compound, also known as CLT Acid, is a substituted aromatic sulfonic acid of significant industrial importance.[4][5][6] Its utility as a diazo component for creating vibrant and stable colorants, such as Lake Red C, hinges on its reactivity and processing characteristics.[2][3] A fundamental, yet often overlooked, processing parameter is its solubility. Accurate solubility data is critical for:
-
Reaction Kinetics: Ensuring homogeneous reaction conditions for consistent product yield and purity.
-
Purification: Selecting appropriate solvents for crystallization to remove impurities.
-
Formulation: Developing stable and effective formulations for downstream applications.
-
Process Safety: Understanding solvent-solute interactions to prevent uncontrolled precipitation or phase separation.
This guide moves beyond a simple data table to explain the causality behind the solubility behavior of this complex molecule, empowering researchers to make informed decisions in their experimental design.
Physicochemical Properties: The Molecular Blueprint for Solubility
The solubility of a compound is dictated by its molecular structure. This compound is a multifaceted molecule with several functional groups that influence its interaction with solvents.
| Property | Value / Description | Source(s) |
| CAS Number | 88-53-9 | [1] |
| Molecular Formula | C₇H₈ClNO₃S | |
| Molecular Weight | 221.66 g/mol | |
| Appearance | White to pink or light orange crystalline powder | [1][2][7] |
| pKa (Predicted) | -1.59 ± 0.50 | [1] |
| Topological Polar Surface Area (TPSA) | 88.8 Ų | [8] |
| Water Solubility | Practically insoluble as free acid (~2 g/L at 20°C) | [9] |
The key to understanding its solubility lies in the interplay of its functional groups:
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar group.[1] It is capable of extensive hydrogen bonding, which generally promotes solubility in polar protic solvents.[1][10]
-
Amino Group (-NH₂): This group is basic and can also participate in hydrogen bonding, contributing to polarity.
-
Benzene Ring, Methyl (-CH₃), and Chloro (-Cl) Groups: These components form the nonpolar backbone of the molecule. The aromatic ring and the methyl group are hydrophobic, while the chloro group adds some polarity.
A critical feature of this molecule is its ability to form a zwitterion in its solid state and in certain solutions. The acidic proton from the sulfonic acid group can transfer to the basic amino group, creating a molecule with both a positive (-NH₃⁺) and a negative (-SO₃⁻) charge. This strong intramolecular ionic interaction, similar to that in amino acids, results in a stable crystal lattice that requires significant energy to disrupt, explaining its low solubility in many solvents.[4][11]
Predicting Solubility in Organic Solvents: A Logic-Driven Approach
Given the zwitterionic nature and the combination of polar and nonpolar functionalities, we can predict the solubility of this compound based on the "like dissolves like" principle.[12][13] Solvents are categorized into three main classes for this analysis.
Polar Protic Solvents
These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[14]
-
Examples: Water, Methanol, Ethanol, Formic Acid.
-
Predicted Solubility: Low to Moderate. While the sulfonic acid and amino groups can interact with these solvents, the strong zwitterionic crystal lattice energy is a significant barrier.[11] Aromatic sulfonic acids are generally soluble in water and ethanol, but the presence of the nonpolar ring and other substituents in CLT Acid reduces this affinity.[7][13] Its limited water solubility of ~2 g/L is a testament to this fact. We can expect slightly better solubility in short-chain alcohols like methanol and ethanol compared to water, as the alkyl portion of the solvent can better interact with the nonpolar part of the molecule.
Polar Aprotic Solvents
These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[14][15]
-
Examples: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone.
-
Predicted Solubility: Moderate to High. This class of solvents is most likely to be effective. Solvents like DMSO and DMF are excellent at solvating both cations and anions and can effectively disrupt the ionic interactions of the zwitterion. Their high polarity can interact with the sulfonate and ammonium groups, while their organic nature interacts with the benzene ring.
Nonpolar Solvents
These solvents have low dielectric constants and cannot engage in significant hydrogen bonding.[14]
-
Examples: Hexane, Toluene, Diethyl Ether, Chloroform.
-
Predicted Solubility: Insoluble. The high polarity and ionic character of this compound are incompatible with nonpolar solvents. There is insufficient energetic reward from solvent-solute interactions to overcome the solute-solute forces in the crystal lattice. Benzenesulfonic acid itself is noted to be insoluble in diethyl ether.[7]
This predictive framework is visualized in the diagram below.
Caption: Predicted solubility based on solvent-solute interactions.
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step protocol for the gravimetric determination of solubility, which provides quantitative and reliable data. This method is a self-validating system as equilibrium is confirmed by consistent measurements over time.
Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Drying oven
-
Fume hood
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][16]
-
Handling: this compound is an irritant to the skin, eyes, and respiratory system. Handle the solid powder in a fume hood to avoid inhaling dust.[16]
-
Solvents: Handle all organic solvents within a fume hood. Be aware of the specific hazards (flammability, toxicity) of each solvent used.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Methodology
-
Preparation: Accurately weigh and record the mass of several empty, dry glass vials.
-
Saturation: Add an excess amount of the solid compound to each vial. The goal is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours. For robust studies, it is recommended to take measurements at 24, 48, and 72 hours to ensure equilibrium has been reached (i.e., the measured solubility no longer changes).
-
Sampling: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (the clear liquid phase) using a glass syringe.
-
Filtration: Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals. Record the exact mass of the filtered solution transferred.
-
Solvent Evaporation: Place the vials containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C) until a constant weight is achieved. Evaporation should be done in a fume hood.
-
Calculation: Weigh the vials containing the dry, solid residue. The solubility can then be calculated in various units, such as g/100 mL or g/100 g of solvent.
Solubility (g / 100 g solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of vial + solution) - (Mass of vial + residue)] * 100
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion and Future Directions
While a comprehensive database of solubility for this compound in organic solvents is not publicly available, a strong predictive understanding can be achieved through first-principles analysis of its molecular structure. Its zwitterionic character and combination of polar and nonpolar groups suggest that polar aprotic solvents like DMSO and DMF will be the most effective, while nonpolar and, to a lesser extent, polar protic solvents will be poor choices.
The provided experimental protocol offers a reliable and straightforward method for researchers to generate the precise, quantitative data needed for their specific applications. This data is invaluable for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall success of research and development projects involving this important chemical intermediate.
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Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
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Chemistry LibreTexts. (2023, October 30). Solutions and their Behavior. [Link]
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Synthesis and purification of 5-Amino-2-chloro-4-methylbenzenesulfonic acid derivatives
An In-depth Technical Guide on the Synthesis and Purification of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid Derivatives
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis and purification of this compound and its derivatives. These compounds are pivotal intermediates in the production of various specialty chemicals, including organic pigments and pharmaceuticals.[1] This document moves beyond simple procedural outlines to deliver a field-proven perspective on synthetic strategy, mechanistic considerations, and robust purification protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling these valuable, yet challenging, chemical entities. We will dissect the causality behind experimental choices, present self-validating purification systems, and ground all claims in authoritative references.
Introduction: Strategic Importance in Chemical Synthesis
This compound, also known as CLT acid, is a substituted aromatic compound whose versatile structure makes it a valuable building block.[1][2] The molecule features four distinct functional groups on a benzene ring: an amino group, a chloro atom, a methyl group, and a sulfonic acid moiety.[2] This unique arrangement provides multiple reactive sites, enabling its use as a precursor in the synthesis of a diverse range of more complex molecules. Its primary application is as an intermediate in the manufacturing of dyes and pigments, such as Pigment Red 53:1 and Lake Red C.[1][2]
The synthetic challenge lies in controlling the regioselectivity of the reactions to install these groups in the correct positions. Furthermore, the high polarity imparted by the sulfonic acid group presents significant hurdles for purification, as these compounds are often highly water-soluble and incompatible with standard purification techniques like silica gel chromatography.[3] This guide provides the technical expertise necessary to navigate these synthetic and purification challenges effectively.
Core Synthesis Pathway: From Substituted Toluene to Target Molecule
A common industrial synthesis for this compound involves a multi-step process starting from a substituted toluene raw material. The pathway typically includes nitration and reduction steps to introduce the amino group.[4] An optimized approach focuses on the nitration of sodium 2-chlorotoluene-4-sulfonate.[5]
Key Transformation: Nitration of Sodium 2-Chlorotoluene-4-sulfonate
The introduction of a nitro group, which is later reduced to the target amine, is a critical electrophilic aromatic substitution reaction. The existing substituents on the ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The sulfonic acid and chloro groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these directing effects favors nitration at the position ortho to the methyl group and meta to the chloro and sulfonic acid groups.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid (oleum) is used to generate a high concentration of the nitronium ion, which is necessary to achieve an efficient reaction on the substituted ring.[5]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., -5 °C) is crucial to prevent over-nitration and other side reactions, thereby maximizing the yield of the desired product.[5]
-
Reaction Time: A sufficient reaction time (e.g., 3 hours) is required to ensure the reaction proceeds to completion.[5]
Experimental Protocol: Optimized Nitration
-
Reagents & Setup:
-
Sodium 2-chlorotoluene-4-sulfonate
-
Fuming sulfuric acid (oleum)
-
Fuming nitric acid
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Dropping funnel
-
-
Procedure: a. Charge the reaction vessel with fuming sulfuric acid and cool to -5 °C. b. Slowly add sodium 2-chlorotoluene-4-sulfonate to the cooled acid while maintaining the temperature. c. Once the starting material is dissolved, add fuming nitric acid dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed -5 °C. An optimized molar ratio of fuming nitric acid to the starting sulfonate is approximately 1.05.[5] d. After the addition is complete, stir the mixture at -5 °C for 3 hours to complete the reaction.[5] e. The resulting product, sodium 2-chloro-5-nitrotoluene-4-sulfonate, can be isolated by carefully diluting the reaction mixture with water to a specific sulfuric acid concentration (around 70% by mass), which minimizes the product's solubility, and then separating it by filtration.[5] This method allows for the potential recycling of the concentrated sulfuric acid.[5]
Reduction of the Nitro Group
The final step in forming the core molecule is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis.
Mechanism: A common method involves using a metal, such as iron powder, in an acidic medium (e.g., acetic acid or hydrochloric acid).[4] The iron acts as the reducing agent, donating electrons to the nitro group, while the acid provides the necessary protons for the formation of water as a byproduct.
Experimental Protocol: Bechamp Reduction
-
Reagents & Setup:
-
Sodium 2-chloro-5-nitrotoluene-4-sulfonate (from the previous step)
-
Iron powder
-
Acetic acid or Hydrochloric acid
-
Water
-
Reaction flask with reflux condenser and stirrer
-
-
Procedure: a. Create a suspension of the nitro-sulfonic acid in water in the reaction flask. b. Add acetic acid and iron powder to the mixture.[4] c. Heat the mixture to boiling under reflux with vigorous stirring.[4] The reaction progress can be monitored by TLC or HPLC. d. Upon completion, the excess iron is removed by filtration of the hot reaction mixture.[4] e. The filtrate is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the product, 2-Amino-5-chloro-4-methylbenzenesulfonic acid.[4] f. The solid product is collected by filtration, washed with cold water, and dried.
Derivatization: Expanding Molecular Complexity
The synthesized this compound is a versatile intermediate primarily due to the reactivity of its primary amino group. A key transformation is diazotization, which converts the amine into a diazonium salt. This intermediate is highly useful as it can be subsequently coupled with other aromatic compounds to form azo dyes or undergo Sandmeyer-type reactions to introduce a variety of other functional groups.[2][6][7][8]
Experimental Workflow: Diazotization and Azo Coupling
Caption: General workflow for producing azo dyes from the target amine.
The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl, Br) or a cyano group, offering a pathway to a wide array of derivatives.[6][7][8][9] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8]
Purification: Overcoming Polarity Challenges
Purifying aryl sulfonic acids is notoriously difficult due to their high polarity and solubility in water, which precludes the use of standard extraction and silica gel chromatography methods.[3][10] Success hinges on leveraging the specific physicochemical properties of the sulfonic acid group.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[11][12] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[11][13]
Trustworthiness of the Protocol: This method is self-validating. The slow formation of well-defined crystals upon cooling is a strong indicator of purification.[14] The purity can be confirmed by a sharp melting point and analytical techniques. For amino sulfonic acids, which are amphoteric, adjusting the pH of an aqueous solution can be used to find a point of minimum solubility, facilitating crystallization.
Experimental Protocol: Recrystallization from Water
-
Solvent Selection: Water is often a suitable solvent for these highly polar compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot deionized water required to fully dissolve it by heating and stirring the solution.[11][13]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue heating for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Subsequently, cool the flask in an ice bath to maximize the yield of crystals.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals completely to remove residual solvent.
Ion-Exchange Chromatography (IEC)
IEC is a highly effective method for purifying charged molecules like sulfonic acids.[15] Since sulfonic acids are strong acids with a very low pKa, they are negatively charged over a wide pH range.[15]
Principle: An anion-exchange column with a positively charged stationary phase is used. The negatively charged sulfonate group binds to the resin. Impurities that are neutral or positively charged will pass through the column. The bound product is then eluted by changing the pH or, more commonly, by increasing the salt concentration of the mobile phase (a salt gradient).[15] The counter-ions in the high-salt buffer compete with the sulfonic acid for the binding sites on the resin, causing it to elute.[15]
Data Presentation: Comparison of Purification Methodologies
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility with temperature | Cost-effective, scalable, simple setup.[12] | May not remove impurities with similar solubility; finding a suitable single solvent can be difficult.[10] |
| Ion-Exchange | Electrostatic interaction | Highly selective for charged molecules; excellent for removing neutral or oppositely charged impurities.[15] | Requires specialized columns and buffers; can be more time-consuming to develop a method. |
| Reverse-Phase HPLC | Differential partitioning between phases | High resolution for complex mixtures; excellent for analytical purity checks.[16][17][18] | Expensive, limited sample loading capacity (less suitable for large-scale purification), requires specialized equipment. |
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. Reverse-phase methods using C18 columns with an acidic aqueous/organic mobile phase are common.[19] Purity is determined by the relative area of the main product peak.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. It is often coupled with HPLC (LC-MS) for definitive identification.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact structure, confirming the substitution pattern on the aromatic ring and the presence of all functional groups.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups by identifying their characteristic vibrational frequencies (e.g., S=O stretches for the sulfonic acid, N-H stretches for the amine).
Conclusion
The synthesis and purification of this compound derivatives are governed by the fundamental principles of electrophilic aromatic substitution and the unique physicochemical properties imparted by the sulfonic acid group. Success in this area requires careful control of reaction conditions, particularly temperature, and a strategic approach to purification that addresses the compound's high polarity. While recrystallization remains a viable and scalable method, ion-exchange chromatography offers superior selectivity for achieving the high purity standards required in pharmaceutical and high-performance materials applications. This guide provides the foundational knowledge and practical protocols to empower scientists to produce and purify these valuable chemical intermediates with confidence and efficiency.
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Reaction mechanisms of 5-Amino-2-chloro-4-methylbenzenesulfonic acid with electrophiles
An In-Depth Technical Guide to the Reaction Mechanisms of 5-Amino-2-chloro-4-methylbenzenesulfonic acid with Electrophiles
Introduction
This compound, also known as 2-Amino-5-chloro-4-methylbenzenesulfonic acid or CLT acid (CAS No. 88-53-9), is a polysubstituted aromatic compound of significant industrial importance.[1] It appears as a white to off-white crystalline powder and serves as a crucial intermediate in the synthesis of various organic pigments and dyes, such as Lake Red C.[1][2][3] The reactivity of its benzene ring is governed by the complex interplay of four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a sulfonic acid (-SO₃H) group.[2] Understanding the reaction mechanisms of this molecule with electrophiles is paramount for researchers and synthetic chemists aiming to develop novel derivatives for applications in drug development, materials science, and chemical manufacturing.
This guide provides a comprehensive analysis of the principles of electrophilic aromatic substitution (EAS) as applied to this compound. It delves into the electronic effects of each substituent, predicts the regioselectivity of electrophilic attack, and elucidates the mechanisms for key electrophilic reactions.
Chapter 1: The Foundation - Electrophilic Aromatic Substitution (EAS)
The characteristic reaction of aromatic compounds is electrophilic aromatic substitution.[4] This class of reactions allows for the direct functionalization of the stable benzene ring without disrupting its aromaticity in the final product. The general mechanism proceeds through a three-step pathway:
-
Generation of an Electrophile (E⁺): A strong electrophile is generated, often through the use of a catalyst.[5]
-
Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[5]
-
Deprotonation and Rearomatization: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product.[5]
The following diagram illustrates this fundamental workflow.
Caption: General workflow of Electrophilic Aromatic Substitution (EAS).
Chapter 2: Predicting Reactivity - A Deep Dive into Substituent Effects
The rate and regioselectivity of an EAS reaction on a substituted benzene ring are dictated by the electronic properties of the substituents already present.[6] Each group can be classified based on its ability to donate or withdraw electron density (activating/deactivating) and its influence on the position of the incoming electrophile (directing effect).[7]
The four substituents on this compound exert competing influences:
| Substituent | Position | Nature | Electronic Effects | Directing Effect |
| -NH₂ (Amino) | C5 | Strongly Activating | -I (Inductive), +M (Mesomeric/Resonance) | Ortho, Para |
| -CH₃ (Methyl) | C4 | Weakly Activating | +I (Inductive), Hyperconjugation | Ortho, Para |
| -Cl (Chloro) | C2 | Weakly Deactivating | -I (Inductive), +M (Mesomeric/Resonance) | Ortho, Para |
| -SO₃H (Sulfonic Acid) | C1 | Strongly Deactivating | -I (Inductive), -M (Mesomeric/Resonance) | Meta |
Causality of Electronic Effects:
-
Amino (-NH₂): The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring through resonance (+M effect).[8] This resonance effect is significantly stronger than the inductive effect, leading to a substantial increase in electron density, particularly at the ortho and para positions.[8] This makes the amino group a powerful activating ortho, para-director.[9]
-
Methyl (-CH₃): The methyl group is an electron-donating group through a weak inductive effect (+I) and, more importantly, through hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds into the ring.[10][11] This increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions.[12]
-
Chloro (-Cl): Halogens present a unique case. The high electronegativity of chlorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall.[7] However, like the amino group, chlorine possesses lone pairs of electrons that can be donated to the ring via resonance (+M).[7] While this resonance effect is weaker than its inductive effect, it is sufficient to direct incoming electrophiles to the ortho and para positions.[13]
-
Sulfonic Acid (-SO₃H): This group is strongly electron-withdrawing due to both the inductive effect of the highly electronegative oxygen atoms and a powerful resonance-withdrawing effect (-M).[14] This significantly reduces the electron density of the ring, making it much less reactive towards electrophiles and directing incoming groups to the meta position.[12]
Chapter 3: Determining the Site of Attack - Regioselectivity
To predict the outcome of an electrophilic attack, we must consider the cumulative effect of all four groups. The positions on the ring are numbered as follows: C1(-SO₃H), C2(-Cl), C3(H), C4(-CH₃), C5(-NH₂), C6(H).
-
Dominant Director: The amino group (-NH₂) is the most powerful activating group on the ring.[7] Its ortho, para-directing influence will be the primary determinant of the reaction's regioselectivity. The positions ortho and para to the amino group are C4 and C6.
-
Positional Analysis:
-
C4-position: This position is para to the amino group but is already occupied by the methyl group. Therefore, substitution at C4 is not possible.
-
C6-position: This position is ortho to the powerful activating amino group.[15] It is also meta to the strongly deactivating sulfonic acid group, which is a compatible arrangement.
-
C3-position: This position is meta to the amino group and ortho to the methyl group. While activated by the methyl group, it is deactivated by the amino group's meta relationship.
-
-
Consensus and Steric Hindrance: The directing effects converge to strongly favor substitution at the C6-position . The amino group directs ortho to this position, the chloro group directs para, and the methyl group directs ortho. Critically, the powerful meta-director (-SO₃H) also directs incoming groups away from its ortho positions (C2, C6) but its deactivating nature makes the ring less reactive overall. However, the powerful activation from the amino group overcomes this deactivation, and the C6 position, being ortho to the -NH2 group, is the most electron-rich and sterically accessible site.
The following diagram summarizes the directing influences on the molecule.
Caption: Predicted regioselectivity for electrophilic attack.
Chapter 4: Key Reaction Mechanisms
Nitration
Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[16]
Caption: Mechanism of nitration for the title compound.
The amino group is a strong base and can be protonated under the highly acidic conditions of nitration. This would form an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group. To avoid this and ensure the desired regioselectivity, the amino group is often first protected by acetylation to form an amide, which is less basic but still an ortho, para-director. The nitration is then carried out, followed by deprotection of the amino group.
Halogenation
Halogenation, such as bromination, involves the reaction of the aromatic ring with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The catalyst polarizes the halogen molecule, generating a potent electrophile.
Caption: Mechanism of bromination for the title compound.
Sulfonation
Sulfonation can be performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide, SO₃.[16] This reaction is notably reversible.[14] Given the existing sulfonic acid group, forcing a second sulfonation onto the ring would require harsh conditions. Desulfonation of the existing group can also occur in dilute hot aqueous acid.[14] This reversibility is sometimes exploited synthetically, using the sulfonic acid group as a temporary "blocking group" to direct other electrophiles before being removed.[17][18]
Chapter 5: Experimental Protocol - A Case Study
The following is a representative, self-validating protocol for the bromination of this compound. The causality for each step is explained to ensure scientific integrity.
Objective: To synthesize 5-Amino-6-bromo-2-chloro-4-methylbenzenesulfonic acid.
Materials:
-
This compound (1.0 eq)
-
Acetic Acid (solvent)
-
Bromine (1.1 eq)
-
Sodium acetate (optional, as a buffer)
-
Sodium bisulfite solution
-
Deionized water
-
Standard laboratory glassware and safety equipment
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the bromination protocol.
Step-by-Step Methodology:
-
Dissolution (Causality: Homogeneous Reaction Medium): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound in glacial acetic acid. Acetic acid is chosen as it is a polar solvent that can dissolve the substrate and is relatively inert to bromine.
-
Cooling (Causality: Control Exothermicity): Cool the resulting solution to 0-5 °C using an ice bath. Halogenation reactions are exothermic, and maintaining a low temperature prevents side reactions and ensures better control.
-
Bromine Addition (Causality: Controlled Introduction of Electrophile): Prepare a solution of bromine in acetic acid and add it dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 10 °C. Slow addition prevents a rapid, uncontrolled reaction and the formation of polybrominated products.
-
Reaction Monitoring (Causality: Ensure Completion): After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[19] This step is a self-validating checkpoint.
-
Quenching (Causality: Remove Excess Reagent): Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium bisulfite. This will react with and neutralize any unreacted bromine.
-
Precipitation (Causality: Isolate Product): Add cold deionized water to the mixture. The desired product is typically less soluble in the aqueous acetic acid mixture than the starting material and will precipitate out.
-
Filtration (Causality: Separate Solid from Liquid): Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing (Causality: Remove Impurities): Wash the filter cake with a small amount of cold deionized water to remove residual acetic acid and inorganic salts.
-
Drying (Causality: Remove Solvent): Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Characterization (Causality: Verify Structure and Purity): Confirm the identity and purity of the synthesized 5-Amino-6-bromo-2-chloro-4-methylbenzenesulfonic acid using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The appearance of a new aromatic signal and the disappearance of the C6-H signal in the NMR spectrum would validate the success of the reaction.
Conclusion
The electrophilic substitution reactions of this compound are governed by a sophisticated interplay of electronic and steric effects. The potent activating and ortho, para-directing nature of the C5-amino group is the dominant factor, overriding the influences of the other substituents to direct incoming electrophiles primarily to the C6 position. A thorough understanding of these underlying principles is essential for chemists to rationally design synthetic pathways for novel and valuable chemical entities based on this versatile industrial intermediate. By employing strategies such as amino group protection and careful control of reaction conditions, a high degree of regioselectivity can be achieved, enabling the efficient production of specifically functionalized aromatic compounds.
References
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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SIELC Technologies. (2018, February 19). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]
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Hong Jin. (n.d.). 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid (CLT Acid) CAS 88-53-9 98%. [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
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Save My Exams. (2025, January 10). Directing Effects. [Link]
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Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
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Master Organic Chemistry. (2024, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
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YouTube. (2018, April 4). Using sulfonic acid as a blocking group. [Link]
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Mustansiriyah University. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]
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Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]
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Filo. (2024, June 24). The o/p-directing effect of methyl group in electrophilic substitution re... [Link]
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YouTube. (2018, April 17). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. [Link]
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ClutchPrep. (2022, July 22). Blocking Groups - Sulfonic Acid Explained. [Link]
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BYJU'S. (n.d.). electrophilic substitution reaction of benzene. [Link]
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Angene Chemical. (n.d.). This compound(CAS# 88-53-9). [Link]
-
Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
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-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. [Link]
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A Comprehensive Guide to the Theoretical and Computational Analysis of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
Introduction: Unveiling the Molecular Landscape of a Key Dye Intermediate
5-Amino-2-chloro-4-methylbenzenesulfonic acid, with the CAS number 88-51-7, is a substituted aromatic sulfonic acid of significant interest in the chemical industry.[1][2][3][4] Its molecular structure, featuring an amino group, a chlorine atom, a methyl group, and a sulfonic acid moiety attached to a benzene ring, makes it a valuable intermediate in the synthesis of various azo dyes and organic pigments.[1][5] The precise arrangement of these functional groups governs the molecule's reactivity, electronic properties, and ultimately, the characteristics of the dyes derived from it. Understanding these properties at a fundamental quantum mechanical level is paramount for optimizing synthesis pathways, predicting the properties of novel dyes, and ensuring the stability and performance of the final products.
This in-depth technical guide outlines a robust framework for the theoretical and computational investigation of this compound. By leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's electronic structure, vibrational modes, and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals who seek to apply computational methods to gain deeper insights into the molecular properties of organic compounds. The methodologies described herein are designed to be self-validating by emphasizing the crucial interplay between theoretical predictions and experimental verification.
I. Theoretical Framework and Computational Methodology: A First-Principles Approach
The core of our investigation lies in the application of Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules.[6] The choice of DFT is predicated on its proven ability to provide a favorable balance between computational cost and accuracy for organic molecules of this size.
Geometry Optimization: In Silico Crystallography
The first and most critical step is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has demonstrated high accuracy for a broad range of organic molecules.[1][6][7]
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[7]
-
Convergence Criteria: The optimization should be performed until the forces on the atoms are negligible, and the geometry has reached a true energy minimum on the potential energy surface. This is typically confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational analysis.
The causality behind this choice lies in establishing a reliable foundational structure. All subsequent property calculations are highly dependent on the accuracy of the optimized geometry. An incorrect geometry will lead to erroneous predictions for spectroscopic and electronic properties.
Table 1: Predicted Key Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C-S Bond Length | Value to be calculated |
| S-O Bond Lengths | Value to be calculated |
| C-N Bond Length | Value to be calculated |
| C-Cl Bond Length | Value to be calculated |
| C-S-O Bond Angles | Value to be calculated |
| Dihedral Angles | Value to be calculated |
Vibrational Analysis: Deciphering the Molecular Symphony
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Protocol:
-
Software: Gaussian 09 or equivalent.
-
Method: B3LYP/6-311++G(d,p), performed on the optimized geometry from the previous step.
-
Analysis: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model.
This step is self-validating as the predicted spectrum can be directly compared with an experimentally obtained FT-IR spectrum, providing a direct measure of the accuracy of the computational model.
Table 2: Predicted Prominent Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Intensity | Assignment |
| Value to be calculated | High | SO₃ asymmetric stretch |
| Value to be calculated | High | SO₃ symmetric stretch |
| Value to be calculated | Medium | N-H stretching |
| Value to be calculated | Medium | C-H stretching (aromatic) |
| Value to be calculated | Medium | C-H stretching (methyl) |
| Value to be calculated | Low | C-Cl stretching |
Electronic Properties and Frontier Molecular Orbitals: The Heart of Reactivity
Understanding the electronic properties of this compound is crucial for predicting its reactivity and its behavior as a dye intermediate. Key parameters to be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Protocol:
-
Software: Gaussian 09 or equivalent.
-
Method: B3LYP/6-311++G(d,p) using the optimized geometry.
-
Analysis:
-
Visualize the HOMO and LUMO electron density distributions.
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Generate a Molecular Electrostatic Potential (MEP) map to identify regions of high and low electron density, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.[6]
-
The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.[6] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The MEP map provides a visual guide to the molecule's reactive sites, which is invaluable for understanding its role in dye synthesis.
Table 3: Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | Value to be calculated |
| LUMO Energy (eV) | Value to be calculated |
| HOMO-LUMO Gap (eV) | Value to be calculated |
| Dipole Moment (Debye) | Value to be calculated |
NMR Spectroscopy Simulation: A Magnetic Resonance Fingerprint
Predicting the Nuclear Magnetic Resonance (NMR) spectrum provides another powerful tool for structural elucidation and validation.
Protocol:
-
Software: Gaussian 09 or equivalent.
-
Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[7]
-
Analysis: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
The ability to accurately predict ¹H and ¹³C NMR chemical shifts allows for a direct and detailed comparison with experimental data, offering a high level of confidence in the computationally derived structure.
II. Experimental Validation: Bridging the Gap Between Theory and Reality
A purely theoretical study, no matter how sophisticated, requires experimental validation to be considered robust and trustworthy. The following experimental protocols are designed to provide the necessary data to corroborate the computational findings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the vibrational spectrum of this compound for comparison with the theoretically predicted spectrum.
Protocol:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Compare the positions and relative intensities of the experimental absorption bands with the scaled theoretical frequencies.
This direct comparison validates the accuracy of the calculated vibrational modes and, by extension, the optimized molecular geometry.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the molecule and compare them with the predicted electronic transitions.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.
-
Analysis: The wavelength of maximum absorption (λ_max) can be correlated with the calculated HOMO-LUMO gap. More advanced time-dependent DFT (TD-DFT) calculations can be performed to predict the electronic transition energies and oscillator strengths for a more direct comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra for detailed structural confirmation and comparison with calculated chemical shifts.
Protocol:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
-
Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the predicted spectra.
This provides a highly detailed, atom-by-atom validation of the molecular structure.
III. Visualization of Workflows and Molecular Properties
Visual representations are essential for conveying complex information in an intuitive manner. The following diagrams, generated using Graphviz, illustrate the proposed workflow and key molecular concepts.
Caption: Workflow for the theoretical and experimental study.
Caption: Frontier Molecular Orbital (HOMO-LUMO) concept.
IV. Conclusion: A Synergy of Computation and Experiment
The comprehensive theoretical and computational study of this compound, as outlined in this guide, provides a powerful avenue for gaining deep molecular insights. By combining the predictive power of Density Functional Theory with the empirical validation of spectroscopic techniques, researchers can build a highly accurate and reliable model of this important industrial chemical. The elucidated geometric, vibrational, and electronic properties can directly inform the rational design of new dye molecules with tailored characteristics, leading to advancements in materials science and chemical manufacturing. This synergistic approach embodies the principles of modern chemical research, where computation and experimentation work in concert to accelerate discovery and innovation.
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This compound | C7H8ClNO3S | PubChem. PubChem. [Link]
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Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. AIP Publishing. [Link]
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An In-Depth Technical Guide to 4-Chloro-2-nitroaniline (CAS 89-63-4) for Laboratory Applications
A Note on Chemical Identification: This guide focuses on the physical and chemical properties of 4-chloro-2-nitroaniline, which corresponds to CAS Number 89-63-4 . The initial topic request mentioned CAS 88-53-9, which identifies a different compound (2-Amino-5-chloro-4-methylbenzenesulfonic acid)[1][2][3][4][5]. This document proceeds under the assumption that the intended subject is the widely used laboratory reagent, 4-chloro-2-nitroaniline.
Introduction
4-Chloro-2-nitroaniline (4C2NA) is an organic aromatic amine featuring a benzene ring substituted with a chloro group, a nitro group, and an amino group.[6] It is a significant intermediate in the synthesis of a variety of organic compounds, most notably in the production of dyes, pigments, and pharmaceuticals.[6][7] In the laboratory setting, its distinct chemical properties and reactivity make it a valuable building block for organic synthesis and a subject of study in its own right. Understanding its physical properties, solubility characteristics, and safe handling procedures is paramount for its effective and safe utilization by researchers and scientists.
This guide provides a comprehensive overview of the essential physicochemical data, safety protocols, and common laboratory procedures for 4-chloro-2-nitroaniline.
Physicochemical Properties
4-Chloro-2-nitroaniline typically appears as a bright orange to yellow crystalline solid or powder.[6][8][9][10] Its molecular structure, featuring polar amino and nitro groups alongside a less polar chlorobenzene backbone, results in moderate solubility in polar solvents and better solubility in various organic solvents.[6][11]
Core Physical and Chemical Data
A summary of the key quantitative properties of 4-chloro-2-nitroaniline is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 89-63-4 | [6][8][12] |
| Molecular Formula | C₆H₅ClN₂O₂ | [6][8][12][13] |
| Molecular Weight | 172.57 g/mol | [8][13] |
| Appearance | Bright orange powder/crystals | [8][9][10][14] |
| Melting Point | 117-119 °C (241-243 °F) | [13][15][16] |
| Boiling Point | ~200 °C (rough estimate) | [7][15] |
| Density | 1.37 g/cm³ | [7][13][15] |
| Water Solubility | < 1 mg/mL at 22 °C (72 °F); Practically insoluble | [11][12][17] |
| logP (log Kow) | 2.72 | [8] |
| Vapor Pressure | 0.000485 mmHg | [8] |
| pKa (conjugate acid) | -1.02 | [8] |
| Flash Point | 191 °C | [7][15] |
| Autoignition Temp. | 964 °F (518 °C) |
Solubility Profile
The solubility of 4-chloro-2-nitroaniline is a critical parameter for its use in synthesis, purification, and analysis. While it is poorly soluble in water, it dissolves in many common organic solvents.[6][14][17] A detailed study on its solubility found that it increases with temperature in all tested solvents.[18] The highest solubility was observed in N-methyl pyrrolidone (NMP), followed by other polar and non-polar organic solvents.[18] It is very soluble in ethanol, ether, and acetic acid, and slightly soluble in acetone.[8] The polarity of the solvent, its hydrogen bonding capabilities, and the overall cohesive energy of the solvent molecules all play a role in determining the extent of solubility.[11][18]
Safety, Handling, and Storage
4-Chloro-2-nitroaniline is a hazardous substance and must be handled with appropriate precautions. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[17][19][20] It may also cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects.[19]
Hazard Identification and Personal Protective Equipment (PPE)
-
Acute Toxicity: Fatal upon ingestion, inhalation, or skin contact.[17][19] Exposure can lead to symptoms such as local irritation, headache, and cyanosis.[14]
-
Skin Irritant and Allergen: The chemical is a skin irritant and can be absorbed through the skin.[14]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[17][19]
Mandatory PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[17]
-
Lab Coat: A standard laboratory coat is required. For significant risk of exposure, impervious protective clothing is necessary.[17]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[17] If dust is generated, a NIOSH-approved respirator with an appropriate cartridge is required.[14][19]
Safe Handling and Storage Workflow
The following diagram outlines the critical workflow for the safe handling and storage of 4-chloro-2-nitroaniline in a laboratory environment.
Caption: Workflow for safe handling of 4-chloro-2-nitroaniline.
Storage: Store in a refrigerator in a tightly closed container.[14] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[21]
Spill Response: In case of a small spill, dampen the solid material with alcohol to prevent dust formation, then transfer it to a suitable container for disposal.[8][14] The spill area should be cleaned with absorbent paper dampened with alcohol, followed by a wash with soap and water.[14]
Reactivity and Stability
4-Chloro-2-nitroaniline is stable under normal laboratory conditions but exhibits reactivity characteristic of aromatic amines and nitro compounds.[9][21]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[21]
-
Hazardous Reactions: It can form explosive products upon reaction with nitric acid.[9][14]
-
Decomposition: When heated to decomposition, it evolves toxic fumes containing nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[14][21]
Laboratory Procedures & Applications
The primary use of 4-chloro-2-nitroaniline is as an intermediate in chemical synthesis.[7][9][10] Its amino group can be diazotized and coupled to form azo dyes, while the nitro group can be reduced to an amine, providing a route to substituted phenylenediamines.
Protocol: Purification by Recrystallization
Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures. Based on solubility data, an ethanol/water mixture is a suitable system for 4-chloro-2-nitroaniline.[7][10]
Objective: To purify crude 4-chloro-2-nitroaniline to obtain a high-purity crystalline product.
Materials:
-
Crude 4-chloro-2-nitroaniline
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude 4-chloro-2-nitroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil with gentle stirring on a hot plate. The goal is to use the minimum volume of hot solvent necessary to fully dissolve the solid. This ensures that the solution will be supersaturated upon cooling, maximizing the yield of recrystallized product.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not dissolve in the hot solvent, which would otherwise contaminate the final crystals.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation by further decreasing the solubility of the compound.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. The vacuum rapidly pulls the solvent (mother liquor) away from the crystals, leaving them on the filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture. This wash removes any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven set to a low temperature (e.g., 60°C) can be used.[7][10]
-
Verification of Purity: The purity of the recrystallized 4-chloro-2-nitroaniline can be confirmed by measuring its melting point. A sharp melting point within the literature range (117-119 °C) indicates high purity.
Spectral Data
For structural elucidation and identification, various spectroscopic techniques are employed.
-
IR Spectroscopy: Infrared spectra show characteristic peaks for N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and C-Cl stretching.[22][23]
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for 4-chloro-2-nitroaniline, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[24][25]
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.[8]
References
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H. Ramesh Kumar & Co. 4-Chloro-2-NitroAniline ( P.C.O.N.A ). [Link]
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Understanding the stability of 5-Amino-2-chloro-4-methylbenzenesulfonic acid under different conditions
Abstract
This technical guide provides a comprehensive overview of the stability of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (ACMSA), a key intermediate in the synthesis of various dyes and pigments.[1][2][3] Understanding the stability of ACMSA under various environmental conditions is critical for ensuring product quality, predicting shelf-life, and meeting regulatory requirements.[4][5][6] This document outlines a systematic approach to evaluating the stability of ACMSA through forced degradation studies, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions. Detailed experimental protocols, rooted in established regulatory guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), are provided.[7][8][9][10] Furthermore, this guide explores potential degradation pathways based on the known chemistry of related aromatic sulfonic acids and substituted anilines, and discusses appropriate analytical methodologies for monitoring stability and characterizing degradation products.
Introduction: The Significance of Stability in Chemical Intermediates
This compound, often referred to as CLT Acid, is a foundational building block in the chemical industry.[1][2] Its chemical integrity directly impacts the quality, purity, and performance of the final products. Degradation of this intermediate can lead to the formation of impurities that may be deleterious to the color, fastness, and even the safety of the end-use articles. Therefore, a thorough understanding of its stability profile is not merely an academic exercise but a critical component of quality control and process optimization.
Forced degradation studies, or stress testing, are an essential component of drug development and are equally important for key chemical intermediates.[4][5][8][11] These studies are designed to intentionally degrade the substance to identify potential degradation products and establish degradation pathways.[8] The data generated is invaluable for the development of stability-indicating analytical methods, which are crucial for routine quality control and for establishing appropriate storage conditions and re-test periods.[4][6]
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the stability of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of ACMSA is essential for designing meaningful stability studies.
| Property | Value/Description | Source |
| Chemical Formula | C₇H₈ClNO₃S | [12] |
| Molecular Weight | 221.66 g/mol | [12] |
| Appearance | Off-white to pinkish crystalline powder | |
| Melting Point | Decomposes around 288 °C | [12] |
| Solubility | Sparingly soluble in water; soluble in alkaline solutions | [13] |
| pKa | The sulfonic acid group is strongly acidic (pKa < 1), while the amino group is basic. | [12] |
The presence of a strongly acidic sulfonic acid group and a basic amino group makes the molecule a zwitterion in a specific pH range, influencing its solubility and reactivity.[12] The aromatic ring substituted with an amino, a chloro, and a methyl group presents multiple sites for potential chemical reactions under stress conditions.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to generate degradation products.[8][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the molecule.[4][5][11]
Below is a logical workflow for conducting a comprehensive forced degradation study on this compound.
Caption: Workflow for a forced degradation study of this compound.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many organic molecules. For ACMSA, the stability of the sulfonic acid group and the potential for reactions involving the amino and chloro substituents under different pH conditions are of primary interest. Aromatic sulfonic acids are generally resistant to hydrolysis, but extreme conditions can lead to desulfonation.[14]
Experimental Protocol: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Expected Degradation Pathways:
-
Desulfonation: Under harsh acidic conditions and elevated temperatures, the sulfonic acid group may be cleaved from the aromatic ring, yielding 2-chloro-4-methylaniline.[14]
-
Hydrolysis of the Chloro Group: While generally stable, the chloro group could potentially be hydrolyzed to a hydroxyl group under forcing conditions, particularly at elevated temperatures, to form 5-amino-2-hydroxy-4-methylbenzenesulfonic acid.
-
Oxidative Degradation of the Amino Group: The presence of an amino group makes the molecule susceptible to oxidation, which can be influenced by pH.
Oxidative Stability
The amino group on the aromatic ring makes this compound susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
Experimental Protocol: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of ACMSA as described previously.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples promptly by a stability-indicating HPLC method.
Expected Degradation Pathways:
-
Oxidation of the Amino Group: The primary site of oxidation is expected to be the amino group, which can be oxidized to form nitroso, nitro, or polymeric species.
-
Ring Oxidation: Hydroxylation of the aromatic ring is another possible degradation pathway, leading to the formation of phenolic derivatives.
-
Dimerization: Oxidative coupling of two molecules of ACMSA can lead to the formation of colored dimeric impurities.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical degradation. The aromatic nature of ACMSA and the presence of chromophoric groups (amino and the benzene ring itself) suggest a potential for photosensitivity.
Experimental Protocol: Photolytic Degradation
-
Sample Preparation:
-
Place a thin layer of solid ACMSA in a chemically inert, transparent container.
-
Prepare a 1 mg/mL solution of ACMSA in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or other transparent container.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
-
Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method.
Expected Degradation Pathways:
-
Photo-oxidation: Similar to chemical oxidation, light can promote the oxidation of the amino group and the aromatic ring.
-
Dehalogenation: The carbon-chlorine bond can be susceptible to photolytic cleavage, leading to the formation of dechlorinated degradation products. This is a known degradation pathway for some halogenated aromatic compounds.[15]
-
Polymerization: Photochemical reactions can lead to the formation of colored polymeric impurities.
Thermal Stability
Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for assessing thermal stability.[16][17][18][19]
Experimental Protocol: Thermal Degradation (Dry Heat)
-
Sample Preparation: Place a known amount of solid ACMSA in a suitable container (e.g., a glass vial).
-
Thermal Stress:
-
Place the sample in a calibrated oven at a temperature significantly higher than the recommended storage temperature (e.g., 80°C).
-
Withdraw samples at predetermined time points.
-
-
Analysis: Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.
Thermal Analysis (TGA/DSC)
-
TGA: Heat a small sample of ACMSA under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The resulting data will show the temperature at which weight loss occurs, indicating decomposition.
-
DSC: Heat a small sample of ACMSA to observe endothermic or exothermic events, such as melting and decomposition.
Expected Degradation Pathways:
-
Desulfonation: As with acid hydrolysis, high temperatures can promote the cleavage of the C-S bond.
-
Decarboxylation (if applicable as a salt): If the sulfonic acid is in a salt form with a suitable counter-ion, decarboxylation might be a possibility, though less likely for the free acid.
-
Polymerization/Condensation Reactions: At elevated temperatures, intermolecular reactions can lead to the formation of higher molecular weight impurities.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[20][21][22][23]
Stability-Indicating HPLC Method
A suitable HPLC method must be able to separate the parent compound from all potential degradation products and process-related impurities.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from low to high organic modifier concentration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method is a starting point and would require optimization and validation to ensure it is truly stability-indicating for this compound.
Characterization of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[24][25][26][27] By coupling the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer, it is possible to determine the molecular weights and fragmentation patterns of the degradants, which aids in their identification.
Caption: Workflow for the characterization of degradation products using LC-MS/MS.
Summary of Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways are plausible under forced degradation conditions:
-
Desulfonation: Cleavage of the sulfonic acid group.
-
Oxidation: Primarily at the amino group, but also possible on the aromatic ring.
-
Dehalogenation: Removal of the chlorine atom, particularly under photolytic conditions.
-
Hydrolysis: Replacement of the chlorine atom with a hydroxyl group.
-
Polymerization/Dimerization: Formation of higher molecular weight impurities through various coupling reactions.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for investigating the stability of this compound. While specific experimental data for this compound is limited in the public domain, the principles of forced degradation studies and the known chemistry of analogous compounds provide a strong basis for a thorough stability assessment.
It is recommended that a systematic forced degradation study, as outlined in this guide, be conducted to:
-
Identify the critical factors affecting the stability of ACMSA.
-
Elucidate its degradation pathways and characterize the major degradation products.
-
Develop and validate a robust, stability-indicating HPLC method for routine quality control.
-
Establish appropriate storage conditions and a re-test period to ensure the long-term quality and integrity of this important chemical intermediate.
By following the methodologies and principles described herein, researchers and manufacturers can gain a deep understanding of the stability of this compound, leading to improved product quality and process control.
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
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Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]
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Forced Degradation Testing Procedure. (2025, August 14). ResolveMass Laboratories Inc. [Link]
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ICH Q1A(R2) Guideline. International Council for Harmonisation. [Link]
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Blessy, M., Ruchi, D. P., Prajesh, D. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]
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Selection test for air stability and thermal stability according to OECD test no. 113. (2021, February 12). Analytice. [Link]
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OECD Guidelines for the Testing of Chemicals. (2013, July 26). UFBA. [Link]
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OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
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Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD. [Link]
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Dye and dye intermediates. (2015, July 28). Slideshare. [Link]
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forced degradation study: Topics by Science.gov. [Link]
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Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 17). AS Engineers. [Link]
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5 - SAFETY DATA SHEET. (2025, September 24). [Link]
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New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior. Journal of Applied Research and Technology, 17(1), 1-10. [Link]
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Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Polymers, 14(22), 4983. [Link]
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Thermal Analysis. Materials Research Institute - Penn State. [Link]
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PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. ResearchGate. [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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3-Aminobenzenesulfonic acid. PubChem. [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. ResearchGate. [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 159-166. [Link]
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stability indicating hplc method: Topics by Science.gov. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Manufacture of Dye Intermediates, Dyes, and Their Industrial Applications. ResearchGate. [Link]
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High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise. [Link]
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Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 24(12), 2279. [Link]
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The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Data in Brief, 25, 104183. [Link]
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Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Organic Letters, 10(15), 3243-3246. [Link]
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The Determination of Anaerobic Biodegradation Products of Aromatic Hydrocarbons in Groundwater Using LC/MS/MS. ResearchGate. [Link]
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Conceptual approach to thermal analysis and its main applications. Redalyc. [Link]
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stability-indicating hplc method: Topics by Science.gov. [Link]
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Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Environmental Science & Technology, 54(14), 8946-8955. [Link]
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Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks. [Link]
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Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2017, 8142091. [Link]
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Hydrolytic Stability of Hydrazones and Oximes. The Journal of Organic Chemistry, 73(15), 5895-5901. [Link]
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Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1605. [Link]
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Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International. [Link]
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Thermogravimetric analysis of amino-modified magnetic manoparticles. INIS-IAEA. [Link]
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Photo-degradation of chlorophenols in the aqueous solution. Journal of Hazardous Materials, 134(1-3), 45-59. [Link]
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Methodological & Application
Using 5-Amino-2-chloro-4-methylbenzenesulfonic acid as a monomer in polyamide synthesis
Application Notes & Protocols
Topic: Utilization of 5-Amino-2-chloro-4-methylbenzenesulfonic acid as a Functional Monomer in Advanced Polyamide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the incorporation of this compound into polyamide structures. Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties.[1] By strategically introducing functional monomers like this compound, it is possible to synthesize novel copolyamides with tailored properties such as enhanced hydrophilicity, ion-exchange capabilities, and proton conductivity. These characteristics open up new avenues for applications in areas including specialty membranes for water purification, proton exchange membranes for fuel cells, and materials for heavy metal sequestration.[2][3] This guide details the synthetic strategy, a step-by-step experimental protocol, comprehensive characterization methodologies, and an analysis of the structure-property relationships that govern the performance of these advanced materials.
Introduction: The Rationale for Functionalized Polyamides
Standard aromatic polyamides, while robust, are typically hydrophobic and lack reactive sites along the polymer backbone. The incorporation of monomers bearing functional groups is a key strategy to imbue these high-performance polymers with new capabilities. The monomer at the core of this guide, this compound, is a trifunctional aromatic compound possessing:
-
An Amine Group (-NH₂): The primary reactive site for polycondensation reactions with acyl chlorides to form the characteristic amide linkage.
-
A Sulfonic Acid Group (-SO₃H): A strongly acidic and hydrophilic moiety that remains as a pendant group on the polymer backbone. This group is fundamental to achieving high ion-exchange capacity (IEC) and proton conductivity.[4]
-
Chloro (-Cl) and Methyl (-CH₃) Substituents: These groups on the aromatic ring influence the polymer's solubility, chain packing, and thermal stability.
By copolymerizing this monomer with traditional aromatic diamines and diacyl chlorides, one can precisely control the degree of sulfonation and, consequently, the final properties of the material.[4][5]
Monomer Profile: this compound
-
Structure:
Image Source: PubChem CID 14924470
-
IUPAC Name: 5-amino-2-chloro-4-methylbenzene-1-sulfonic acid
-
CAS Number: 10099-91-9 (This may vary based on isomeric purity)
-
Molecular Formula: C₇H₈ClNO₃S[6]
-
Key Properties: A crystalline solid, typically soluble in polar aprotic solvents used for polymerization. The presence of both a basic amine and a strongly acidic sulfonic acid group makes it an amphoteric molecule.
-
Safety & Handling: This compound is an organosulfonic acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[7][8] Store in a cool, dry place away from oxidizing agents.
Synthetic Strategy: Low-Temperature Solution Polycondensation
The synthesis of high-molecular-weight aromatic polyamides requires carefully controlled conditions to prevent side reactions. The most effective method is the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacyl chloride.[9]
Causality Behind the Chosen Method:
-
High Reactivity: The reaction between an amine and an acyl chloride is rapid and exothermic, allowing the polymerization to proceed at low temperatures (typically 0 to 25 °C). This minimizes side reactions that can occur at elevated temperatures, which would otherwise limit the achievable molecular weight.
-
Solvent System: Aprotic polar solvents like N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are ideal. They effectively dissolve the monomers and the resulting polymer, ensuring the reaction proceeds in a homogeneous phase. Furthermore, these solvents can act as acid scavengers, complexing with the HCl byproduct generated during the reaction. The addition of an acid acceptor like pyridine or triethylamine is often necessary to fully neutralize the HCl and drive the reaction to completion.[9]
Since this compound is a mono-amine, it cannot form a polymer on its own. It must be used as a comonomer in conjunction with a diamine to be incorporated into the polymer chain. The molar ratio of the sulfonated monomer to the non-sulfonated diamine is the primary means of controlling the degree of sulfonation.[10]
Detailed Experimental Protocol: Synthesis of a Sulfonated Copolyamide
This protocol describes the synthesis of a copolyamide from isophthaloyl chloride (IPC), 4,4'-oxydianiline (ODA), and this compound (ACMSA). The target is a polymer with a 30% degree of sulfonation.
Materials:
-
4,4'-Oxydianiline (ODA), 98%
-
This compound (ACMSA), 97%
-
Isophthaloyl chloride (IPC), 99%
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet/outlet, and a dropping funnel.
-
Low-temperature bath (ice-water or cryostat).
-
Standard laboratory glassware.
Step-by-Step Methodology
-
Monomer Dissolution:
-
In a 250 mL three-neck flask, combine 4,4'-oxydianiline (ODA, 1.40 g, 7.0 mmol) and this compound (ACMSA, 0.71 g, 3.0 mmol).
-
Rationale: This establishes a 7:3 molar ratio of non-sulfonated diamine to sulfonated mono-amine. The total amount of amine-containing monomers is 10.0 mmol.
-
Add 50 mL of anhydrous NMP to the flask.
-
Stir the mixture under a gentle stream of nitrogen until all monomers are completely dissolved. This may require gentle warming, but the solution must be cooled back to room temperature before proceeding.
-
Add pyridine (1.6 mL, ~20 mmol) to the solution. Pyridine acts as an acid scavenger.
-
-
Polymerization Reaction:
-
Cool the flask to 0 °C using an ice-water bath.
-
Dissolve isophthaloyl chloride (IPC, 2.03 g, 10.0 mmol) in 20 mL of anhydrous NMP in a separate beaker.
-
Rationale: A 1:1 stoichiometric ratio of total amine functional groups to acyl chloride functional groups is critical for achieving high molecular weight.
-
Transfer the IPC solution to the dropping funnel and add it dropwise to the stirred amine solution over 30 minutes. Maintain the temperature at 0 °C.
-
Rationale: Slow, dropwise addition prevents localized overheating and allows for controlled polymer chain growth.
-
After the addition is complete, remove the ice bath and allow the reaction to continue at room temperature for 18-24 hours under nitrogen. The solution will become highly viscous, indicating polymer formation.
-
-
Polymer Precipitation and Purification:
-
Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form.
-
Rationale: The polyamide is insoluble in methanol, causing it to precipitate out while unreacted monomers and salts remain in the solvent.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly: twice with 200 mL of methanol and three times with 200 mL of deionized water to remove residual solvent, pyridine hydrochloride, and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
-
Workflow Visualization
Caption: Workflow for the synthesis of a sulfonated copolyamide.
Characterization of the Sulfonated Polyamide
Thorough characterization is essential to confirm the polymer structure and evaluate its properties.
Structural Verification
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the amide bond and the presence of the sulfonic acid group.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Performed in a solvent like DMSO-d₆ to confirm the polymer structure and determine the actual degree of sulfonation by integrating the peaks corresponding to the sulfonated and non-sulfonated monomer units.[4]
Physical and Thermal Properties
The properties of the final polymer are highly dependent on the degree of sulfonation. The table below presents expected trends.
| Property | Method | 0% ACMSA | 15% ACMSA | 30% ACMSA | Rationale |
| Inherent Viscosity (dL/g) | Ubbelohde Viscometer | 1.2 - 1.8 | 1.0 - 1.5 | 0.8 - 1.2 | High sulfonation can hinder chain growth, slightly reducing molecular weight. |
| Glass Transition (Tg, °C) | DSC | ~275 | ~285 | ~295 | Ionic cross-linking from sulfonic acid groups restricts chain mobility. |
| Thermal Stability (Td5%, °C) | TGA (N₂ atm) | >500 | >480 | >450 | The C-S bond in the sulfonic acid group is less stable than the amide backbone. |
| Solubility | Visual (in DMAc) | Soluble | Soluble | Soluble | All should be soluble in polar aprotic solvents. |
Functional Property Evaluation
-
Ion-Exchange Capacity (IEC): This measures the concentration of active sulfonic acid sites. It is determined by acid-base titration. The polymer (in its acidic H⁺ form) is soaked in a known concentration of NaCl solution. The H⁺ ions are exchanged for Na⁺ ions, releasing HCl into the solution, which is then titrated with a standardized NaOH solution. The IEC increases directly with the degree of sulfonation.[4]
-
Water Uptake (WU %): Measured by soaking a pre-weighed dry polymer film in deionized water until equilibrium is reached, then re-weighing. WU increases significantly with IEC due to the hydrophilic nature of the -SO₃H groups.[4][11]
-
WU (%) = [(W_wet - W_dry) / W_dry] * 100
-
-
Proton Conductivity (σ): For applications like fuel cell membranes, this is a critical parameter. It is measured on a hydrated membrane using electrochemical impedance spectroscopy (EIS). Conductivity is highly dependent on both IEC and water content, as protons are transported through the water-filled ionic channels.[4]
Structure-Property-Application Relationships
The unique chemical structure of the ACMSA monomer directly translates into specific polymer properties, which in turn enable targeted applications.
Caption: Relationship between monomer structure, polymer properties, and applications.
-
For Proton Exchange Membranes (PEMs): A high degree of sulfonation is desired to maximize proton conductivity.[10][12] However, this must be balanced, as excessive water uptake can lead to poor mechanical stability and dimensional swelling.
-
For Water Purification: A moderate IEC can create membranes with high charge density, useful for separating ions via Donnan exclusion in nanofiltration applications.[2]
-
For Heavy Metal Capture: The sulfonic acid groups act as effective docking sites for capturing divalent cations like Pb(II) from aqueous solutions, making these materials promising adsorbents.[3]
References
-
Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. VTechWorks, Virginia Tech. [Link]
-
Ultra-Thin Cation Exchange Membranes: Sulfonated Polyamide Thin-Film Composite Membranes with High Charge Density. Chemistry of Materials, ACS Publications. [Link]
-
Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. MDPI. [Link]
-
Synthesis and characterization of sulfonated polyimide polymer electrolyte membranes. ResearchGate. [Link]
-
A Sulfonated All-Aromatic Polyamide for Heavy Metal Capture: A Model Study with Pb(II). ACS Omega. [Link]
-
Synthesis of sulfonated polyimides. ResearchGate. [Link]
-
Synthesis of Sulfonated Aromatic Poly(ether amide)s and Their Application to Proton Exchange Membrane Fuel Cells. ResearchGate. [Link]
-
Synthesis and properties of novel sulfonated polyimides containing binaphthyl groups as proton-exchange membranes for fuel cells. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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This compound. PubChem. [Link]
-
Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. ACS Applied Materials & Interfaces. [Link]
-
Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. PubMed. [Link]
-
2-Amino-5-chloro-4-methylbenzenesulfonic acid. Haz-Map. [Link]
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Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. MDPI. [Link]
- Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
-
Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. PubMed Central. [Link]
-
Production of Biopolyamide Precursors 5-Amino Valeric Acid and Putrescine From Rice Straw Hydrolysate by Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. [Link]
-
Polyamide Syntheses. ResearchGate. [Link]
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Application Notes & Protocols: Investigating the Catalytic Activity of Copper Complexes with 5-Amino-2-chloro-4-methylbenzenesulfonic acid
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and catalytic evaluation of a novel copper(II) complex featuring the ligand 5-Amino-2-chloro-4-methylbenzenesulfonic acid. Copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering cost-effective and sustainable alternatives to palladium-based systems.[1][2][3][4] This guide details the rationale behind the ligand selection, provides step-by-step protocols for complex synthesis and characterization, and presents a robust methodology for assessing its catalytic efficacy in a model Ullmann-type C-N cross-coupling reaction. Furthermore, we delve into mechanistic considerations and offer insights into kinetic analysis for a deeper understanding of the catalytic process.
Introduction: The Rationale for a Sulfonated Copper Catalyst
Copper catalysis has a rich history, with the Ullmann condensation being one of the earliest examples of a copper-mediated cross-coupling reaction.[1][5] The resurgence of interest in copper catalysis is driven by its low cost, abundance, and unique reactivity.[1][3][4] The design of the ligand is paramount in tuning the catalyst's activity, stability, and selectivity.
The choice of this compound as a ligand is deliberate. The sulfonic acid group can enhance the water solubility of the catalyst, potentially enabling greener reaction media.[6] Moreover, the electronic properties of the aryl ring, substituted with both electron-donating (amino and methyl) and electron-withdrawing (chloro and sulfonic acid) groups, can modulate the electronic environment of the copper center, thereby influencing its catalytic performance. The amino group serves as a primary coordination site for the copper ion. The sulfonate group may also participate in coordination or influence the secondary coordination sphere of the complex.[7]
This application note will guide researchers through a systematic investigation of the catalytic potential of this novel copper complex.
Synthesis and Characterization of the Copper(II) Complex
The synthesis of the copper(II) complex with this compound is designed to be a straightforward and reproducible procedure.
Experimental Protocol: Synthesis of [Cu(5-Amino-2-chloro-4-methylbenzenesulfonate)₂(H₂O)₂]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
This compound
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of a 1:1 methanol/deionized water mixture.
-
Slowly add a 1 M aqueous solution of NaOH dropwise while stirring until the ligand is fully dissolved and the solution becomes clear. This deprotonates the sulfonic acid group.
-
In a separate beaker, dissolve 0.5 mmol of CuSO₄·5H₂O in 10 mL of deionized water to form a light blue solution.
-
Add the copper sulfate solution dropwise to the ligand solution with vigorous stirring.
-
A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 4 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water followed by a small amount of cold methanol.
-
Dry the complex in a desiccator under vacuum.
Characterization Techniques
To confirm the successful synthesis and elucidate the structure of the copper complex, the following characterization techniques are recommended:
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the copper ion. | Shift in the vibrational frequencies of the -NH₂ and -SO₃H groups upon coordination. |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry of the Cu(II) center. | A broad d-d transition band in the visible region, characteristic of a d⁹ Cu(II) complex. |
| Elemental Analysis | To determine the empirical formula of the complex. | The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula. |
| X-ray Diffraction (XRD) | To determine the crystal structure of the complex, if suitable single crystals can be obtained.[8][9][10][11] | Provides definitive information on bond lengths, bond angles, and the coordination environment of the copper center.[7] |
Catalytic Activity in Ullmann C-N Cross-Coupling
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[5][12] We will use the coupling of iodobenzene and aniline as a model reaction to evaluate the catalytic activity of our synthesized copper complex.
Experimental Protocol: Catalytic C-N Cross-Coupling
Materials:
-
Synthesized Copper(II) complex
-
Iodobenzene
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To an oven-dried Schlenk tube, add the synthesized copper complex (5 mol%), K₂CO₃ (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF (5 mL), iodobenzene (1.0 mmol), aniline (1.2 mmol), and the internal standard (0.5 mmol) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.
-
Calculate the yield of the product, N-phenylaniline, based on the internal standard.
Visualization of the Experimental Workflow
Caption: Workflow for synthesis and catalytic testing.
Mechanistic Considerations and Kinetic Analysis
Understanding the reaction mechanism is crucial for optimizing the catalyst and reaction conditions.[6][13][14] For copper-catalyzed C-N cross-coupling, a widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[5]
Proposed Catalytic Cycle
Caption: Proposed Cu(I)/Cu(III) catalytic cycle.
Although our precursor is a Cu(II) complex, it is likely reduced in situ to the active Cu(I) species by a suitable reducing agent present in the reaction mixture or through a comproportionation reaction.
Introduction to Reaction Progress Kinetic Analysis (RPKA)
To gain deeper mechanistic insights, Reaction Progress Kinetic Analysis (RPKA) is a powerful tool.[15][16] This method involves continuously monitoring the concentrations of reactants and products over time to determine the reaction orders and identify any catalyst deactivation or product inhibition.[15][16][17][18]
Key steps in RPKA:
-
Data Acquisition: Obtain high-density concentration vs. time data for the catalytic reaction.
-
Graphical Analysis: Plot reaction rates versus reactant concentrations to determine the kinetic orders.
-
Same-Excess Experiments: Vary the initial concentration of one reactant while keeping the excess of others constant to probe for catalyst deactivation or product inhibition.[16]
By applying RPKA, researchers can build a more accurate kinetic model of the catalytic system, leading to a better understanding of the catalyst's behavior.[19]
Data Presentation and Interpretation
The catalytic performance should be systematically evaluated by varying key reaction parameters. The results can be summarized in a table for easy comparison.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Base | Solvent | Yield (%) |
| 1 | 5 | 120 | K₂CO₃ | DMF | [Insert experimental value] |
| 2 | 2.5 | 120 | K₂CO₃ | DMF | [Insert experimental value] |
| 3 | 5 | 100 | K₂CO₃ | DMF | [Insert experimental value] |
| 4 | 5 | 120 | Cs₂CO₃ | DMF | [Insert experimental value] |
| 5 | 5 | 120 | K₂CO₃ | DMSO | [Insert experimental value] |
Interpretation:
-
Catalyst Loading: Entries 1 and 2 will reveal the effect of catalyst concentration on the reaction efficiency.
-
Temperature: Comparing entries 1 and 3 will indicate the temperature sensitivity of the catalytic system.
-
Base and Solvent: Entries 1, 4, and 5 will help in optimizing the reaction conditions by screening different bases and solvents.
Conclusion and Future Outlook
This application note provides a comprehensive framework for the synthesis, characterization, and catalytic evaluation of a novel copper complex with this compound. The detailed protocols and mechanistic insights serve as a valuable resource for researchers exploring new copper-based catalysts for organic synthesis.
Future work could involve expanding the substrate scope of the catalytic reaction, investigating the role of the sulfonate group in more detail, and exploring the use of greener solvents. The application of advanced kinetic analysis techniques will further illuminate the catalytic mechanism and pave the way for the rational design of more efficient copper catalysts.[1]
References
- Applications and Research Progress of Copper-Catalyzed Reactions in Organic Synthesis. (2026). Vertex AI Search.
- Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (n.d.). Wiley Online Library.
- Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (n.d.).
- Ullmann condens
- Synthesis, characterization and structures of copper(II) complexes containing carboxylate and sulfonate groups. (2025).
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016).
- Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)
- Copper catalysis in organic synthesis. (n.d.). Beilstein Journals.
- Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing.
- COPPER CATALYSIS IN ORGANIC REACTIONS. (n.d.). Government General Degree College, Kalna I.
- Copper catalysis in organic synthesis. (2015). PMC - NIH.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.). Organometallics.
- Typical copper-mediated Ullmann condensation reaction and presumptive mechanism. (n.d.).
- Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Chemical Society Reviews.
- Experimental 90 K single-crystal X-ray diffraction structure of CuSO 4... (n.d.).
- Reaction Progress Kinetic Analysis for Catalytic Reactions. (n.d.).
- Reaction progress kinetic analysis. (n.d.). Wikipedia.
- How Kinetic Analysis Sheds Light on Catalytic Reactions. (2024). Kinetic analysis.
- X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. (n.d.). PubMed.
- X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. (2025).
- X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. (2000). IUCr Journals.
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- 19. How Kinetic Analysis Sheds Light on Catalytic Reactions [hidenanalytical.com]
Application Notes & Protocols for the Diazotization of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid in a Laboratory Setting
Abstract
This document provides a comprehensive guide for the laboratory-scale diazotization of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (commonly known as CLT acid). Diazotization is a critical process for converting primary aromatic amines into highly versatile diazonium salts.[1][2] These salts are pivotal intermediates in the synthesis of a wide array of organic compounds, most notably azo dyes and pigments.[3][4][5] This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed methodology grounded in established chemical principles and rigorous safety protocols. The causality behind each experimental step is explained to ensure both procedural success and operator safety.
Introduction: The Significance of Diazotized CLT Acid
This compound is a key industrial intermediate, primarily utilized as a diazo component in the manufacturing of vibrant azo dyes and high-performance organic pigments, such as Lake Red C.[3] The conversion of its primary amino group into a diazonium salt unlocks a rich field of subsequent chemical transformations. The resulting diazonium salt is a highly reactive species, ready to undergo coupling reactions with electron-rich partners like phenols and naphthols to form azo compounds.[5]
The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles, which allows for the introduction of a wide range of functional groups onto the aromatic ring that are not easily accessible through direct substitution methods.[6][7] Mastering the diazotization of CLT acid is, therefore, a foundational skill for chemists working in colorant synthesis and broader organic chemistry.
The reaction is typically performed at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][8][9] This low temperature is critical to prevent the decomposition of the thermally unstable diazonium salt.[6][10]
Health & Safety: A Self-Validating System
Diazonium salts, particularly in their solid, dry state, are notoriously unstable and can be explosive.[11][12] Therefore, this protocol is designed to generate and use the diazonium salt in an aqueous solution without isolation. Adherence to the following safety precautions is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[1][13]
-
Temperature Control: Strict adherence to the 0-5 °C temperature range is crucial for the stability of the diazonium salt.[11][14] An uncontrolled rise in temperature can lead to vigorous decomposition and release of nitrogen gas.
-
Reagent Handling:
-
Sodium Nitrite: Handle with care as it is an oxidizing agent and is toxic.
-
Hydrochloric Acid: Corrosive and causes severe burns. Handle with appropriate care.
-
-
Quenching: Prepare a quenching solution (e.g., a 10% solution of sulfamic acid or urea) to destroy any excess nitrous acid at the end of the reaction.
-
Isolation: DO NOT attempt to isolate the diazonium salt in solid form.[12]
Reagents and Materials
Table 1: Reagent Specifications
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Notes |
| This compound | C₇H₈ClNO₃S | 221.66 | >98% | Starting material. |
| Sodium Nitrite | NaNO₂ | 69.00 | ACS Reagent Grade | Source of nitrous acid. |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w), Concentrated | Mineral acid for reaction. |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Anhydrous | For initial dissolution. |
| Starch-Iodide Paper | - | - | - | For testing for excess nitrous acid. |
| Distilled/Deionized Water | H₂O | 18.02 | - | Solvent. |
| Ice | H₂O (solid) | 18.02 | - | For cooling. |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Thermometer (-10 to 100 °C)
-
Dropping funnel
-
Ice bath
-
Beakers and graduated cylinders
-
Filter paper
Experimental Protocol: Step-by-Step Methodology
This protocol details the diazotization of 0.1 mol of this compound.
Part A: Preparation of the Amine Suspension
-
Initial Dissolution: In a 1 L beaker, add 22.2 g (0.1 mol) of this compound and 5.3 g (0.05 mol) of anhydrous sodium carbonate to 200 mL of distilled water. Warm the mixture gently (to about 40-50 °C) with stirring to facilitate the dissolution of the sulfonic acid as its sodium salt.
-
Causality: The sulfonic acid group is acidic and may have limited solubility in neutral water. Converting it to its sodium salt with a base like sodium carbonate significantly increases its aqueous solubility, creating a homogeneous solution for the reaction to proceed efficiently.
-
-
Acidification and Suspension: Transfer the solution to a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Begin stirring and add 25 mL (approx. 0.3 mol) of concentrated hydrochloric acid. A fine precipitate of the amine hydrochloride will form. Add 100 g of crushed ice to the flask.
-
Causality: The addition of excess strong acid is essential for the subsequent generation of nitrous acid from sodium nitrite and to form the amine salt, which is the reactive species. The ice helps to pre-cool the mixture to the required low temperature.
-
Part B: The Diazotization Reaction
-
Temperature Control: Place the flask in a larger ice-salt bath and continue stirring until the internal temperature of the suspension is stable between 0 and 5 °C.
-
Causality: Maintaining a low temperature is the most critical parameter for this reaction. Diazonium salts are thermally labile and will decompose rapidly at higher temperatures, leading to a loss of product and potentially hazardous gas evolution.[6]
-
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 40 mL of distilled water.
-
Causality: A slight molar excess of sodium nitrite is used to ensure the complete conversion of the primary amine. Dissolving it in water allows for controlled, dropwise addition.
-
-
Controlled Addition: Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold, stirred amine suspension over a period of 30-45 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.
-
Causality: The reaction between the amine and nitrous acid is exothermic. A slow, dropwise addition is crucial to manage the heat generated and prevent the temperature from rising above the stability threshold of the diazonium salt.
-
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Test for the presence of excess nitrous acid by touching the stirring rod to a piece of starch-iodide paper; an immediate blue-black color indicates an excess.
-
Causality: A slight excess of nitrous acid confirms that all the amine has reacted. A large excess should be avoided as it can lead to side reactions.[14] If the test is negative, add a small amount of additional nitrite solution until a positive test is obtained.
-
-
Quenching Excess Nitrite (Optional but Recommended): If a significant excess of nitrous acid is present, it can be destroyed by the cautious addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.
-
Use of the Diazonium Salt Solution: The resulting pale yellow suspension/solution contains the 2-chloro-4-methyl-5-sulfobenzenediazonium chloride. This solution should be kept cold and used immediately in the subsequent coupling reaction. Do not store this solution.
Visualization of the Workflow
Diagram 1: Experimental Workflow for Diazotization
Caption: A flowchart illustrating the key steps in the diazotization of CLT acid.
Diagram 2: Chemical Reaction Mechanism
Caption: Simplified mechanism for the formation of the diazonium salt.
Conclusion
The protocol described provides a reliable and safe method for the diazotization of this compound. The resulting diazonium salt solution serves as a versatile intermediate for a multitude of synthetic applications, particularly in the production of azo colorants. The key to success lies in the meticulous control of the reaction temperature and the understanding of the inherent instability of the diazonium species. By following this detailed guide and adhering to the stringent safety measures, researchers can confidently and effectively utilize this important chemical transformation.
References
- Reactive Chemical Hazards of Diazonium Salts. (2015). Google Scholar.
- Diazotization Reaction. (n.d.).
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
- Reactive Chemical Hazards of Diazonium Salts. (2015).
- Diazonium Salts. (n.d.). CAMEO Chemicals - NOAA.
- Diazonium Salts Prepar
- 2-Amino-5-chloro-4-methylbenzenesulfonic acid: A Key Intermediate for Azo Dyes and Pigments. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid(88-51-7). (n.d.). ChemicalBook.
- Chemistry Properties of Diazonium Salts. (n.d.). Unacademy.
- Diazonium Salts | Reactions, Properties, Advantages & Uses. (n.d.). Allen.
- SAFETY DATA SHEET for 2-Amino-4-chloro-5-methylbenzenesulfonic acid. (2025). Thermo Fisher Scientific.
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Application Notes & Protocols: Leveraging 5-Amino-2-chloro-4-methylbenzenesulfonic Acid in the Synthesis of Potential Pharmaceutical Intermediates
Introduction: Beyond the Dyestuff – Reimagining a Classic Industrial Chemical for Drug Discovery
5-Amino-2-chloro-4-methylbenzenesulfonic acid, commonly known in the industry as CLT acid, is a well-established intermediate primarily utilized in the manufacturing of azo dyes and pigments.[1][2] Its chemical architecture, featuring a reactive primary amine and a sulfonic acid moiety on a substituted benzene ring, has traditionally been exploited for chromophore synthesis. However, the very functionalities that make it a cornerstone of the dye industry also render it a highly versatile, yet underexplored, starting material for the synthesis of complex organic molecules with potential therapeutic applications. The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, present in a wide array of antibacterial, anticancer, and anti-inflammatory drugs.[3]
This guide provides a detailed exploration of synthetic pathways to convert this compound into valuable pharmaceutical intermediates, focusing on the generation of bioactive sulfonamides. We will detail the necessary synthetic transformations, provide step-by-step protocols, and present data on the biological activities of derivative compounds, thereby offering a roadmap for researchers, scientists, and drug development professionals to unlock the pharmaceutical potential of this readily available industrial chemical.
Strategic Pivot: From Sulfonic Acid to Bioactive Sulfonamides
The primary challenge in repurposing this compound for pharmaceutical synthesis lies in the selective transformation of the chemically stable sulfonic acid group (-SO₃H) into a more synthetically versatile functional group, such as a sulfonyl chloride (-SO₂Cl). The presence of the nucleophilic amino group (-NH₂) complicates this transformation, as it can react with the chlorinating agents used.
Our proposed strategy circumvents this issue by starting with a related, commercially available precursor and introducing the amino group in a later synthetic step. This approach focuses on first constructing the key intermediate, 2-chloro-4-methyl-5-nitrobenzenesulfonyl chloride , which can then be readily converted into a variety of potential drug candidates.
Workflow for the Synthesis of Key Intermediate and Bioactive Derivatives
The overall synthetic strategy is depicted below, outlining the transformation from a common starting material to a key sulfonyl chloride intermediate and its subsequent conversion to potential anticancer and antimicrobial agents.
Caption: Synthetic route to potential anticancer sulfonamides.
-
Ammonolysis: Dissolve 2-chloro-4-methyl-5-nitrobenzenesulfonyl chloride (0.1 mol) in a suitable solvent like THF (200 mL) and cool to 0°C. Add excess aqueous ammonia (e.g., 28%, 0.5 mol) dropwise. Stir at room temperature for 2-4 hours. Evaporate the THF, and the precipitated 2-chloro-4-methyl-5-nitrobenzenesulfonamide is filtered, washed with water, and dried.
-
Reduction: To a mixture of the nitro-sulfonamide (0.1 mol) in ethanol and water, add iron powder (0.3 mol) and a catalytic amount of concentrated HCl. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Once complete, filter the hot solution to remove iron salts. Cool the filtrate to crystallize the product, 5-Amino-2-chloro-4-methylbenzenesulfonamide. Filter, wash with cold water, and dry.
This protocol is adapted from methodologies described for similar structures and serves as a representative example. [4]
-
Diazotization and Thiol Formation: The 5-Amino-2-chloro-4-methylbenzenesulfonamide is diazotized using standard procedures (NaNO₂ in HCl at 0-5°C). The resulting diazonium salt is then converted to the corresponding thiol via reaction with a sulfur source (e.g., potassium ethyl xanthate followed by hydrolysis).
-
S-Methylation: The thiol is S-methylated using a methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃) in a solvent like acetone to yield 2-(methylthio)-4-chloro-5-methylbenzenesulfonamide.
-
Guanidinylation: The resulting sulfonamide is then reacted with various substituted cyanamides or other guanidinylating agents to afford the final N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives.
Table 1: Anticancer Activity of Representative Sulfonylguanidine Derivatives
| Compound ID | R-Group on Guanidine | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Reference |
| SG-1 | 4-Chlorophenyl | 2.5 | 3.1 | 5.0 | [4] |
| SG-2 | 4-Methoxyphenyl | 3.0 | 3.5 | 7.2 | [4] |
| SG-3 | 3,4-Dichlorophenyl | 2.8 | 2.9 | 6.1 | [4] |
Data is representative and sourced from studies on analogous compounds. [4]
Application Focus 2: Antimicrobial N-Sulfonylamides
N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides have demonstrated significant bacteriostatic activity, particularly against resistant strains like MRSA.
This protocol is based on established synthetic routes for this class of compounds.
-
Preparation of 4-chloro-2-mercapto-5-methylbenzenesulfonamide: This intermediate is prepared from 5-Amino-2-chloro-4-methylbenzenesulfonamide (from Protocol 2.1) via diazotization followed by reaction with a sulfur source, similar to the initial steps in Protocol 2.2.
-
S-Alkylation: The 4-chloro-2-mercapto-5-methylbenzenesulfonamide is reacted with a variety of substituted benzyl chlorides or bromides in the presence of a base like potassium carbonate in a solvent such as DMF to yield the corresponding 2-(arylmethylthio) derivatives.
-
N-Acylation: The resulting sulfonamide can be further acylated on the nitrogen atom by reacting with various acyl chlorides or carboxylic acids (with a coupling agent) to produce a library of potential antimicrobial agents.
Table 2: Antimicrobial Activity of Representative Sulfonylamide Derivatives
| Compound ID | Ar-Group on Thioether | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | Reference |
| SA-1 | 4-Chlorobenzyl | 4 | 8 | [2] |
| SA-2 | 4-Fluorobenzyl | 8 | 8 | [2] |
| SA-3 | 2,4-Dichlorobenzyl | 4 | 4 | [2] |
Data is representative and sourced from studies on analogous compounds. [2]
Conclusion and Future Outlook
This compound, a staple of the dye industry, holds considerable untapped potential as a precursor for pharmaceutical intermediates. By strategically navigating its chemical functionalities, particularly through the synthesis of a versatile sulfonyl chloride intermediate, it is possible to access novel sulfonamide derivatives with promising anticancer and antimicrobial activities. The protocols outlined in this guide provide a foundational framework for researchers to explore this chemical space further. Future work could involve expanding the library of synthesized derivatives, optimizing reaction conditions for greener and more efficient processes, and conducting in-depth structure-activity relationship (SAR) studies to develop lead compounds for further preclinical and clinical evaluation.
References
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
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Sławiński, J., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 16. [Link]
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Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
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Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.84 (1941); Vol. 1, p.21 (1921). [Link]
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Barancelli, D. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21433–21440. [Link]
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Sławiński, J., et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules, 25(1), 103. [Link]
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Sławiński, J., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 16. [Link]
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Application Notes & Protocols: Synthesis and Functionalization of Advanced Polymers from 5-Amino-2-chloro-4-methylbenzenesulfonic acid
Here are the detailed Application Notes and Protocols for the development of functional polymers using 5-Amino-2-chloro-4-methylbenzenesulfonic acid.
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
The strategic design of functional polymers hinges on the selection of monomers that offer a rich combination of reactive sites and performance-driving moieties. This compound (ACMSA), also known as 2-Amino-5-chloro-4-methylbenzenesulfonic acid or CLT Acid, is an exemplary monomer for this purpose.[1][2][3] Its structure is a compelling blueprint for advanced materials innovation, featuring:
-
An **amino group (-NH₂) **, which serves as a primary handle for step-growth polymerization, enabling the formation of robust polymer backbones like polyamides and polyimides.
-
A sulfonic acid group (-SO₃H) , which imparts critical functionalities such as hydrophilicity, ion-exchange capabilities, and proton conductivity. This makes polymers derived from ACMSA prime candidates for membrane applications and drug delivery systems.[4][5]
-
Chloro (-Cl) and methyl (-CH₃) substituents on the aromatic ring, which allow for the fine-tuning of polymer properties, including solubility, thermal stability, and resistance to chemical degradation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of ACMSA. We will detail synthetic strategies, robust characterization protocols, and specific applications, explaining not just the procedural steps but the underlying scientific rationale to empower reproducible and innovative research.
Monomer Profile: this compound (ACMSA)
A thorough understanding of the monomer is critical before proceeding to polymerization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 88-53-9 | [1][2][3][6] |
| Molecular Formula | C₇H₈ClNO₃S | [2][6][7] |
| Molecular Weight | 221.66 g/mol | [6] |
| Appearance | White to off-white or slightly red crystalline powder | [1][2] |
| Solubility | Sparingly soluble in water; soluble in some polar organic solvents | [1][8] |
Reactivity Insights
The unique arrangement of functional groups on the ACMSA molecule dictates its reactivity:
-
Nucleophilic Amine: The amino group is the primary site for reactions with electrophiles, making it ideal for polymerization with monomers like diacyl chlorides or dianhydrides.
-
Strongly Acidic Sulfonic Group: The -SO₃H group is highly dissociated and will remain in its anionic sulfonate form (-SO₃⁻) in most solvent systems. This high polarity influences the solubility of both the monomer and the resulting polymer.
-
Aromatic Ring: The ring is activated by the amino group but deactivated by the chloro and sulfonic acid groups. This electronic balance influences its susceptibility to further electrophilic substitution.
Polymer Synthesis Strategies
The bifunctional nature of ACMSA allows for several polymerization pathways. Here, we present a detailed protocol for the synthesis of a sulfonated aromatic polyamide, a class of high-performance polymers.
Synthesis of a Sulfonated Polyamide via Low-Temperature Solution Polycondensation
This method is chosen for its ability to produce high molecular weight polymers while minimizing side reactions. The reaction involves the condensation of ACMSA with an aromatic diacyl chloride, such as terephthaloyl chloride (TPC).
Caption: Essential characterization workflow for functional polymers.
Expected Characterization Data
The following table summarizes the key analytical techniques and expected results for the sulfonated polyamide synthesized in Protocol 2.1.
| Technique | Purpose | Expected Key Results |
| FTIR Spectroscopy | Confirm functional groups | - Broad peak at ~3300 cm⁻¹ (N-H stretch)- Peak at ~1650 cm⁻¹ (Amide I, C=O stretch)- Peaks at ~1240 cm⁻¹ and ~1080 cm⁻¹ (Asymmetric & Symmetric S=O stretch of -SO₃H) [9] |
| ¹H NMR Spectroscopy | Verify polymer structure | Appearance of aromatic protons from both monomer units and disappearance of the primary amine protons. Integration can confirm the 1:1 monomer ratio. [10] |
| GPC/SEC | Determine molecular weight and distribution | Provides number-average (Mn) and weight-average (Mw) molecular weights, and Polydispersity Index (PDI = Mw/Mn). A PDI close to 2 is typical for step-growth polymerization. |
| TGA | Assess thermal stability | A multi-step degradation curve. The first weight loss (~100-250°C) corresponds to the loss of the sulfonic acid group, followed by main chain degradation at higher temperatures (>400°C). |
| DSC | Determine glass transition temperature (Tg) | A high Tg is expected, characteristic of rigid aromatic polyamides, indicating good thermal-mechanical stability. |
Application Notes & Protocols
The unique properties of ACMSA-derived polymers make them suitable for a range of advanced applications.
Application: Proton Exchange Membranes (PEMs)
The sulfonic acid groups in the polymer provide pathways for proton transport, a critical function for fuel cells and electrolyzers. [11][12]A successful PEM must balance high proton conductivity with good mechanical integrity and low fuel crossover. [11][13]
-
Polymer Solution: Prepare a 10-15% (w/v) solution of the dried sulfonated polyamide in a suitable solvent (e.g., DMAc or NMP). Stir at 60°C until fully dissolved.
-
Filtration: Filter the solution through a 5 µm PTFE filter to remove any dust or undissolved particles.
-
Casting: Pour the filtered solution onto a clean, level glass plate.
-
Solvent Evaporation: Place the cast membrane in an oven at 80°C for 12 hours to slowly evaporate the solvent.
-
Annealing: Increase the temperature to 120°C and hold for another 4 hours to remove residual solvent and anneal the membrane, improving its mechanical properties.
-
Peeling: Carefully peel the membrane from the glass plate after cooling to room temperature. Store it in deionized water.
A. Ion Exchange Capacity (IEC) Measurement IEC quantifies the number of exchangeable protons (from -SO₃H groups) per unit weight of the polymer, directly correlating with its potential proton conductivity. [13]
-
Cut a small piece of the membrane (~0.1 g) and dry it thoroughly in a vacuum oven at 80°C until a constant weight (W_dry) is achieved.
-
Immerse the dried membrane in a 2 M NaCl solution (50 mL) for 24 hours. During this time, H⁺ ions from the -SO₃H groups will be exchanged with Na⁺ ions from the solution.
-
Remove the membrane from the solution and titrate the liberated H⁺ ions in the NaCl solution with a standardized 0.01 M NaOH solution, using phenolphthalein as an indicator. Record the volume of NaOH used (V_NaOH).
-
Calculate IEC using the following equation: [13] * IEC (meq/g) = (V_NaOH × Concentration_NaOH) / W_dry
B. Water Uptake (WU) and Swelling Ratio These parameters are crucial as sufficient hydration is needed for proton conductivity, but excessive swelling can compromise the membrane's mechanical stability. [14]
-
Dry a piece of the membrane to a constant weight (W_dry).
-
Immerse the membrane in deionized water at a specified temperature (e.g., 25°C or 80°C) for 24 hours.
-
Remove the membrane, quickly blot the surface with filter paper to remove excess water, and immediately weigh it (W_wet).
-
Calculate Water Uptake:
-
WU (%) = [(W_wet - W_dry) / W_dry] × 100
-
Application: pH-Responsive Drug Delivery
The anionic sulfonic acid groups can electrostatically bind cationic drug molecules. The polymer matrix can be engineered into nanoparticles or hydrogels that release the drug in response to environmental pH changes, such as the acidic microenvironment of a tumor. [15][16]
-
Polymer Nanoparticle Formation: Dissolve the sulfonated polyamide in a suitable solvent. Form nanoparticles using a method like nanoprecipitation by adding the polymer solution dropwise to a non-solvent under vigorous stirring.
-
Drug Solution: Prepare a solution of Doxorubicin (DOX), a cationic anticancer drug, in deionized water.
-
Loading: Add the DOX solution to the nanoparticle suspension. The negatively charged sulfonate groups on the nanoparticle surface will bind the positively charged DOX.
-
Equilibration: Stir the mixture in the dark for 24 hours to maximize drug loading.
-
Purification: Separate the DOX-loaded nanoparticles from the unloaded drug by centrifugation. Wash the nanoparticles several times with deionized water.
-
Quantification: Measure the concentration of DOX in the supernatant using UV-Vis spectroscopy to determine the loading efficiency.
-
Release Media: Prepare two buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating a tumor microenvironment).
-
Dialysis Setup: Place a known amount of DOX-loaded nanoparticles into a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Study: Submerge the sealed dialysis bag into a known volume of the release media (pH 7.4 and pH 5.5) and keep it at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: Measure the concentration of released DOX in the aliquots using UV-Vis or fluorescence spectroscopy.
-
Data Plotting: Plot the cumulative percentage of drug released versus time. A significantly faster release rate is expected at pH 5.5.
Caption: Mechanism of pH-triggered drug release.
Conclusion
This compound is a uniquely versatile monomer that provides a direct route to highly functional polymers. By leveraging its inherent amino and sulfonic acid functionalities, researchers can develop advanced materials with precisely tailored properties. The protocols and insights provided in this guide serve as a foundational platform for synthesizing and characterizing novel sulfonated polymers for demanding applications, from next-generation energy systems to targeted therapeutic platforms.
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MDPI. (2023). Novel Proton Exchange Membranes Based on Sulfonated Poly(acrylonitrile-co-glycidyl methacrylate)/Poly(vinyl chloride) Composite. Retrieved from [Link]
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ResearchGate. (n.d.). Development of sulfonated polysulfone membranes as a material for Proton Exchange Membrane (PEM). Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonated polymers: simple chemistry for high tech materials & applications. Retrieved from [Link]
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MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from [Link]
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NIH. (n.d.). Characterizing Hydrated Polymers via Dielectric Relaxation Spectroscopy: Connecting Relative Permittivity, State of Water, and Salt Transport Properties of Sulfonated Polysulfones. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization and Sulfonation Degree of Sulfonated Poly Ether Ether Ketone Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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MDPI. (2018). High Proton Selectivity Sulfonated Polyimides Ion Exchange Membranes for Vanadium Flow Batteries. Retrieved from [Link]
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PubMed. (2023). Sulfonated Polyether Ketone Membranes Embedded with Nalidixic Acid-An Emerging Controlled Drug Releaser. Retrieved from [Link]
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ResearchGate. (n.d.). Ion exchange membranes based upon crosslinked sulfonated polyethersulfone for electrochemical applications. Retrieved from [Link]
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MDPI. (n.d.). Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation for Electron Beam Irradiated and Non-Irradiated Sulfonated Poly(ether ether ketone) Membranes. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonated polyanilines prepared by copolymerization of 3-aminobenzenesulfonic acid and aniline: The effect of reaction conditions on polymer properties. Retrieved from [Link]
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RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
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MPDI. (2023). Sulfonated Polyether Ketone Membranes Embedded with Nalidixic Acid—An Emerging Controlled Drug Releaser. Retrieved from [Link]
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NIH. (2020). pH-Triggered Drug Release Controlled by Poly(Styrene Sulfonate) Growth Hollow Mesporous Silica Nanoparticles. Retrieved from [Link]
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Application Notes and Protocols: 5-Amino-2-chloro-4-methylbenzenesulfonic acid as a Versatile Building Block for Organic Semiconductors
Introduction: The Strategic Advantage of a Multifunctional Monomer
The field of organic electronics is continually driven by the pursuit of novel materials that offer a combination of high performance, solution processability, and tunable electronic properties. Within this landscape, 5-Amino-2-chloro-4-methylbenzenesulfonic acid emerges as a highly promising, yet under-explored, building block for the synthesis of advanced organic semiconductors. Its unique molecular architecture, featuring an aniline moiety for polymerization, a sulfonic acid group for aqueous solubility and self-doping, and chloro and methyl substituents for modulating electronic properties and processability, offers a compelling platform for the rational design of functional conductive polymers.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the synthesis of organic semiconductors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for polymerization and characterization, and explore the profound impact of the sulfonic acid functionality on the resulting polymer's properties.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is paramount for designing successful polymerization strategies.
| Property | Value | Reference |
| Chemical Formula | C₇H₈ClNO₃S | [1][2] |
| Molecular Weight | 221.66 g/mol | [2] |
| Appearance | White to pink or slightly red powder | [3] |
| Solubility | Practically insoluble as a free acid in water, but soluble as its sodium or ammonium salt. | [3] |
| CAS Number | 88-53-9 | [2] |
The Pivotal Role of the Sulfonic Acid Group
The sulfonic acid (-SO₃H) group is not merely a passive substituent; it is a powerful functional moiety that dictates many of the advantageous properties of the resulting polymer.
-
Aqueous Solubility and "Self-Doping": The presence of the sulfonic acid group imparts significant water solubility to the monomer and the resulting polymer. This is a crucial feature for enabling environmentally friendly, solution-based processing of organic semiconductors. Furthermore, the sulfonic acid group can act as an internal dopant, a phenomenon known as "self-doping."[4][5][6] In this process, the acidic proton from the sulfonic acid can protonate the polymer backbone, creating charge carriers (polarons) and rendering the material conductive without the need for external doping agents.[4][7] This simplifies device fabrication and can improve the long-term stability of the material's conductivity.[8]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the sulfonic acid group can significantly influence the electronic energy levels (HOMO and LUMO) of the polymer. This, in turn, affects its oxidation potential, conductivity, and compatibility with other materials in a device architecture.[9][10][11]
-
Enhanced Interchain Interactions and Morphology: The polar sulfonic acid groups can promote strong interchain interactions, influencing the polymer's morphology and solid-state packing. This can have a profound impact on charge transport and overall device performance.
Synthetic Protocols for Poly(this compound)
Two primary methods are employed for the polymerization of aniline derivatives: chemical oxidative polymerization and electropolymerization. The choice of method will depend on the desired form of the polymer (e.g., powder vs. thin film) and the required level of control over the polymerization process.
Protocol 1: Chemical Oxidative Polymerization in Aqueous Media
This protocol is suitable for the bulk synthesis of poly(this compound) powder, which can then be solution-processed for device fabrication.
Rationale: The sulfonic acid group on the monomer provides sufficient solubility in an acidic aqueous medium, making it an ideal system for this method. Ammonium persulfate (APS) is a common and effective oxidizing agent for the polymerization of anilines. The acidic environment is crucial for promoting the formation of the conductive emeraldine salt form of the polymer.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific molar concentration of this compound in 1 M HCl. The concentration can be varied to control the molecular weight and yield of the polymer. Stir the solution until the monomer is completely dissolved.
-
Initiator Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of APS to the monomer is a critical parameter that influences the polymerization rate and the properties of the final polymer. A typical starting ratio is 1:1.
-
Polymerization: Cool both the monomer and initiator solutions to 0-5 °C in an ice bath. Slowly add the initiator solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture at 0-5 °C for 2-4 hours. After the reaction is complete, the polymer can be isolated by filtration.
-
Purification: Wash the collected polymer powder extensively with DI water to remove any unreacted monomer and initiator. Subsequently, wash with methanol to remove any oligomeric byproducts.
-
Drying: Dry the purified polymer powder under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.
dot
Caption: Workflow for Chemical Oxidative Polymerization.
Protocol 2: Electropolymerization for Thin Film Fabrication
This protocol is ideal for directly depositing a thin film of the conductive polymer onto an electrode surface, which can then be used as the active layer in an electronic device.
Rationale: Electropolymerization offers excellent control over the thickness and morphology of the polymer film by modulating the electrochemical parameters. The sulfonic acid group on the monomer enhances its solubility in the electrolyte solution and can also act as a supporting electrolyte.
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄), 0.5 M (as supporting electrolyte)
-
Deionized (DI) water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or gold)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of 0.5 M H₂SO₄ containing a specific concentration of this compound (e.g., 0.1 M).
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the chosen working electrode. Ensure the working electrode surface is clean and polished before use.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. The electropolymerization can be carried out using either cyclic voltammetry (potentiodynamic) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential between a suitable range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.
-
Potentiostatic: Apply a constant potential at which the monomer oxidation occurs (e.g., 1.0 V vs. Ag/AgCl) for a specific duration. The film thickness is proportional to the polymerization time and the current passed.
-
-
Post-Polymerization Treatment: After polymerization, gently rinse the polymer-coated electrode with DI water to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a stream of inert gas (e.g., nitrogen or argon).
dot
Caption: OFET Fabrication Workflow.
Conclusion and Future Outlook
This compound represents a highly versatile and functional building block for the development of next-generation organic semiconductors. Its inherent properties, particularly the presence of the sulfonic acid group, offer a pathway to self-doped, solution-processable conductive polymers with tunable electronic characteristics. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the full potential of this promising monomer. Future research should focus on optimizing polymerization conditions to control molecular weight and polydispersity, investigating the influence of the chloro and methyl substituents on device performance, and exploring the integration of this material into a wider range of organic electronic devices.
References
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How to Measure the Conductivity of Polymers in Electronics. (2025). Patsnap Eureka. [Link]
- Doping effect of organic sulphonic acids on the solid‐state synthesized polyaniline. (2007). Journal of Applied Polymer Science.
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5-Amino-2-chlorotoluene-4-sulfonic Acid. (n.d.). PubChem. [Link]
- Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films. (2020).
- Polyaniline synthesized with functionalized sulfonic acids for blends manufacture. (2007).
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Polyaniline synthesized with functionalized sulfonic acids for blends manufacture. (2007). SciELO. [Link]
- How do I measure conductivity on conductive polymer films (~50-100 µm) without a four-point probe? (2015).
- Simple setup to measure electrical properties of polymeric films. (2006).
- High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. (2011).
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The importance of sulfonate to the self-doping mechanism of the water-soluble conjugated polyelectrolyte PCPDTBT-SO3K. (2020). Materials Chemistry Frontiers. [Link]
- Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. (2018).
- A new four-point probe design to measure conductivity in polymeric thin films. (2009). RACO.
- UV-Vis spectra of polyanilines in a mixed solvent system; pH 3;... (n.d.).
- The importance of sulfonate to the self-doping mechanism of the water-soluble conjugated polyelectrolyte PCPDTBT-SO3K. (2020). OSTI.GOV.
- Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. (2022). MDPI.
- The Importance of Sulfonate to the Self-doping Mechanism of the Water-Soluble Conjugated Polyelectrolyte PCPDTBT. (2020). The Royal Society of Chemistry.
- CONDUCTING POLYMERS FOR FLEXIBLE DEVICES. (n.d.). IIP Series.
- Determination of SPEEK sulfonation degree by titration. (2023). Brazilian Journal of Science.
- Polymer-based organic field-effect transistor using offset printed source/drain structures. (2009).
- Characterization of Polyaniline for Optical and Electrical Properties. (2015). IOSR Journal of Applied Physics.
- CONDUCTING POLYMERS FOR ELECTRONIC APPLIC
- FTIR spectra of PANI (a) and aniline (b). (n.d.).
- Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends. (2014).
- Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. (2020). MDPI.
- Ultra-Thin Cation Exchange Membranes: Sulfonated Polyamide Thin-Film Composite Membranes with High Charge Density. (2024).
- The importance of sulfonate to the self-doping mechanism of the water-soluble conjugated polyelectrolyte PCPDTBT-SO3K. (2020). Semantic Scholar.
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- Self‐Doped Conducting Polymers. (2019).
- Electronics of Conjugated Polymers (I): Polyaniline. (2012). International Journal of Electrochemical Science.
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Organic Field-Effect Transistors. (n.d.). Sirringhaus Lab - University of Cambridge. [Link]
- Ion Exchange Capacity (IEC), sulfonation degree (DS) and water uptake... (n.d.).
- Physico-chemical factors conditioning the electronic conduction of conductive polymers. (2021). E3S Web of Conferences.
- Self-Doped Conducting Polymers. (2019).
- Synthesis and investigation of sulfonated poly( p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes. (2020). PubMed.
- Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. (2022). OSTI.GOV.
- Organic semiconductors for organic field-effect transistors. (2006). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. (2021). Biointerface Research in Applied Chemistry.
- Organic field-effect transistors based on a crosslinkable polymer blend as the semiconducting layer. (2005). AIP Publishing.
- Electrochemical Behaviors of Polyaniline/Poly (aniline-2,5-disulfonic Acid) Composites. (2002).
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid 88-51-7 wiki. (n.d.). Guidechem.
- A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. (2013).
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2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid (CLT Acid) CAS 88-53-9 98%. (n.d.). HONGJIN CHEM. [Link]
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Application Note: A Robust HPLC and Mass Spectrometry-Based Workflow for the Analysis of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid and its Reaction Products
Abstract
This application note presents a detailed and validated methodology for the comprehensive analysis of 5-Amino-2-chloro-4-methylbenzenesulfonic acid and its associated reaction matrix using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This compound is a key intermediate in the synthesis of various dyes and pigments. Monitoring its formation and the presence of related impurities is critical for process optimization and quality control. The protocols outlined herein provide a robust framework for researchers, process chemists, and quality control analysts to achieve sensitive, selective, and reproducible results. We will delve into the rationale behind method development, from sample preparation to the intricacies of HPLC separation and the specificity of mass spectrometric detection.
Introduction: The Analytical Challenge
This compound (CAS No. 88-53-9) is a sulfonated aromatic amine of significant industrial importance.[1] Its analysis, however, presents several challenges. The presence of both an acidic sulfonic acid group and a basic amino group makes it highly polar and amphoteric. This dual nature can lead to poor retention and peak shape on traditional reversed-phase HPLC columns.[2] Furthermore, the reaction mixtures in which this compound is synthesized or utilized are often complex, containing starting materials, by-products, and isomers that require a highly selective analytical technique for accurate quantification.[3]
Liquid chromatography-mass spectrometry (LC-MS) is an ideal solution to these challenges, combining the separation power of HPLC with the sensitivity and selectivity of mass spectrometry.[4][5] This application note provides a comprehensive guide to developing and implementing a reliable LC-MS/MS method for the analysis of this compound reactions.
Overall Analytical Workflow
The successful analysis of this compound from a reaction mixture involves a systematic workflow. This process begins with appropriate sample preparation to ensure compatibility with the LC-MS system, followed by chromatographic separation and detection.
Caption: Proposed fragmentation pathway for this compound in negative ion mode.
Optimized Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transition | Precursor Ion (Q1): m/z 220.0 -> Product Ion (Q3): m/z 140.0 |
| Dwell Time | 100 ms |
Note: These are starting parameters and should be optimized for the specific instrument being used.
Method Validation
A crucial aspect of any analytical method is its validation to ensure that it is fit for its intended purpose. [6]Key validation parameters include linearity, precision, accuracy, and sensitivity.
Hypothetical Validation Data Summary:
| Parameter | Result |
| Linearity (r²) | > 0.999 (over a concentration range of 1-1000 ng/mL) |
| Precision (%RSD) | < 5% for intra-day and inter-day measurements |
| Accuracy (% Recovery) | 95-105% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
Application: Reaction Monitoring
This LC-MS/MS method is ideally suited for real-time or at-line monitoring of chemical reactions. [7]By taking aliquots from the reaction vessel at different time points, preparing them as described above, and analyzing them using the developed method, one can track the consumption of starting materials and the formation of the desired product and any by-products. This data is invaluable for reaction optimization, kinetic studies, and ensuring batch-to-batch consistency.
Conclusion
The HPLC and mass spectrometry method detailed in this application note provides a robust and reliable tool for the analysis of this compound and its reaction products. The combination of mixed-mode liquid chromatography for effective separation and tandem mass spectrometry for selective and sensitive detection overcomes the analytical challenges associated with this class of compounds. This methodology can be readily implemented in research, process development, and quality control laboratories to support the synthesis and use of this important industrial chemical.
References
-
Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed. Available at: [Link]
-
(PDF) Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - ResearchGate. Available at: [Link]
-
Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - NIH. Available at: [Link]
-
An Introduction to LC/MS for Chemical Analysis - Excedr. Available at: [Link]
-
Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed. Available at: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. Available at: [Link]
-
HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. Available at: [Link]
-
Liquid chromatography–mass spectrometry - Wikipedia. Available at: [Link]
-
Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer | LabRulez LCMS. Available at: [Link]
-
Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
Sample Pretreatment for HPLC - Nacalai Tesque. Available at: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. Available at: [Link]
-
ELSD HPLC Method for Analysis of Methanesulfonic acid on Primesep B Column - SIELC Technologies. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis - Emery Pharma. Available at: [Link]
-
Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed. Available at: [Link]
-
LC-MS – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available at: [Link]
-
Introduction to HPLC - Shimadzu. Available at: [Link]
-
This compound(CAS# 88-53-9 ) - angenechemical.com. Available at: [Link]
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Application Notes and Protocols for the Use of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid in the Development of New Analytical Reagents
Introduction: Unlocking the Potential of a Versatile Building Block
5-Amino-2-chloro-4-methylbenzenesulfonic acid, also known as 2-Amino-5-chloro-4-methylbenzenesulfonic acid or CLT acid, is a well-established intermediate in the synthesis of azo dyes and pigments, most notably for the production of Lake Red C.[1][2][3] Its molecular structure, featuring a primary aromatic amine, a sulfonic acid group, and chlorine and methyl substituents, makes it a highly versatile precursor for the development of novel analytical reagents.[2] The primary amino group can be readily diazotized and coupled with a variety of aromatic compounds to generate a vast library of azo dyes. The resulting molecules, equipped with potential chelating sites and chromophoric azo groups, can be tailored for specific analytical applications, including the spectrophotometric determination of metal ions and as derivatizing agents for chromatographic analysis.[4][5][6]
This document provides detailed application notes and protocols for leveraging this compound in the development of new analytical reagents. The protocols are designed to be self-validating and are grounded in established chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.
Part 1: Synthesis of a Novel Chromogenic Reagent for Metal Ion Detection
The sulfonic acid group on the this compound backbone imparts water solubility to the resulting azo dyes, a desirable characteristic for analytical reagents used in aqueous media.[7] By judiciously selecting a coupling agent with known metal-chelating properties, a highly sensitive and selective chromogenic reagent can be synthesized. In this protocol, we will synthesize a novel azo dye by coupling diazotized this compound with salicylic acid. The resulting molecule, tentatively named "Chloro-Sulfo-Azo-Salicylate" (CSAS), is designed to form colored complexes with transition metal ions.
Causality of Experimental Choices:
-
Diazotization at Low Temperatures: The conversion of the primary aromatic amine to a diazonium salt is conducted at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[8]
-
Acidic Medium for Diazotization: The reaction is carried out in a strong acidic medium (HCl) to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.[8]
-
Alkaline Medium for Coupling: The azo coupling reaction is performed under alkaline conditions (NaOH) to deprotonate the phenolic hydroxyl group of salicylic acid, thereby activating it as a powerful nucleophile for electrophilic attack by the diazonium salt.[5]
-
Salicylic Acid as Coupling Agent: Salicylic acid is chosen as the coupling partner due to the presence of both a hydroxyl and a carboxyl group ortho to each other, which can act as a bidentate chelation site for metal ions.[4]
Experimental Workflow: Synthesis of CSAS
Caption: Workflow for the spectrophotometric determination of Cu(II) using CSAS.
Detailed Protocol: Determination of Cu(II) Ions
Materials and Reagents:
-
Purified CSAS reagent
-
Standard stock solution of Cu(II) (e.g., 1000 ppm)
-
Buffer solutions of various pH values (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CSAS reagent (e.g., 1 x 10⁻³ M) by dissolving an appropriate amount in a small volume of 0.1 M NaOH and then diluting with distilled water.
-
Prepare a series of standard Cu(II) solutions (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution.
-
-
Optimization of Conditions (Self-Validation):
-
Determination of λmax: To a fixed concentration of Cu(II), add an excess of the CSAS reagent and the optimal buffer. Scan the absorbance from 400-700 nm to determine the wavelength of maximum absorbance (λmax) for the Cu(II)-CSAS complex.
-
Effect of pH: Prepare a series of solutions with a fixed concentration of Cu(II) and CSAS at different pH values. Measure the absorbance at the λmax of the complex to find the optimal pH for complex formation.
-
Effect of Reagent Concentration: Vary the concentration of the CSAS reagent while keeping the Cu(II) concentration and pH constant to determine the amount of reagent needed for maximum color development.
-
Stability of the Complex: Measure the absorbance of the complex at different time intervals to determine the time required for complete color development and the stability of the complex.
-
-
Construction of Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard Cu(II) solutions.
-
Add the optimal amount of the CSAS reagent and the optimal buffer to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand for the optimized time for color development.
-
Measure the absorbance of each solution at the λmax of the complex against a reagent blank.
-
Plot a graph of absorbance versus the concentration of Cu(II).
-
-
Analysis of Unknown Sample:
-
Take a known volume of the unknown sample, add the CSAS reagent and buffer under the optimized conditions, and measure the absorbance.
-
Determine the concentration of Cu(II) in the unknown sample from the calibration curve.
-
Data Presentation:
| Parameter | Optimized Value |
| λmax of CSAS Reagent | (To be determined experimentally) |
| λmax of Cu(II)-CSAS Complex | (To be determined experimentally) |
| Optimal pH | (To be determined experimentally) |
| Molar Ratio (Cu:CSAS) | (To be determined by Job's method) |
| Molar Absorptivity (ε) | (To be calculated from Beer's Law) |
| Linearity Range | (To be determined from calibration curve) |
| Limit of Detection (LOD) | (To be calculated) |
Part 3: Application of a CSAS-derived Reagent for Pre-column Derivatization in HPLC
Azo dyes can also be functionalized to act as derivatizing agents for the analysis of compounds that lack a strong chromophore, such as amino acids. [9]By introducing a reactive group to the CSAS molecule, it can be covalently attached to the analyte, thereby enabling its detection by UV-Vis spectrophotometry after chromatographic separation. For this application, the carboxylic acid group of the salicylic acid moiety in CSAS can be activated to react with the primary amino groups of amino acids.
Principle of the Method:
The carboxylic acid group of CSAS is first converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activated CSAS derivative then reacts with the primary amino group of an amino acid to form a stable amide bond. The resulting derivatized amino acid, now containing the strongly absorbing azo chromophore, can be separated by reverse-phase HPLC and detected with a UV-Vis detector.
Experimental Workflow: Derivatization of Amino Acids
Caption: Workflow for the derivatization of amino acids with activated CSAS.
Detailed Protocol: Pre-column Derivatization of Glycine (as a model amino acid)
Materials and Reagents:
-
Purified CSAS reagent
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Glycine
-
Borate buffer (0.1 M, pH 8.5)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of CSAS:
-
In a dry flask, dissolve CSAS (0.01 mol), NHS (0.012 mol), and EDC (0.012 mol) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.
-
The activated CSAS-NHS ester can be used directly or after purification.
-
-
Derivatization of Glycine:
-
Prepare a 1 mM solution of glycine in 0.1 M borate buffer (pH 8.5).
-
To 100 µL of the glycine solution, add a 5-fold molar excess of the activated CSAS-NHS solution in DMF.
-
Vortex the mixture and incubate at room temperature for 30-60 minutes.
-
-
HPLC Analysis:
-
Inject an aliquot (e.g., 20 µL) of the reaction mixture directly into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector set at the λmax of the CSAS chromophore.
-
-
Conclusion
This compound is a readily available and highly adaptable starting material for the creation of novel analytical reagents. Through straightforward diazotization and coupling reactions, a diverse range of azo dyes with tailored properties can be synthesized. The protocols outlined in this document provide a comprehensive guide for the development of a new chromogenic reagent for the spectrophotometric determination of metal ions and a derivatizing agent for HPLC analysis. The inherent flexibility of this chemical scaffold opens up numerous possibilities for the design of next-generation analytical tools for a wide array of applications in research, quality control, and clinical diagnostics.
References
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Gup, R., & Maleh, M. A. (2022). Use of a Hydrophobic Azo Dye for the Centrifuge-Less Cloud Point Extraction–Spectrophotometric Determination of Cobalt. Molecules, 27(15), 4768. [Link]
-
Sci-Hub. (2013). Synthesis and characterization of Fe (III) complex of an azo dye derived from (2-amino-5-chlorophenyl) phenyl methanone. AIP Conference Proceedings. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. [Link]
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El-Ghamry, H. A., Fathalla, S. K., & Gaber, M. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. International Journal of Pharmaceutical Sciences and Research, 13(6), 2549-2560. [Link]
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El-Sayed, Y. S., et al. (2022). Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simulation. Molecules, 27(11), 3591. [Link]
-
Pinto, S. M. O., et al. (2022). Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. ChemProc, 10(1), 7. [Link]
-
ResearchGate. (n.d.). New azo dyes for detection of metallic impurities. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. Journal of the Iranian Chemical Society, 19(11), 4819-4831. [Link]
-
Das, P., & Akamanchi, K. G. (2018). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 1(1), 100007. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid: A Key Intermediate for Azo Dyes and Pigments. Retrieved from [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. [Link]
-
National Institutes of Health. (2025). Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives. Retrieved from [Link]
-
Sekar, N., et al. (2002). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 14(3-4), 1235-1240. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
-
Al-Daffay, R. M. K., & Al-Hamdani, A. A. S. (2022). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Iraqi Journal of Science, 63(8), 3264-3275. [Link]
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Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Retrieved from [Link]
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El-Sayed, M. B., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Egyptian Chemical Society, 65(5), 45-54. [Link]
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Al-Adilee, K. J., & Al-Juboori, A. M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. [Link]
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Rana, M., et al. (2018). Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation. Dalton Transactions, 47(8), 2549-2560. [Link]
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Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]
-
Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]
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National Institutes of Health. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]
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Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]
-
ResearchGate. (2025). New AZO Compounds Derivatives Based on 4- chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl) diazenyl)benzenesulfonamide: Preparation, diagnostic, Spectroscopic, Antioxidant and Antimicrobial efficiency. Retrieved from [Link]
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- 9. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Purification of 5-Amino-2-chloro-4-methylbenzenesulfonic acid
Welcome to the technical support center for the purification of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (ACMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity ACMSA. As a molecule possessing both a reactive amino group and a highly polar sulfonic acid group, its purification can present unique challenges. This document offers field-proven insights and detailed protocols to navigate these complexities effectively.
Understanding the Molecule and Common Impurities
This compound is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Its structure, featuring an amino group, a chlorine atom, a methyl group, and a sulfonic acid group attached to a benzene ring, dictates its chemical properties and, consequently, the challenges in its purification.[1][2] The compound typically appears as a white to off-white crystalline powder.[1]
The synthesis of ACMSA often involves multi-step reactions, including sulfonation, nitration, and reduction.[1] These processes can introduce a variety of impurities that must be removed to ensure the quality of the final product.
Common Impurities Encountered:
-
Regioisomers: The sulfonation and nitration steps can lead to the formation of isomeric byproducts where the functional groups are at different positions on the aromatic ring.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-chloro-4-methylaniline or its precursors, in the crude product.
-
Di-substituted Byproducts: Over-sulfonation or over-nitration can result in the formation of di-sulfonated or di-nitrated species.
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as brown or reddish tints.[3]
-
Inorganic Salts: The use of acids, bases, and salts during the synthesis and work-up can lead to the presence of inorganic salt impurities, such as sodium chloride or sodium sulfate, in the final product.[4]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during the purification of ACMSA.
Recrystallization Challenges
Q1: My ACMSA fails to crystallize upon cooling, or the yield is very low.
A1: This is a common issue often related to the choice of solvent and the concentration of the solution.
-
Causality: For effective recrystallization, the desired compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures. If the compound remains highly soluble even at low temperatures, crystallization will not occur efficiently.[5]
-
Troubleshooting Steps:
-
Solvent Selection: ACMSA, being a polar molecule, is soluble in polar solvents.[1] Water is a good starting point for recrystallization. However, if the solubility is too high, consider a mixed solvent system. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., hot water or ethanol) and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble (e.g., isopropanol or acetone) until the solution becomes slightly turbid. Then, reheat to get a clear solution and allow it to cool slowly.
-
Concentration: If the solution is too dilute, the saturation point will not be reached upon cooling. Try evaporating some of the solvent to increase the concentration before cooling.[5]
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate nucleation. Alternatively, add a small seed crystal of pure ACMSA to the cooled solution.
-
Q2: My ACMSA "oils out" during recrystallization instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This is often a problem when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities present.[7]
-
Causality: The presence of impurities can depress the melting point of the mixture, leading to the formation of an oil. Also, if the solution is supersaturated to a high degree, the kinetics may favor the formation of a liquid phase over an ordered crystal lattice.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting oiling out during recrystallization.
-
Practical Solutions:
-
Reduce Supersaturation: Cool the solution more slowly to prevent a rapid increase in supersaturation.
-
Change Solvent System: Use a lower-boiling solvent or a solvent mixture that allows for crystallization at a temperature below the melting point of your compound.
-
Dilution: Use a slightly larger volume of solvent to avoid reaching the oiling out point.
-
Seeding: Add seed crystals at a temperature just above the point where oiling out occurs.[6]
-
Color Impurities
Q3: My purified ACMSA has a persistent yellow, brown, or pink discoloration.
A3: This is likely due to the oxidation of the aromatic amino group.
-
Causality: Aromatic amines are susceptible to air oxidation, which forms highly colored quinone-like structures. This process can be accelerated by heat and light.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.[8]
-
Protocol:
-
Dissolve the crude ACMSA in a suitable hot solvent (e.g., water or an ethanol/water mixture).
-
Add a small amount of activated charcoal (typically 1-2% by weight of the solute).
-
Simmer the mixture for 10-15 minutes with gentle stirring.
-
Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel. Using a pre-heated funnel is recommended.
-
Allow the filtrate to cool slowly to form decolorized crystals.
-
-
-
Use of Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium dithionite during the work-up or recrystallization can help to prevent oxidation.
-
Inorganic Salt Impurities
Q4: How can I remove inorganic salts from my ACMSA product?
A4: The high polarity of the sulfonic acid group makes ACMSA water-soluble, which can make separating it from water-soluble inorganic salts challenging.
-
Causality: Inorganic salts are often introduced during pH adjustments or as byproducts of the reaction.
-
Troubleshooting Strategies:
-
Recrystallization from a Mixed Solvent System: While ACMSA is soluble in water, many inorganic salts are less soluble in organic solvents. By using a mixed solvent system, such as ethanol/water, you may be able to find a composition where the ACMSA crystallizes while the inorganic salts remain in the mother liquor.
-
Precipitation: If the ACMSA is in its salt form (e.g., sodium salt), you can try to precipitate the free acid by carefully acidifying the aqueous solution with an acid like HCl.[1] The free sulfonic acid may be less soluble than its salt form.
-
Ion-Exchange Chromatography: This is a powerful technique for separating ionic organic compounds from inorganic salts.[9]
-
Principle: Anion exchange chromatography can be used to bind the negatively charged sulfonate group. The inorganic anions (e.g., chloride, sulfate) will also bind, but they can often be washed away or eluted under different conditions than the larger organic molecule.[10]
-
-
Recommended Purification Protocols
Protocol 1: Recrystallization from an Aqueous System
This protocol is a good starting point for moderately impure ACMSA.
-
Dissolution: In a fume hood, dissolve the crude ACMSA in a minimal amount of hot deionized water (e.g., start with 5-10 mL of water per gram of crude product). The solution should be heated to near boiling with stirring.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add activated charcoal (1-2% w/w). Reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a more non-polar solvent like cold ethanol to help with drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Purification by Precipitation
This method is useful for removing highly water-soluble impurities.
-
Dissolution: Dissolve the crude sodium salt of ACMSA in deionized water to form a concentrated solution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: While stirring the solution, slowly add concentrated hydrochloric acid dropwise. Monitor the pH. The free sulfonic acid will precipitate out as the solution becomes acidic.
-
Digestion: Continue stirring the suspension for about 30 minutes to allow for complete precipitation and for the crystals to grow.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold, dilute HCl to remove any remaining sodium chloride, followed by a wash with ice-cold water.
-
Drying: Dry the purified ACMSA under vacuum.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of ACMSA.
-
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to separate all impurities.[11] For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.[11]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic conditions to keep the sulfonic acid protonated. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20 minutes | To separate early-eluting polar impurities from the main compound and any later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Strong absorbance of the aromatic ring. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Safety and Handling
-
ACMSA is irritating to the eyes, respiratory system, and skin.[1]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact, rinse the affected area with plenty of water.
By understanding the nature of this compound and the common challenges associated with its purification, and by applying the systematic troubleshooting and purification protocols outlined in this guide, researchers can consistently obtain a high-purity product for their downstream applications.
References
- CN105801452A - Method for removing inorganic salt in sulfonate - Google P
-
(PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate. (URL: [Link])
- CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google P
- US2693488A - Purification of amino alkane sulfonic acids by ion exchange - Google P
-
How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (URL: [Link])
-
Decolorization with Activated Carbon - Carbotecnia. (URL: [Link])
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How the Textile Industry Uses Aromatic Sulfonic Acids - Capital Resin Corporation. (URL: [Link])
- One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. (URL: not available)
-
Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment | Request PDF - ResearchGate. (URL: [Link])
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. (URL: [Link])
-
2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies. (URL: [Link])
-
Oiling Out in Crystallization - Mettler Toledo. (URL: [Link])
-
(PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. (URL: [Link])
-
Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC - NIH. (URL: [Link])
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Ion-Exchange Chromatography - Chemistry LibreTexts. (URL: [Link])
-
Decolorization with Activated Carbon in the Pharmaceutical Industry - Chiemivall. (URL: [Link])
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (URL: [Link])
-
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride - Digital Commons @ NJIT. (URL: [Link])
- US5118815A - Method for crystallization of amino acids - Google P
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Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein - ResearchGate. (URL: [Link])
-
Removal of Selected Dyes on Activated Carbons - MDPI. (URL: [Link])
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])
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Ion Exchange Chromatography - YouTube. (URL: [Link])
-
Aromatic Sulfonation - YouTube. (URL: [Link])
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (URL: [Link])
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- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids - Google Patents [patents.google.com]
- 5. WO2016083455A1 - Process for the precipitation of amino and/or organic acids from a complex feed and amino and/or organic acid particles obtainable thereby - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
Identifying and minimizing by-products in the synthesis of 5-Amino-2-chloro-4-methylbenzenesulfonic acid
Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-4-methylbenzenesulfonic acid, commonly known as CLT Acid (CAS 88-53-9). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing the formation of critical by-products. Our goal is to move beyond simple procedural steps and provide the causal reasoning behind key experimental choices, ensuring both high yield and exceptional purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of CLT Acid.
Q1: What is the most common and industrially relevant synthesis route for this compound?
A1: While several theoretical pathways exist, the most established and optimized industrial synthesis begins not with an aniline, but with a pre-sulfonated precursor, sodium 2-chlorotoluene-4-sulfonate. The synthesis then proceeds through two critical electrophilic substitution and reduction steps.[1]
-
Nitration: The starting material, sodium 2-chlorotoluene-4-sulfonate, undergoes nitration using a nitrating agent, typically a mixture of fuming nitric acid and fuming sulfuric acid. This selectively adds a nitro group (-NO₂) to the aromatic ring.
-
Reduction: The resulting intermediate, sodium 2-chloro-5-nitrotoluene-4-sulfonate, is then reduced. This step commonly uses iron powder in an acidic medium to convert the nitro group into the desired amino group (-NH₂), yielding the final product.[2]
This multi-step approach provides greater regiochemical control compared to direct sulfonation of an aniline, which often leads to a complex mixture of isomers.[1][2]
Q2: What are the primary by-products I should be concerned with in this synthesis?
A2: By-product formation is a significant challenge and can primarily be traced back to the nitration step. The key impurities to monitor are:
-
Unreacted Starting Material: Incomplete nitration leaves residual sodium 2-chlorotoluene-4-sulfonate.
-
Isomeric Nitration Products: Although the directing groups on the starting material favor nitration at the desired position, side reactions can lead to the formation of other nitro-isomers.
-
Incompletely Reduced Intermediate: Residual sodium 2-chloro-5-nitrotoluene-4-sulfonate in the final product if the reduction step is not driven to completion.
-
Oxidation Products: The final amino group is susceptible to oxidation, which can lead to colored impurities, especially if purification is delayed or if the reaction is exposed to air at high temperatures.
-
Residual Metals: If using iron for reduction, residual iron salts can contaminate the product if not thoroughly removed during workup.[2]
Q3: Why is strict temperature control so critical during the nitration step?
A3: Temperature control is arguably the single most important parameter for both yield and purity during the nitration of sodium 2-chlorotoluene-4-sulfonate. The nitration reaction is highly exothermic.
-
Expertise & Experience: Running the reaction at elevated temperatures (e.g., above 0°C) significantly increases the rate of side reactions, leading to the formation of unwanted isomers and potentially di-nitro products. Conversely, extremely low temperatures can slow the reaction to an impractical rate. Research has shown that maintaining a temperature of approximately -5°C is optimal for maximizing the yield of the desired nitro-intermediate and minimizing by-products.[1]
-
Trustworthiness: Failure to maintain this low temperature can result in a drop in yield from over 90% to as low as 65%, with the difference being a complex mixture of impurities that are difficult to separate from the desired product in subsequent steps.[1]
Q4: What are the most effective analytical techniques for identifying and quantifying by-products in my reaction mixture?
A4: A robust analytical methodology is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
-
Methodology: A reverse-phase (RP) HPLC method, typically using a C18 column, is highly effective for separating the starting material, the nitro-intermediate, the final product, and various isomers.[3] A mobile phase consisting of an acetonitrile/water gradient with an acid modifier like phosphoric or formic acid provides excellent resolution.[3]
-
Detection: UV detection is standard, as all the key aromatic compounds are chromophoric. For unambiguous identification of unknown peaks, coupling the HPLC to a Mass Spectrometer (HPLC-MS) is recommended to obtain molecular weight information.
Part 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered during the synthesis.
Issue 1: Low Yield of Final Product (<85%)
This is often the most pressing issue for researchers. The cause can usually be pinpointed by analyzing the crude reaction mixture from each step.
dot
Caption: Troubleshooting workflow for low yield.
Issue 2: Final Product Fails Purity Specification
Even with good yield, impurities can render the product unusable.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Off-white or colored product | Oxidation of Amino Group: The aniline functional group is sensitive to air oxidation, which forms highly colored conjugated impurities. | Purge the reaction vessel with an inert gas (Nitrogen or Argon) during the reduction and workup steps. Cool the reaction mixture promptly after completion and avoid prolonged exposure to heat. |
| Residual Iron: Incomplete removal of iron salts from the reduction step can impart a yellow or brown tint. | After reduction, ensure the filtration process is efficient. Washing the filter cake thoroughly with dilute acid followed by water is critical to remove all traces of iron salts.[2] | |
| Presence of Nitro-Intermediate | Inefficient Reduction: The reduction reaction may have stalled before completion. | Optimize the reduction conditions. This can involve increasing the surface area of the iron (finer powder), ensuring vigorous stirring, and maintaining the reaction at a sufficient temperature (e.g., boiling conditions) until TLC or HPLC analysis shows complete conversion.[2] |
| Broad HPLC peak / multiple small peaks | Formation of Sulfones/Anhydrides: While less common in this specific route, harsh conditions with sulfonating agents can lead to side reactions like sulfone formation.[4] | This points to a need for stricter control over reaction conditions (temperature, concentration). If these impurities are present, purification via column chromatography may be necessary, though optimizing the reaction to prevent their formation is the preferred strategy.[5] |
Part 3: Key Experimental Protocols & Data
Optimized Nitration Conditions
Trustworthy protocols are self-validating. The conditions below are based on process optimization studies that demonstrated a significant increase in yield and purity.[1]
| Parameter | Optimized Value | Causality (Why it Works) |
| Temperature | -5 °C | Minimizes the activation energy barrier for unwanted side reactions, favoring the thermodynamically preferred product.[1] |
| Mass Ratio (Fuming H₂SO₄ / Substrate) | 4:1 | The sulfuric acid acts as both a solvent and a catalyst. This ratio ensures the substrate remains fully solvated and promotes the formation of the nitronium ion (NO₂⁺) electrophile.[1] |
| Molar Ratio (Fuming HNO₃ / Substrate) | 1.05:1 | A slight excess of the nitrating agent helps drive the reaction to completion without being so excessive as to promote over-nitration.[1] |
| Reaction Time | 3 hours | Provides sufficient time for the reaction to reach completion at the optimized low temperature.[1] |
Protocol 1: HPLC Analysis for In-Process Control
This protocol provides a baseline for monitoring the reaction progress.
-
Sample Preparation: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a known volume of water/acetonitrile (e.g., 10 mL).
-
Instrumentation:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: The starting material, nitro-intermediate, and final product will have distinct retention times, allowing for quantification of the reaction progress and impurity profile. The final product, being the most polar, will typically elute earliest.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many of the common impurities from the final product.[5]
-
Solvent Selection: The ideal solvent is one in which the CLT Acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Aqueous solutions are often suitable.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., water) to form a saturated solution.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon and adsorbed impurities.
-
Allow the solution to cool slowly and undisturbed. The desired product will crystallize out, leaving more soluble impurities behind in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Part 4: Mechanistic Visualization
Understanding the reaction pathway is key to predicting and controlling outcomes.
dot
Caption: Synthesis pathway and origin of by-products.
References
- Analysis and Identification of minor products in linear alkylbenzene sulphonation. (2016).
- Byproduct identification and removal in sulfonamide synthesis.BenchChem.
- 2-Amino-5-chloro-4-methylbenzenesulfonic acid 88-53-9 wiki.Guidechem.
- Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. (2014).
- 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies. (2018). SIELC Technologies.
Sources
Technical Support Center: Optimizing Diazotization of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
Welcome to the technical support center for the diazotization of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (ACMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the diazotization of ACMSA, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the diazotization of ACMSA can stem from several factors, primarily related to the inherent instability of the diazonium salt formed.[1][2] Here’s a breakdown of potential causes and corrective actions:
-
Inadequate Temperature Control: This is the most common culprit. Diazonium salts are thermally unstable and rapidly decompose at temperatures above the optimal 0-5 °C range.[1][3] This decomposition often leads to the formation of phenolic byproducts and the evolution of nitrogen gas, directly impacting your yield.[1]
-
Solution: Employ a well-maintained ice-salt bath to ensure the reaction temperature is consistently held between 0-5 °C.[1] Continuous monitoring with a calibrated thermometer is crucial.
-
-
Slow or Incomplete Dissolution of ACMSA: Due to the presence of the sulfonic acid group, ACMSA may not readily dissolve in the acidic medium, especially at low temperatures. If the amine is not fully in solution, it cannot react with the nitrosating agent.
-
Solution: Ensure ACMSA is fully dissolved in the acidic medium before cooling the mixture to 0-5 °C. Gentle warming may be necessary initially, but the solution must be thoroughly chilled before adding the sodium nitrite.[1]
-
-
Improper Rate of Nitrite Addition: The reaction between the amine and nitrous acid is exothermic. Adding the sodium nitrite solution too quickly can cause localized heating, leading to decomposition of the newly formed diazonium salt.
-
Solution: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine.[1] This allows for better control of the reaction's exotherm.
-
-
Insufficient Acidity: A highly acidic environment is critical for two main reasons: it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and it protonates the primary amine, preventing it from coupling with the diazonium salt, a common side reaction.[1]
Question 2: The reaction mixture has turned a dark brown or black color. What does this indicate?
Answer:
A dark coloration is a strong indicator of diazonium salt decomposition or unwanted side reactions.[1] The primary causes are:
-
Elevated Temperature: As mentioned, exceeding the 0-5 °C range will cause the diazonium salt to decompose, often forming colored phenolic impurities.[1]
-
Insufficient Acid: If the acidity is too low, the newly formed diazonium salt can couple with unreacted this compound to form a colored azo compound.[1][5]
-
Solution: Immediately check and adjust the temperature. If the temperature is within range, consider increasing the acid concentration in subsequent experiments to ensure full protonation of the starting amine.[1]
-
Question 3: A solid has precipitated out of my reaction mixture. Is this normal?
Answer:
Precipitation during the reaction can be either expected or a sign of a problem:
-
Incomplete Dissolution of the Amine Salt: If the ACMSA salt is not fully soluble in the chosen acidic medium, it will appear as a solid.
-
Solution: Ensure you are using enough acid to form the soluble salt of the amine.[1] As mentioned, gentle warming prior to cooling for the reaction can aid dissolution.
-
-
Precipitation of the Diazonium Salt: The diazonium salt of ACMSA itself may have limited solubility in the reaction medium, leading to its precipitation. This is not necessarily detrimental to the reaction.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the diazotization of ACMSA.
Question 1: What is the fundamental mechanism of the diazotization reaction?
Answer:
The diazotization reaction converts a primary aromatic amine into a diazonium salt.[10][] The mechanism proceeds through several key steps:
-
Formation of Nitrous Acid: In the presence of a strong acid like HCl, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂).[12]
-
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly reactive electrophile, the nitrosonium ion (NO⁺).[10][12]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amino group of ACMSA attacks the nitrosonium ion.[12]
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps occur, ultimately leading to the formation of the diazonium ion (R-N₂⁺).[3][10][12]
Question 2: What are the critical safety precautions I should take during a diazotization reaction?
Answer:
Diazonium salts are high-energy compounds and can be explosive, especially when isolated in a dry state.[6][8][9] Therefore, strict safety protocols are essential:
-
Temperature Control: Always maintain the reaction temperature below 5°C.[6][8]
-
Avoid Isolation: Whenever possible, use the diazonium salt solution directly in the next step without isolating it.[13]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can contribute to instability.[6][8]
-
Quenching: Any remaining diazonium salt at the end of the reaction should be quenched.[6][8] A common quenching agent is a solution of hypophosphorous acid.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[14] Conduct the reaction in a well-ventilated fume hood.[14]
Question 3: How can I confirm the successful formation of the diazonium salt?
Answer:
A simple and effective way to confirm the presence of the diazonium salt is through a coupling reaction.[1]
-
Procedure: Take a small aliquot of your reaction mixture and add it to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1][15]
Question 4: What is the role of the sulfonic acid group in the diazotization of this compound?
Answer:
The sulfonic acid (-SO₃H) group has a significant influence on the reactivity and properties of the molecule:
-
Electron-Withdrawing Nature: The sulfonic acid group is strongly electron-withdrawing, which decreases the electron density on the aromatic ring and the basicity of the amino group. This can make the diazotization reaction more challenging, necessitating strongly acidic conditions.
-
Solubility: The sulfonic acid group imparts water solubility to the molecule and its corresponding diazonium salt. This can be advantageous for conducting the reaction in an aqueous medium.
-
Stability of the Diazonium Salt: The electron-withdrawing nature of the sulfonic acid group can have a stabilizing effect on the resulting diazonium salt.[16]
III. Optimized Protocol and Data Summary
Experimental Protocol: Diazotization of this compound
-
Dissolution of Amine: In a suitable reaction vessel, suspend this compound in water. Add concentrated hydrochloric acid or sulfuric acid portion-wise with stirring until the amine is completely dissolved.
-
Cooling: Place the reaction vessel in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes. The completion of the reaction can be monitored by testing for the absence of the starting amine using a coupling reaction with a diazonium salt indicator.
-
Use in Subsequent Steps: The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation.
Table 1: Critical Parameters for Optimized Diazotization
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the thermally unstable diazonium salt.[1][3] |
| Acid | Strong mineral acid (e.g., HCl, H₂SO₄) | Facilitates the formation of the nitrosonium ion and prevents side reactions.[1] |
| Sodium Nitrite | 1.0 - 1.1 molar equivalents | Ensures complete reaction while avoiding excess nitrous acid.[6] |
| Reaction Time | 30 - 60 minutes post-addition | Allows for the complete conversion of the amine to the diazonium salt. |
IV. Visualizing the Workflow
Caption: Workflow for the diazotization of ACMSA.
V. References
-
Reactive Chemical Hazards of Diazonium Salts. (2015). Vertex AI Search.
-
Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023). Online Chemistry notes.
-
Diazotization Reaction Mechanism - BYJU'S. (n.d.). BYJU'S.
-
Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline - Benchchem. (n.d.). Benchchem.
-
Kinetics and Mechanism of Diazotization - ResearchGate. (n.d.). ResearchGate.
-
Chemistry Diazotization Reaction - sathee jee. (n.d.). sathee jee.
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (2020). ACS Publications.
-
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (2025). ResearchGate.
-
Diazonium Salts - CAMEO Chemicals - NOAA. (n.d.). NOAA.
-
Custom Diazotization Services - BOC Sciences. (n.d.). BOC Sciences.
-
US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids - Google Patents. (n.d.). Google Patents.
-
Assays by Diazotization | PDF - Scribd. (n.d.). Scribd.
-
Why are diazonium salts not stored, and what is the reason behind their instability? - Quora. (2018). Quora.
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online.
-
Diazonium compound - Wikipedia. (n.d.). Wikipedia.
-
-
DIAZOTISATION AND COUPLING - PHARMD GURU. (n.d.). PHARMD GURU.
-
-
Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - MDPI. (n.d.). MDPI.
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- 4. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. byjus.com [byjus.com]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. Diazonium compound - Wikipedia [en.wikipedia.org]
- 14. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 15. scribd.com [scribd.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Azo Coupling Reactions with Diazotized 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
Welcome to the technical support center for azo dye and pigment synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with coupling reactions involving diazotized 5-Amino-2-chloro-4-methylbenzenesulfonic acid (also known as CLT acid). Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and improve the yield and purity of your final products.
This compound is a critical intermediate, especially as the diazo component in the production of vibrant colorants like Lake Red C.[1] However, the inherent instability of its diazonium salt and the sensitivity of the subsequent coupling reaction present unique challenges. This guide addresses these challenges in a practical, question-and-answer format.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses the most common problems encountered during the synthesis process. We diagnose the likely causes and provide actionable solutions to get your experiment back on track.
Q1: My final azo product yield is extremely low, or the reaction failed completely. What are the most likely causes?
A1: Low or no yield is a frequent issue that can almost always be traced back to critical parameters in one of the two main stages: diazotization or coupling. Let's break down the potential failure points.
In the Diazotization Stage:
-
Cause 1: Decomposition of the Diazonium Salt. This is the most common culprit. Aryl diazonium salts are notoriously unstable.[2][3] If the temperature of your reaction mixture rises above the critical 0-5 °C range, the salt will rapidly decompose, losing nitrogen gas (N₂) to form unwanted phenols and other byproducts.[4][5][6]
-
Cause 2: Incomplete Diazotization. If the starting amine does not fully convert to the diazonium salt, your yield will be inherently limited.
-
Solution:
-
Check Amine Purity: Ensure your this compound is of high purity, as impurities can interfere with the reaction.[7]
-
Verify Stoichiometry: Use a slight excess of sodium nitrite (NaNO₂) and a sufficient excess of mineral acid (e.g., hydrochloric acid) to ensure the complete conversion of the primary amine.[6] The acid is crucial for generating the necessary nitrous acid (HNO₂) in situ.[8]
-
-
In the Coupling Stage:
-
Cause 3: Incorrect pH. The diazonium ion is a weak electrophile and requires a highly activated, electron-rich aromatic compound to react.[9] The activation of your coupling component is entirely pH-dependent.
-
Solution:
-
For Phenolic Coupling Agents (e.g., Naphthols): The reaction must be conducted under alkaline conditions (pH > 7.5).[10] The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which is necessary for the electrophilic attack to occur.[11][12]
-
For Aromatic Amine Coupling Agents (e.g., Anilines): The reaction should be performed in a mildly acidic medium (pH < 6).[10] This pH is a delicate balance; it must be acidic enough to prevent significant N-coupling side reactions (formation of triazenes) but not so acidic that it protonates the amine of the coupling agent, which would deactivate it.[6]
-
-
-
Cause 4: Inefficient Mixing or Addition. Localized high concentrations of the diazonium salt can lead to decomposition and side reactions.
-
Solution: Add the cold diazonium salt solution slowly and dropwise to the cold, vigorously stirred solution of the coupling component.[7] This ensures that the diazonium ion reacts with the coupling partner as soon as it is introduced.
-
Q2: The color of my final product is incorrect, or the product is contaminated with a dark, tar-like substance. What is happening?
A2: An incorrect color or the presence of tarry impurities points towards side reactions and decomposition products.
-
Cause 1: Phenolic Byproducts. As mentioned, if the temperature is not strictly controlled, your diazonium salt will decompose to form phenols.[6] These phenols can sometimes self-couple or react with remaining diazonium salt to produce a mixture of colored, often brownish, impurities.
-
Solution: Adhere rigorously to the 0-5 °C temperature range throughout the diazotization and coupling steps.
-
-
Cause 2: N-Coupling and Triazene Formation. When coupling with primary or secondary aromatic amines, the diazonium ion can attack the nitrogen atom of the amine (N-coupling) instead of the aromatic ring (C-coupling). This forms unstable diazoamino compounds or triazenes, which are often yellow or brown and can degrade further.[6]
-
Solution: Control the pH carefully. C-coupling is favored in mildly acidic conditions for aniline-type couplers.[6]
-
-
Cause 3: Oxidation. Phenols and anilines are susceptible to oxidation, which can produce dark, polymeric impurities.
-
Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Ensure the purity of your starting materials.
-
Troubleshooting Summary Table
| Problem Encountered | Likely Cause | Prevention & Mitigation Strategies |
| Low or No Yield | Decomposition of diazonium salt | Maintain temperature strictly at 0-5°C. Use the diazonium salt immediately after preparation.[6] |
| Incomplete diazotization | Use pure starting amine and a slight excess of NaNO₂ and sufficient acid.[6][7] | |
| Incorrect pH for coupling | Adjust pH based on the coupling partner: alkaline (>7.5) for phenols, mildly acidic (<6) for anilines.[10] | |
| Incorrect Color / Tarry Impurities | Formation of phenolic byproducts | Maintain strict temperature control (0-5°C).[6] |
| N-coupling (Triazene formation) | For amine couplers, maintain a mildly acidic pH to favor C-coupling.[6] | |
| Oxidation of coupling component | Use high-purity reagents; consider an inert atmosphere for highly sensitive substrates. |
Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C temperature range so critical for diazotizing this compound?
A1: The diazonium group (-N₂⁺) is an excellent leaving group because it departs as highly stable dinitrogen gas (N₂).[3] Aryl diazonium salts are inherently unstable intermediates that exist in a delicate energetic balance. Above 5 °C, the activation energy for decomposition is easily overcome, leading to the irreversible loss of N₂ and the formation of an aryl cation.[4] This cation then reacts with water to form phenols, destroying your desired intermediate and drastically lowering the yield.[5][12] In a solid, dry state, this decomposition can be explosive, which is why diazonium salts are almost never isolated and are always prepared cold and used immediately in solution.[4][5]
Q2: How do the chloro and sulfonic acid groups on the starting material affect the reaction?
A2: The chloro (-Cl) and sulfonic acid (-SO₃H) groups are both electron-withdrawing. These groups have two primary effects:
-
Stability: They increase the electrophilicity (positive charge) of the diazonium group, which generally decreases the thermal stability of the diazonium salt, making strict temperature control even more vital.[2]
-
Reactivity: By withdrawing electron density, they make the diazonium ion a stronger electrophile. This enhances its reactivity towards the activated aromatic ring of the coupling component, which can be beneficial for the coupling reaction itself.[5]
Q3: Can you provide a workflow diagram for this process?
A3: Certainly. The overall process can be visualized as a two-stage workflow.
Caption: Workflow for Azo Dye Synthesis.
Q4: What analytical methods are recommended for characterizing the final product?
A4: A combination of techniques is recommended for full characterization and purity assessment:
-
UV-Visible Spectroscopy: To confirm the presence of the extended chromophore and determine the wavelength of maximum absorbance (λ_max), which is characteristic of the color.[13][14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, particularly the characteristic -N=N- stretch of the azo group, and confirm the absence of starting materials.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure of the final product.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[13][15]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.[16][17]
Standard Operating Protocols
These protocols provide a baseline methodology. Researchers should optimize parameters based on their specific coupling component and equipment.
Protocol 1: Diazotization of this compound
-
Preparation: In a reaction vessel equipped with a mechanical stirrer and a thermometer, create a slurry of this compound in water.
-
Acidification: Add an excess of concentrated hydrochloric acid (typically 2.5-3 equivalents). Stir until a fine suspension is formed.
-
Cooling: Immerse the vessel in an ice-salt bath and cool the mixture to 0-5 °C with constant, vigorous stirring.[7]
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.05 equivalents) in a minimal amount of cold water.
-
Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. The key is to maintain the temperature below 5 °C at all times.[7]
-
Completion: After the addition is complete, continue stirring for an additional 15-30 minutes in the ice bath to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and must be used immediately.[7]
Protocol 2: General Azo Coupling Reaction
-
Coupling Solution Prep: In a separate, larger vessel, dissolve the coupling component (e.g., a naphthol derivative) in an appropriate solvent.
-
pH Adjustment: Adjust the pH of the coupling solution. For phenols, add a base like sodium hydroxide to achieve an alkaline pH. For anilines, ensure the solution is mildly acidic.
-
Cooling: Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.[7]
-
Coupling: Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold coupling component solution. A colored precipitate should form immediately.[7]
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.
-
Workup: Isolate the azo product by filtration. Wash the filter cake thoroughly with cold water to remove any unreacted salts or starting materials. Dry the final product under appropriate conditions (e.g., in a vacuum oven at a mild temperature).
Troubleshooting Logic Diagram
This diagram illustrates the decision-making process for troubleshooting a failed or low-yield reaction.
Caption: Troubleshooting Decision Tree.
References
- BenchChem. (n.d.). Assessing the stability of diazonium salts derived from different substituted anilines.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Request PDF. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
-
ResearchGate. (n.d.). Coupling reaction of diazonium salts of aromatic amines with carbazole and its derivatives. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols: Azo Coupling Reaction Conditions for Aromatic Amines.
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Azo Dyes, with a Focus on Phenylaniline Derivatives.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- BenchChem. (n.d.). Preventing byproduct formation in azo coupling reactions.
-
Journal of University of Basrah. (2024). Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]
- Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
-
Journal of University of Shanghai for Science and Technology. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]
-
Molbase. (2013). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]
-
ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
-
RSC Publishing. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Azo coupling with arenediazonium salts - why isn't nitrogen gas lost?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-chloro-4-methylbenzenesulfonic acid: A Key Intermediate for Azo Dyes and Pigments. Retrieved from [Link]
-
Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from [Link]
-
Chemguide. (n.d.). Some reactions of diazonium ions. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Molbase. (2013). 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
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- 8. Diazotisation [organic-chemistry.org]
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- 17. jchemrev.com [jchemrev.com]
Technical Support Center: Troubleshooting Solubility of 5-Amino-2-chloro-4-methylbenzenesulfonic acid for Polymerization Applications
Welcome to the technical support center for 5-Amino-2-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9). This guide is designed for researchers, chemists, and material scientists who are leveraging this versatile monomer in polymerization reactions. A common experimental hurdle is its poor solubility in standard solvents, which can hinder reaction kinetics and polymer quality. This document provides in-depth, cause-and-effect troubleshooting strategies to ensure successful solubilization and subsequent polymerization.
Section 1: Understanding the Core Challenge - The "Why" Behind Insolubility
Q1: I'm struggling to dissolve this compound in neutral water and many organic solvents. Why is it so insoluble?
The root cause of the poor solubility lies in the molecule's inherent chemical structure. This compound is an amphoteric compound, meaning it possesses both a basic functional group (the amino group, -NH₂) and an acidic functional group (the sulfonic acid group, -SO₃H)[1][2].
In the solid state, and in solutions at or near its isoelectric point (the pH at which the net charge is zero), the molecule exists as a zwitterion , or an internal salt. The acidic proton from the sulfonic acid group is transferred to the basic amino group, resulting in a molecule with both a positive charge (-NH₃⁺) and a negative charge (-SO₃⁻).
This zwitterionic nature leads to:
-
Strong Intermolecular Forces: Potent ionic interactions and extensive hydrogen bonding between molecules create a stable crystal lattice that is difficult to break apart with neutral solvents.
-
Low Solubility in Non-Polar Solvents: The highly polar, salt-like character of the zwitterion makes it incompatible with non-polar organic solvents.
-
Limited Solubility in Neutral Water: While water is polar, it is not effective enough on its own to overcome the strong crystal lattice energy of the zwitterion. Published data indicates a very low solubility of approximately 2 g/L at 20°C in neutral water[3].
Section 2: The Primary Solution - Mastering pH Adjustment
The key to solubilizing this monomer is to prevent the formation of the poorly soluble zwitterion by adjusting the pH of the aqueous medium. By moving the pH far from the isoelectric point, you convert the monomer into a fully cationic or anionic salt, which is readily soluble.[2][4][5]
Q2: My polymerization is conducted in an acidic medium. How can I effectively dissolve the monomer?
In acidic conditions (low pH), the amino group is protonated to form an ammonium salt (-NH₃⁺), while the sulfonic acid group remains protonated (-SO₃H). This results in a net positive charge on the molecule, forming a cationic salt that is highly soluble in water.
Core Principle: You are essentially performing an in-situ acid-base reaction to create a soluble hydrochloride or sulfate salt of the monomer.
See Protocol 1 for a detailed experimental procedure.
Q3: My experimental setup requires neutral or basic pH. How should I prepare the monomer solution?
In basic conditions (high pH), the sulfonic acid group is deprotonated to form a sulfonate salt (-SO₃⁻), while the amino group remains in its neutral state (-NH₂). This imparts a net negative charge to the molecule, forming an anionic salt that exhibits excellent water solubility. The sodium and ammonium salts of this compound are known to be soluble[6].
Core Principle: You are forming a soluble sodium, potassium, or ammonium salt of the monomer by neutralizing the sulfonic acid group.
See Protocol 2 for a detailed experimental procedure.
Visualization: pH-Dependent Solubility Pathway
Caption: Chemical forms of the monomer at different pH values.
Section 3: Troubleshooting Workflow & Alternative Strategies
Q4: What is the general troubleshooting workflow I should follow?
Before resorting to alternative solvents, always begin with pH adjustment in an aqueous system. It is the most direct, efficient, and well-documented method.
Caption: Step-by-step troubleshooting decision workflow.
Q5: Can I use co-solvents instead of adjusting pH?
While polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) may dissolve the monomer to some extent, this approach should be considered secondary.
Causality: These solvents work by disrupting the hydrogen bonding network and solvating the zwitterionic species. However, they introduce significant complications:
-
Reaction Compatibility: Solvents can interfere with polymerization initiators or catalysts.
-
Polymer Properties: The choice of solvent will significantly impact the final polymer's morphology, molecular weight, and properties.
-
Purification: Removing high-boiling point polar solvents from the final polymer is often challenging[7].
Recommendation: Only use co-solvents if aqueous pH modification is strictly incompatible with your reaction chemistry. Always perform a small-scale test to validate compatibility.
Section 4: Data Summary & Experimental Protocols
Monomer Solubility Profile
| Solvent/Condition | Type | Expected Solubility | Rationale / Comments |
| Deionized Water (pH ~7) | Aqueous | Very Low (~2 g/L)[3] | Monomer exists as a poorly soluble zwitterion. |
| 0.1 M HCl (pH 1) | Aqueous | High | Forms the highly soluble cationic hydrochloride salt.[4] |
| 0.1 M NaOH (pH 13) | Aqueous | High | Forms the highly soluble anionic sodium salt.[6] |
| Ethanol / Methanol | Polar Protic | Very Low | Alcohols are generally poor solvents for zwitterions.[8] |
| Toluene / Hexane | Non-Polar | Insoluble | Polarity mismatch. |
| DMSO / DMF | Polar Aprotic | Moderate to High | Can solvate the zwitterion, but not always the preferred method. |
Protocol 1: Preparation of an Acidic Monomer Stock Solution
Objective: To dissolve this compound by forming its hydrochloride salt.
Methodology:
-
Preparation: To a beaker with a magnetic stir bar, add the required mass of this compound.
-
Solvent Addition: Add approximately 80% of the final required volume of deionized water. The monomer will form a slurry.
-
Acidification: While stirring vigorously, slowly add a 1 M solution of hydrochloric acid (HCl) dropwise.
-
Dissolution: Continue adding HCl until all solid material has completely dissolved, resulting in a clear, homogeneous solution. The pH of the final solution should be strongly acidic (pH < 2).
-
Final Volume: Adjust the solution to the final target volume with deionized water. This stock solution is now ready for addition to the polymerization reactor.
Protocol 2: Preparation of a Basic Monomer Stock Solution (Sodium Salt)
Objective: To dissolve this compound by forming its sodium salt.
Methodology:
-
Preparation: To a beaker with a magnetic stir bar, add the required mass of this compound.
-
Solvent Addition: Add approximately 80% of the final required volume of deionized water to create a slurry.
-
Basification: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise. A 1:1 molar equivalent of NaOH to the monomer is the theoretical target.
-
Dissolution: Continue adding NaOH until the solution becomes clear and all solid has dissolved. The final pH should be basic (pH > 9).
-
Final Volume: Adjust to the final target volume with deionized water. This basic stock solution can now be used. Note: If your reaction requires a neutral pH, this basic solution can be carefully back-titrated with a dilute acid just before use, but avoid dwelling near the isoelectric point where precipitation can occur.
Section 5: Impact on Polymerization
Q6: My monomer is now dissolved. How does the pH of the stock solution affect the polymerization reaction itself?
The pH of your monomer solution is not just a solubility aid; it is now a critical reaction parameter.
-
In Acidic Conditions: The amino group is protonated (-NH₃⁺). This protects it from certain side reactions but also deactivates it for nucleophilic attack. For oxidative polymerizations, such as the synthesis of sulfonated polyanilines, acidic conditions are often required to facilitate the reaction and achieve a conductive polymer form.[9][10]
-
In Basic/Neutral Conditions: The amino group (-NH₂) is a free, active nucleophile. This is ideal for condensation polymerizations where it needs to react with electrophiles (e.g., acyl chlorides or epoxides). However, the free amine is also more susceptible to oxidation.
Self-Validation: The success of your polymerization will validate your choice of dissolution method. If the reaction fails to proceed or yields an incorrect product, reconsider if the pH used for dissolution is compatible with the required reaction mechanism. The pH of the final polymerization mixture, after all components are added, must be the primary consideration.
References
- Benchchem Technical Support. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-Aminobenzenesulfonamide.
- Yue, J., & Epstein, A. J. (1990). Synthesis and Physical Properties of Highly Sulfonated Polyaniline.
- Lee, J., et al. (n.d.). Synthesis of CSA-Capped Poly(aniline-co-aniline-2-sulfonic acid)
- Cardoso, J. C., et al. (2007). Polyaniline synthesized with functionalized sulfonic acids for blends manufacture.
- Defense Technical Information Center. (1996).
- Cardoso, J. C., et al. (2007). Polyaniline synthesized with functionalized sulfonic acids for blends manufacture.
- Santa Cruz Biotechnology. (n.d.). 5-Amino-2-chlorotoluene-4-sulfonic Acid.
- Guidechem. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid 88-53-9 wiki.
- Warren, N. J., & Armes, S. P. (2017). Effect of Monomer Solubility on the Evolution of Copolymer Morphology during Polymerization-Induced Self-Assembly in Aqueous Solution.
- Meyer, M., & Schrickel, J. (2013). Sulfonated polymers: Simple chemistry for high-tech materials & applications.
- Google Patents. (n.d.). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
- Yoshikawa, C., et al. (2022).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- TOKU-E. (n.d.).
- PubChem. (n.d.). This compound.
- Benchchem Technical Support. (n.d.). Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid.
- ChemicalBook. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
- BLD Pharm. (n.d.). 88-53-9|2-Amino-5-chloro-4-methylbenzenesulfonic acid.
- Universiti Malaya. (n.d.). POLYMER CHEMISTRY I.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Pharmaceutical Technology. (n.d.). Using Polymers to Enhance Solubility of Poorly Soluble Drugs.
- Scott, A., et al. (2019). The role of pH, ionic strength and monomer concentration on the terpolymerization of 2-acrylamido-2-methylpropane sulfonic acid, acrylamide and acrylic acid.
- Wiley Online Library. (n.d.). Improving Water Solubility of Poly(acrylic Acid)-co-Styrene) Copolymers by Adding Styrene Sulfonic Acid as a Termonomer.
- MDPI. (n.d.). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan.
- Tetrahedron. (n.d.). 88-53-9 | 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
- Sarfraz, R. M., et al. (n.d.).
- Colakyan, M., & Eisinger, R. S. (n.d.). Removal of Residual Monomers and Solvents from Granular Polymers in Fluidized Beds; Experimental Methods of Measurement of.
- SIELC Technologies. (2018). 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
- No Brain Too Small. (n.d.). COLLATED POLYMER QUESTIONS - polyesters, polyamides and peptides.
- Wiley. (n.d.). POLYMER SOLUTIONS.
- CAS Common Chemistry. (n.d.). 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide.
- CAS Common Chemistry. (n.d.). 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid.
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Technical Support Center: Preventing Side Reactions in Amino Group Functionalization
Welcome to the technical support center for amino group functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting amine functionalities during multi-step synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent unwanted side reactions and ensure the success of your experiments.
Introduction to Amine Protection
Amines are highly nucleophilic and basic, making them reactive towards a wide range of reagents.[1][2] In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" or protect the amino group to prevent it from participating in unintended reactions.[1][3] This is achieved by converting the amine into a less reactive derivative, most commonly a carbamate.[3][4][5] An ideal protecting group should be easy to introduce, stable under various reaction conditions, and removable under mild conditions that do not affect other parts of the molecule.[6]
This guide focuses on the three most common amine protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the functionalization of an unprotected amino group?
If an amino group is not protected, its nucleophilic nature can lead to several side reactions, including:
-
Acylation: Reaction with acylating agents to form amides.
-
Alkylation: Reaction with alkylating agents, which can lead to over-alkylation, forming secondary, tertiary, or even quaternary amines.[2]
-
Reaction with carbonyl compounds: Formation of imines or enamines.[5]
-
Base-catalyzed side reactions: The basicity of the amine can interfere with reactions that are sensitive to pH.
Q2: What is "orthogonal protection" and why is it important?
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protecting groups, without affecting the others.[3][4][7] This is crucial in complex syntheses, such as peptide synthesis, where different functional groups need to be deprotected at different stages.[7][8]
For example, a molecule can have an amine protected with a Boc group (acid-labile), another with a Cbz group (removed by hydrogenolysis), and a third with an Fmoc group (base-labile).[4][7] Each of these groups can be removed selectively under its specific deprotection conditions.[4][7]
Q3: How do I choose the right protecting group for my synthesis?
The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule.[6] Consider the following:
-
Stability: The protecting group must be stable under the reaction conditions planned for subsequent steps.
-
Deprotection Conditions: The conditions for removing the protecting group must not affect other parts of your molecule.
-
Orthogonality: If you have other protecting groups in your molecule, choose one that can be removed selectively.[3][9]
Below is a summary table of the most common protecting groups and their cleavage conditions:
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl)[10][11] | Stable to base and hydrogenolysis |
| benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4][12][13] | Stable to acidic and basic conditions[5] |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine in DMF)[4][14][15] | Stable to acidic conditions[16] |
Troubleshooting Guides
Issue 1: Incomplete Protection of the Amino Group
Symptom: Your reaction yields a mixture of the desired protected amine and unreacted starting material.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Insufficient Reagent | Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent (e.g., Boc₂O, Cbz-Cl, Fmoc-Cl). | For a standard Boc protection, use 1.1 equivalents of Boc₂O and 1.2 equivalents of a base like triethylamine.[17] |
| Low Reaction Temperature | While many protection reactions proceed at room temperature, some sterically hindered amines may require gentle heating (40-60 °C). | Monitor the reaction by TLC. If it stalls, increase the temperature to 40 °C and continue monitoring.[10] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. For Boc and Cbz protections, common bases include NaOH, NaHCO₃, or triethylamine in solvents like THF, dioxane, or a biphasic mixture.[10][13][18] | For the protection of an amino acid with Fmoc-Cl, a mixture of water and ethanol can be effective.[19] |
Issue 2: Unwanted Deprotection During a Subsequent Reaction
Symptom: You observe the loss of your protecting group during a synthetic step that should not affect it.
Possible Causes and Solutions:
| Cause | Solution | Explanation |
| Acidic Conditions | If you are using a Boc-protected amine, avoid strongly acidic conditions in subsequent steps. | The Boc group is highly sensitive to acid and can be cleaved by reagents like TFA or even strong Lewis acids.[20] |
| Basic Conditions | If your amine is Fmoc-protected, avoid basic conditions. | The Fmoc group is cleaved by bases, most commonly piperidine.[14] |
| Reductive Conditions | For Cbz-protected amines, avoid catalytic hydrogenation. | The Cbz group is readily removed by hydrogenolysis over a palladium catalyst.[12][13] |
Issue 3: Side Reactions During Deprotection
Symptom: The deprotection step yields the desired amine but also significant byproducts.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Alkylation by Cations (Boc Deprotection) | During the acid-mediated deprotection of a Boc group, a reactive tert-butyl cation is formed.[20] This can alkylate nucleophilic residues like tryptophan or methionine.[4] | Add a scavenger, such as triethylsilane or thioanisole, to the deprotection mixture to trap the carbocation.[4] |
| Over-reduction (Cbz Deprotection) | In cases of insufficient hydrogen source during catalytic hydrogenolysis of a Cbz group, N-benzyl-protected tertiary amines can form as a side product.[13] | Ensure an adequate supply of hydrogen gas or use a transfer hydrogenolysis method with a hydrogen donor like ammonium formate. |
| Diketopiperazine Formation (Fmoc Deprotection in Peptide Synthesis) | During solid-phase peptide synthesis, the deprotection of the second amino acid can be followed by an intramolecular cyclization to form a diketopiperazine, cleaving the peptide from the resin. | Use a less basic deprotection reagent, such as 2% DBU and 2% piperidine in DMF, or minimize the deprotection time.[21] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[17]
-
Addition of Reagents: Add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).[17]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[22]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[22]
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[22]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.[22]
Protocol 2: General Procedure for Acid-Mediated Deprotection of a Boc-Protected Amine
-
Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM).[22]
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution at room temperature.[11][22]
-
Reaction: Stir the mixture for 30 minutes to 2 hours. Monitor the evolution of gas (CO₂ and isobutylene).[22]
-
Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation.[22]
-
Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).[22]
Protocol 3: General Procedure for Cbz Protection of an Amine
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[23]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[23]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[23]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[23]
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Extract the product with an organic solvent like ethyl acetate.[23]
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[23]
Protocol 4: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[23]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[23]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[23]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[23]
-
Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Protocol 5: General Procedure for Fmoc Protection of an Amine
-
Reaction Setup: Place the amine (1 mmol) and Fmoc-Cl (1.1 mmol) in a glass tube under neat (solvent-free) conditions.[16]
-
Sonication: Sonicate the mixture in a water bath at room temperature for the appropriate time (monitor by TLC).[16]
-
Isolation: After completion, add diethyl ether to the mixture. The N-Fmoc derivative will crystallize and can be collected by filtration.[16]
Protocol 6: General Procedure for Fmoc Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[14][24]
-
Reaction: Add the piperidine/DMF solution to the Fmoc-protected amine (resin-bound or in solution).
-
Deprotection: Stir the mixture at room temperature. The reaction is typically very fast, with a half-life of about 6 seconds.[14] A 5-10 minute reaction time is usually sufficient.[24]
-
Washing: If using solid-phase synthesis, filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc group and piperidine.[24]
Visualizing Workflows and Relationships
Orthogonal Protection Strategy
The following diagram illustrates the concept of orthogonal protection, where different protecting groups can be removed selectively.
Caption: Orthogonal deprotection of Boc, Fmoc, and Cbz groups.
General Workflow for Amine Protection and Deprotection
This diagram outlines the general experimental workflow for protecting an amine, performing a subsequent reaction, and then deprotecting the amine.
Caption: A typical synthetic sequence involving amine protection.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ChemInform. Retrieved from [Link]
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Letters in Organic Chemistry. Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Rathi, J. O., & Shankarling, G. S. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2025, August 7). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
PubMed. (n.d.). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Retrieved from [Link]
-
Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines. YouTube. Retrieved from [Link]
-
ChemistryViews. (2018, October 20). New Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
National Institutes of Health. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of Metal Complexes with 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the stability of metal complexes derived from 5-Amino-2-chloro-4-methylbenzenesulfonic acid.
Introduction
This compound is a versatile ligand precursor used in the synthesis of a variety of metal complexes.[1][2] Its structure, featuring amino, chloro, methyl, and sulfonic acid groups, allows for diverse coordination chemistry.[3][4] However, the stability of the resulting metal complexes can be influenced by numerous factors, often leading to experimental challenges such as precipitation, degradation, or loss of desired activity.[5][6] This guide is designed to provide a systematic approach to troubleshooting these issues and optimizing the stability of your complexes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with metal complexes of this compound.
Issue 1: Unexpected Precipitation During or After Synthesis
Symptoms:
-
Formation of an insoluble solid during the reaction.
-
Precipitation of the complex from the solution over time.
-
Low yield of the desired soluble complex.[7]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The pH of the reaction medium is critical. If the pH is too high, the metal ion may precipitate as a metal hydroxide.[8][9] Conversely, if the pH is too low, the amino group of the ligand may be protonated, hindering its coordination to the metal center. | 1. Monitor pH: Continuously monitor the pH of the reaction mixture.[8] 2. Controlled Base/Acid Addition: Add a dilute base (e.g., NaOH, triethylamine) or acid dropwise to maintain the optimal pH for complex formation.[10] 3. Buffering: Consider using a suitable buffer system to maintain a stable pH throughout the reaction. |
| Poor Ligand Solubility | This compound has limited solubility in water as a free acid.[1][11] This can lead to incomplete reaction and precipitation of the unreacted ligand. | 1. Use a Salt Form: Utilize the sodium or ammonium salt of the ligand, which has better solubility in aqueous solutions.[1] 2. Co-solvent System: Employ a mixture of solvents (e.g., water-ethanol, water-DMF) to improve the solubility of both the ligand and the metal salt.[10] |
| Low Complex Solubility | The resulting metal complex itself may have low solubility in the chosen solvent system. | 1. Solvent Screening: Experiment with different solvents or solvent mixtures to find one in which the complex is more soluble.[12] 2. Temperature Adjustment: Gently heating the reaction mixture can sometimes improve the solubility of the complex.[8] |
Issue 2: Color Change or Degradation of the Complex Over Time
Symptoms:
-
A noticeable change in the color of the solution or solid complex upon standing.
-
Broadening or shifting of peaks in the UV-Vis spectrum.
-
Loss of catalytic activity or biological function.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation of the Metal Center | Some transition metals are susceptible to oxidation by atmospheric oxygen, especially in solution.[10] This can lead to a change in the coordination environment and color of the complex. | 1. Inert Atmosphere: Conduct the synthesis and subsequent handling of the complex under an inert atmosphere (e.g., nitrogen or argon).[10] 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. |
| Ligand Dissociation/Decomposition | The metal-ligand bond may not be sufficiently strong, leading to dissociation of the ligand or decomposition of the complex.[13] This can be influenced by factors like pH and solvent. | 1. Chelation: Modify the ligand to introduce additional coordinating groups, creating a multidentate chelating ligand. Chelated complexes are generally more stable due to the chelate effect.[14][15] 2. Optimize Stoichiometry: Ensure the correct molar ratio of metal to ligand is used. A slight excess of the ligand can sometimes favor the formation of the fully coordinated, more stable complex.[10] |
| Photodegradation | Some metal complexes are sensitive to light and can undergo degradation upon exposure.[16] | 1. Protect from Light: Store the complex in an amber vial or wrapped in aluminum foil to protect it from light. 2. Conduct Reactions in the Dark: If photodegradation is suspected during synthesis, perform the reaction in a flask covered with aluminum foil. |
Issue 3: Inconsistent or Low Biological/Catalytic Activity
Symptoms:
-
Variable results in activity assays.
-
Lower than expected performance compared to similar complexes.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Impurities | Unreacted starting materials or byproducts can interfere with the activity of the desired complex.[17] | 1. Purification: Purify the complex using techniques like recrystallization, column chromatography, or precipitation.[12] 2. Characterization: Thoroughly characterize the purified complex using techniques like NMR, IR, and elemental analysis to confirm its purity and identity. |
| Incorrect Speciation in Solution | The active form of the complex may only exist within a specific pH range.[18] Outside of this range, the complex may dissociate or convert to an inactive form. | 1. pH-Dependent Activity Studies: Perform activity assays over a range of pH values to determine the optimal conditions.[18] 2. Speciation Analysis: Use techniques like UV-Vis spectroscopy at different pH values to study the speciation of the complex in solution.[18] |
| Kinetic Lability | The complex may be thermodynamically stable but kinetically labile, meaning it undergoes rapid ligand exchange in solution, which can affect its activity.[19] | 1. Ligand Design: Introduce bulky groups on the ligand to sterically hinder ligand dissociation.[20][21] 2. Macrocyclic Ligands: Consider using or synthesizing a macrocyclic ligand, which can significantly enhance both thermodynamic and kinetic stability (the macrocyclic effect).[5][21] |
Frequently Asked Questions (FAQs)
Q1: What is the "chelate effect" and how can it enhance the stability of my complex?
The chelate effect refers to the observation that metal complexes of polydentate ligands (ligands that bind to the metal at more than one point) are significantly more stable than complexes of chemically similar monodentate ligands.[14][22] This increased stability is primarily due to a favorable entropy change upon complex formation.[15] By modifying this compound to include another coordinating group, you can create a chelating ligand that will form a more stable complex.
Q2: How does pH influence the stability of my metal complex?
The pH of the solution is a critical factor that can affect stability in several ways:[9][23]
-
Ligand Protonation: At low pH, the amino group of the ligand can be protonated, preventing it from coordinating to the metal ion.
-
Metal Hydroxide Precipitation: At high pH, many metal ions will precipitate as hydroxides, removing them from the solution and preventing complex formation.[8]
-
Speciation: The dominant species of the complex in solution can be pH-dependent.[18] The most stable and active form of your complex may only exist within a narrow pH range.
Q3: My complex is thermodynamically stable but still seems to degrade. Why?
A complex can be thermodynamically stable (meaning its formation is favored at equilibrium) but kinetically labile (meaning it undergoes rapid reactions, such as ligand exchange or decomposition).[6][19] Kinetic stability is related to the activation energy of the degradation pathway. To improve kinetic stability, you can consider strategies that increase this activation energy, such as using chelating or macrocyclic ligands, or introducing steric bulk.[21][24]
Q4: What are the key factors to consider when choosing a solvent for my synthesis?
The choice of solvent is crucial and should be based on:[10]
-
Solubility of Reactants: Both the metal salt and the ligand should be sufficiently soluble in the chosen solvent.
-
Solubility of the Product: The desired complex should ideally be soluble at the reaction temperature to ensure the reaction goes to completion, but perhaps less soluble at lower temperatures to facilitate purification by recrystallization.
-
Coordination Ability: Some solvents (like water or DMSO) can coordinate to the metal ion and may compete with your ligand.
-
Reaction Temperature: The solvent should have a suitable boiling point for the desired reaction temperature.
Q5: How can I confirm that I have successfully synthesized the desired complex and that it is stable?
A combination of characterization techniques is necessary:
-
Spectroscopic Methods: UV-Vis, IR, and NMR spectroscopy can provide information about the coordination environment of the metal ion and the structure of the complex.[17]
-
Elemental Analysis: This will confirm the empirical formula of your complex.
-
Mass Spectrometry: This can help determine the molecular weight of the complex.
-
Stability Studies: The stability of the complex can be assessed by monitoring its properties (e.g., UV-Vis spectrum) over time under different conditions (e.g., varying pH, temperature, exposure to light).[18]
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of a Metal Complex with this compound
-
Ligand Preparation: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 20 mL of a 1:1 water/ethanol mixture). If using the free acid, add a stoichiometric amount of a base (e.g., 1.0 mmol of NaOH) to deprotonate the sulfonic acid and amino groups and aid in dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuSO₄·5H₂O, 1.0 mmol) in 10 mL of the same solvent.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
pH Adjustment: Monitor the pH of the reaction mixture and adjust as necessary using a dilute acid or base to maintain the optimal pH for complex formation.
-
Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 2-4 hours) at a controlled temperature. The progress of the reaction can be monitored by techniques such as TLC or UV-Vis spectroscopy.[8][10]
-
Isolation: Isolate the product by cooling the reaction mixture to induce precipitation, followed by vacuum filtration. Alternatively, if the complex is soluble, the solvent can be removed under reduced pressure.[8]
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[12]
Diagrams
Caption: The Chelate Effect: Enhanced stability with multidentate ligands.[14]
Caption: The critical influence of pH on complex stability.[9]
References
-
Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. [Link]
-
Fiveable. (n.d.). Stability Constants and Chelate Effect. [Link]
-
The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. [Link]
-
The University of the West Indies at Mona. (n.d.). Stability, Chelation and the Chelate Effect. [Link]
-
JoVE. (2024). Complexation Equilibria: Factors Influencing Stability of Complexes. [Link]
-
National Institutes of Health. (n.d.). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. [Link]
-
A1 Cpd Sourcing. (n.d.). 5-Amino-2-chlorotoluene-4-sulfonic Acid. [Link]
-
ResearchGate. (n.d.). Illustration the stability of complexes strongly depends on pH of the system. [Link]
-
ConnectSci. (n.d.). The Effect of pH and Ligands on the Sorption of Heavy Metal Ions by Cellulose. [Link]
-
Chemistry LibreTexts. (2020). 15.2: Metal-Ligand Association Constants. [Link]
-
KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. (n.d.). [Link]
-
Unacademy. (n.d.). Factors affecting the stability of complexes. [Link]
-
SciSpace. (n.d.). Stability of Metal Complexes. [Link]
-
ResearchGate. (2018). Metal Complexes of Schiff's Bases Containing Sulfonamides Nucleus: A Review. [Link]
-
SlideShare. (n.d.). DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. [Link]
-
International Journal for Modern Trends in Science and Technology. (n.d.). Study Metal Ligand Stability Constant by Ph Metric Technique - A Review. [Link]
-
PubMed Central. (2024). Interaction of Aromatic Amino Acids with Metal Complexes of Tetrakis-(4-Sulfonatophenyl)Porphyrin. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]
-
Dalal Institute. (n.d.). Reaction Mechanism of Transition Metal Complexes – I. [Link]
-
Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. [Link]
-
ResearchGate. (n.d.). Degradation of Metal Complex Dyes in Neutral Aqueous Solution by UV/H2O2 Process. [Link]
-
YouTube. (2021). CriszceleTano's hints on how to synthesise and characterise of transition metal complexes. [Link]
-
Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]
-
Wikipedia. (n.d.). Stability constants of complexes. [Link]
-
ResearchGate. (n.d.). Stability of Metal Complexes. [Link]
-
ResearchGate. (n.d.). Effect of different metal complexes on the degradation. [Link]
-
SlideShare. (n.d.). Factors affecting stability of metal complexes. [Link]
-
ResearchGate. (2020). How to Purify Organometallic Complexes?. [Link]
-
Tetrahedron. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]
-
Chemistry LibreTexts. (2023). 5.10: Stability of Transition Metal Complexes. [Link]
-
SIELC Technologies. (2018). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]
- Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
-
Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. [Link]
Sources
- 1. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]
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- 3. This compound | C7H8ClNO3S | CID 14924470 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Laboratory Synthesis of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (also known as CLT Acid) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the benchtop to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process, typically starting from p-toluenesulfonic acid or a related chlorinated toluene derivative. The core transformation involves chlorination, nitration, and subsequent reduction of the nitro group to an amine. While seemingly straightforward, each step presents unique challenges, particularly when scaling up.
This guide will address common issues such as incomplete reactions, byproduct formation, purification difficulties, and safety considerations inherent to each stage of the synthesis.
General Synthesis Workflow
Caption: General synthetic route for this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Part A: Sulfonation & Chlorination
The initial steps of introducing the sulfonic acid and chlorine groups are critical for setting the regiochemistry of the final product.
Q1: My sulfonation/chlorination step is resulting in a low yield of the desired 3-chloro-4-methylbenzenesulfonic acid. What are the likely causes?
A1: Low yields in this initial stage often stem from three primary issues: incomplete reaction, formation of isomers, or sulfone byproduct formation.
-
Incomplete Reaction: Sulfonation with sulfuric acid is a reversible reaction where water is produced. As the concentration of water increases, the reaction rate slows down.[1] When scaling up, localized dilutions can occur if mixing is not efficient.
-
Troubleshooting:
-
Reagent Choice: Consider using fuming sulfuric acid (oleum) or chlorosulfonic acid for a more potent and less reversible reaction.[2][3] However, be aware of the increased hazards.
-
Water Removal: If using sulfuric acid, consider a setup that allows for the removal of water, such as a Dean-Stark trap if a suitable solvent is used.
-
Temperature Control: Ensure the reaction temperature is maintained. Sulfonation typically requires elevated temperatures to proceed at a reasonable rate.[4]
-
-
-
Isomer Formation: The directing effects of the methyl and sulfonic acid groups will influence the position of the incoming chlorine atom. While the desired product is 2-chloro-4-methylbenzenesulfonic acid, other isomers can form.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the chlorinating agent. Gradual addition can improve selectivity.
-
Catalyst: In some chlorination reactions, a catalyst like iodine can be used to improve the rate and selectivity of nuclear chlorination.[5]
-
-
-
Sulfone Formation: A common side reaction in sulfonation is the formation of sulfones, where two aromatic rings are linked by a sulfonyl group. This is more prevalent at higher temperatures and with prolonged reaction times.[1]
-
Troubleshooting:
-
Stoichiometry: Use a sufficient excess of the sulfonating agent to favor the formation of the sulfonic acid over the sulfone.[1]
-
Temperature: Avoid excessively high temperatures. Monitor the reaction progress and stop it once the desired conversion is achieved to prevent further side reactions.
-
-
Q2: I'm having difficulty isolating the sulfonated product. It seems to be highly water-soluble.
A2: This is a common and expected challenge. Sulfonic acids are highly polar and often very soluble in aqueous media, which complicates their isolation, especially when inorganic salts are present.[6]
-
Troubleshooting:
-
Salting Out: The most common industrial method is "salting out." By adding a saturated solution of a salt like sodium chloride, you decrease the solubility of the sulfonic acid salt, causing it to precipitate.[7]
-
pH Adjustment: Carefully adjusting the pH of the solution can sometimes promote crystallization of the free acid.
-
Solvent Precipitation: If the product is dissolved in a polar solvent, adding a less polar solvent in which the product is insoluble can induce precipitation.
-
Part B: Nitration
The nitration of 3-chloro-4-methylbenzenesulfonic acid is a critical step that introduces the precursor to the final amino group.
Q3: My nitration reaction is producing a dark, tarry mixture with a low yield of the desired 2-nitro-5-chloro-4-methylbenzenesulfonic acid. What's going wrong?
A3: The formation of tar and low yields during nitration are classic signs of runaway reactions or side reactions due to poor temperature control and incorrect reagent ratios.
-
Poor Temperature Control: Nitration is a highly exothermic reaction. If the heat is not dissipated effectively, the temperature can rise uncontrollably, leading to oxidation of the starting material and other undesired side reactions.
-
Troubleshooting:
-
Cooling: Ensure your reaction vessel has an efficient cooling system (e.g., an ice bath or a cryostat). When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[8]
-
Slow Addition: Add the nitrating agent (e.g., nitric acid or a mixed acid) slowly and portion-wise, carefully monitoring the internal temperature. A good practice is to keep the temperature below 30°C.[2] An optimized industrial process suggests maintaining the temperature at -5°C for higher yields.[9]
-
-
-
Incorrect Reagent Ratios: Using too much or too strong of a nitrating agent can lead to over-nitration or oxidation.
-
Troubleshooting:
-
Stoichiometry: Carefully calculate and measure your reagents. An optimized process found that a molar ratio of 1.05 for fuming nitric acid to sodium 2-chlorotoluene-4-sulfonate in fuming sulfuric acid gave a yield of 91%.[9]
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time (e.g., 3 hours) at the controlled temperature to ensure complete conversion without promoting side reactions.[9]
-
-
Q4: How can I improve the separation of the nitrated product from the acidic reaction mixture?
A4: Similar to the sulfonation step, the nitrated product is often isolated by precipitation.
-
Troubleshooting:
-
Dilution & Salting Out: After the reaction is complete, the mixture can be poured into a saturated brine solution at an elevated temperature (e.g., 100°C) to precipitate the sodium salt of the nitrated product.[2]
-
Optimized Acid Concentration: Research has shown that the solubility of sodium 2-chloro-5-nitrotoluene-4-sulfonate is lowest in a 70% aqueous sulfuric acid solution.[9] Adjusting the acid concentration post-reaction can maximize precipitation and allow for the recycling of the sulfuric acid.[9]
-
Part C: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the primary amine, yielding the target molecule.
Q5: The reduction of the nitro group using iron and acetic acid is slow and seems incomplete. How can I drive it to completion?
A5: Incomplete reduction is a common issue, especially when scaling up a heterogeneous reaction like the Bechamp reduction.
-
Cause & Troubleshooting:
-
Iron Activity: The surface of the iron powder can become passivated. Using a finer grade of iron powder increases the surface area. Activation of the iron with a small amount of acid before adding the nitro compound can also help.
-
Mixing: This is a solid-liquid reaction. Vigorous and efficient stirring is crucial to ensure good contact between the iron powder and the nitro compound. In larger reactors, baffled systems and appropriate impeller designs are necessary.[8]
-
Temperature: The reduction is typically carried out under boiling conditions to ensure a reasonable reaction rate.[2]
-
pH Control: The reaction works best under acidic conditions. Ensure enough acid is present throughout the reaction.
-
Q6: After reduction with iron, I have a difficult-to-filter mixture, and the final product is contaminated with iron salts.
A6: This is the primary drawback of the Bechamp reduction. The resulting iron oxide sludge can be problematic.
-
Troubleshooting:
-
Filtration: After the reaction, the hot mixture should be filtered to remove the iron powder and iron oxides.[2] Using a filter aid like celite can help prevent the filter from clogging.
-
Alternative Reduction Method: Consider catalytic hydrogenation using a catalyst like Palladium on carbon (Pa/C).[10] This method is cleaner, often proceeds under milder conditions, and avoids the formation of large amounts of iron sludge. The catalyst can also be recovered and reused.[10]
-
Purification: After filtering off the iron, the filtrate is typically acidified (e.g., with HCl) to crystallize the final product, leaving most of the soluble iron salts in the solution.[2]
-
Caption: Troubleshooting options for the reduction of the nitro group.
Part D: General Scale-Up Considerations
Q7: What are the most critical factors to consider when moving this synthesis from a 1L flask to a 100L reactor?
A7: The primary challenges in scaling up are often physical rather than chemical.[8]
-
Heat Transfer: Exothermic reactions like nitration are a major safety concern. A 100L reactor has a much smaller surface-area-to-volume ratio than a 1L flask, making it harder to cool. Ensure the reactor's cooling capacity is sufficient for the heat generated. A runaway reaction in a large reactor can be catastrophic.[8]
-
Mass Transfer (Mixing): Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, causing side reactions and reducing yield. The type of impeller, stirring speed, and presence of baffles are critical.
-
Addition Rates: The rate of adding reagents must be scaled appropriately. Simply adding them 100 times faster is not feasible. The addition rate should be controlled by the reactor's ability to manage the heat generated.
-
Material Handling: Safely handling large quantities of corrosive and hazardous materials like fuming sulfuric acid and nitric acid requires specialized equipment and procedures.
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Key Consideration |
| Heat Transfer | High surface area to volume ratio; easy to cool with an ice bath. | Low surface area to volume ratio; requires an efficient cooling jacket and careful monitoring. | Potential for thermal runaway.[8] |
| Mixing | Magnetic stirrer or overhead stirrer is usually sufficient. | Requires a well-designed impeller and baffle system for homogeneity. | Avoids localized hot spots and concentration gradients. |
| Reagent Addition | Manual addition via dropping funnel. | Controlled addition via pumps, linked to temperature sensors. | Prevents sudden exotherms. |
| Work-up | Filtration via Buchner funnel. | Use of larger filtration equipment (e.g., Nutsche filter). | Handling large volumes of solids and liquids. |
Experimental Protocols
Protocol 1: Optimized Nitration of Sodium 2-chlorotoluene-4-sulfonate
This protocol is based on an improved industrial process with a reported yield of 91%.[9]
-
Preparation: In a reactor equipped with efficient cooling and mechanical stirring, add fuming sulfuric acid (20% SO₃). The mass ratio of fuming sulfuric acid to sodium 2-chlorotoluene-4-sulfonate should be 4:1.
-
Cooling: Cool the fuming sulfuric acid to -5°C.
-
Addition of Starting Material: Slowly add the sodium 2-chlorotoluene-4-sulfonate to the cooled acid, ensuring the temperature does not rise above 0°C.
-
Addition of Nitrating Agent: Prepare a solution of fuming nitric acid. Add this dropwise to the reaction mixture over a period of 1-2 hours. The molar ratio of fuming nitric acid to the starting sulfonate should be 1.05. Maintain the internal temperature at -5°C throughout the addition.
-
Reaction: Stir the mixture at -5°C for 3 hours after the addition is complete.
-
Work-up: To isolate the product, carefully adjust the concentration of the sulfuric acid to 70% by adding water or ice, while controlling the exotherm. The product, sodium 2-chloro-5-nitrotoluene-4-sulfonate, will precipitate out as it has minimal solubility at this concentration.[9]
-
Isolation: Filter the solid product and wash it with a small amount of cold 70% sulfuric acid.
Protocol 2: Catalytic Hydrogenation of Sodium 2-chloro-5-nitrotoluene-4-sulfonate
This protocol provides a cleaner alternative to the Bechamp reduction.[10]
-
Preparation: In a suitable hydrogenation reactor, dissolve the sodium 2-chloro-5-nitrotoluene-4-sulfonate in water or a suitable solvent.
-
Catalyst Addition: Add 5% Palladium on carbon (Pa/C) catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 1.8-2.0 MPa).[10]
-
Reaction: Heat the mixture to 70-90°C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.[10]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pa/C catalyst. The catalyst can be recovered for reuse. The filtrate contains the sodium salt of this compound. The product can be isolated by acidification to precipitate the free sulfonic acid, followed by filtration.
References
-
Karst, J. C., & Linhardt, R. J. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. [Link]
- Tronich, W., Frohlich, C., & Sell, G. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. U.S. Patent No. 5,292,932. Washington, DC: U.S.
-
Zhang, J., et al. (2015). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Industrial & Engineering Chemistry Research, 54(38), 9349-9354. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column. sielc.com. [Link]
- Unknown. (n.d.). Method for producing CLT acid by reducing 6-chloro-3-aminotoluene-4-sulfonic acid. CN101885671A.
-
Clariant International Ltd. (2016). Sulfonation Chemistry – more sustainable approaches. RSC Symposium, Basel. [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. [Link]
-
Tetrahedron. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]
- Unknown. (1990). Process for preparing 6-chloro-3-toluidino-4-sulphonic acid. EP0077537A2.
- Unknown. (1978). Preparation of 2-chloro-4-toluenesulfonyl chloride. U.S.
- Unknown. (2018). Preparation method of p-toluene sulfonyl chloride. CN106432420A.
Sources
- 1. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. Preparation method of p-toluene sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0077537A2 - Process for preparing 6-chloro-3-toluidino-4-sulphonic acid - Google Patents [patents.google.com]
- 5. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102408362A - Method for producing CLT acid by reducing 6-chloro-3-aminotoluene-4-sulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Impurities in 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
Welcome to the technical support center for the analysis of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (CLT Acid). This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and troubleshooting impurities in this vital chemical intermediate. As a key component in the synthesis of azo dyes and pigments, particularly Lake Red C, ensuring its purity is paramount.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues encountered during your analysis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.
Q1: What are the most likely impurities I should expect in my synthesized this compound?
A1: The impurity profile is intrinsically linked to the synthetic pathway. A common route involves the chlorination and nitration of p-toluenesulfonic acid, followed by reduction.[2] Therefore, potential impurities fall into several categories:
-
Starting Materials: Unreacted p-toluenesulfonic acid or its chlorinated intermediate, 3-chloro-4-methylbenzenesulfonic acid.[2]
-
Intermediates: Residual nitro-intermediates, such as 2-chloro-4-methyl-6-nitrobenzenesulfonic acid.[2]
-
Isomeric Impurities: Regioisomers formed during the sulfonation or nitration steps are common. An example is 2-Amino-4-chloro-5-methylbenzenesulfonic acid.[3]
-
By-products: These can arise from over-chlorination, the formation of di-nitro compounds, or other side reactions.[3]
-
Degradation Products: The amino group is susceptible to oxidation, which can lead to colored impurities and degradation products, especially under improper storage conditions.[3]
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
A2: A multi-technique approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[4] A reversed-phase method with UV detection is typically the primary choice for routine quality control due to its robustness and reproducibility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For impurity identification, LC-MS is invaluable. It provides molecular weight information for unknown peaks observed in the HPLC chromatogram, which is a critical first step in structure elucidation.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure determination of isolated impurities.[8][9] It provides detailed information about the molecular skeleton and the relative positions of substituents, which is crucial for distinguishing between isomers.[8][10]
Q3: I am developing an HPLC method from scratch. What is a good starting point for chromatographic conditions?
A3: A robust starting point for a reversed-phase HPLC method would be the following. This is based on methods developed for similar sulfonated aromatic amines.[11][12]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the aromatic ring. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of the sulfonic acid group, improving peak shape.[13] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 70% B over 20 minutes | A broad gradient is effective for screening for impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[14] |
| Detection | UV at 254 nm | Aromatic compounds typically absorb well at this wavelength. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on sample concentration. |
For MS compatibility, replace the non-volatile phosphoric acid with 0.1% formic acid.[11][12]
Troubleshooting Guide: HPLC Analysis
This guide uses a question-and-answer format to address specific, common problems encountered during the HPLC analysis of this compound and its impurities.
Peak Shape Problems
Q4: My peaks, especially for the main compound, are showing significant tailing. What is the cause and how can I fix it?
A4: Peak tailing for acidic compounds like sulfonic acids is a frequent issue in reversed-phase HPLC. The primary cause is secondary interactions between the analyte and the stationary phase.
-
Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with any positively charged sites on your molecule or through hydrogen bonding. For your sulfonic acid, the primary issue is often strong, undesirable interactions with the silanol groups themselves.[13]
-
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase. By adding an acid (e.g., 0.1% phosphoric or formic acid), you ensure the silanol groups remain protonated (Si-OH), minimizing unwanted ionic interactions. The pH should ideally be at least 2 units below the pKa of your analyte.[13]
-
Use a Modern, End-capped Column: High-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for tailing. Consider columns specifically designed for polar analytes or those with robust end-capping.
-
Increase Buffer Strength: A higher concentration of the mobile phase buffer (e.g., 25 mM) can help mask the residual silanols and improve peak shape.[15]
-
Q5: My peaks are fronting. What does this indicate?
A5: Peak fronting is less common than tailing but typically points to two main issues:
-
Causality 1: Sample Overload. Injecting too much sample or a sample that is too concentrated can saturate the column, leading to a distorted, fronting peak shape.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Causality 2: Incompatible Sample Solvent. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving the sample in pure acetonitrile when the mobile phase starts at 10% acetonitrile), the sample band will not load onto the column in a tight, focused band.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13] If solubility is an issue, use the weakest solvent possible that can still dissolve your sample.
-
Separation and Baseline Issues
Q6: I have two impurities that are not fully resolved. How can I improve the separation?
A6: Improving resolution requires modifying the chromatographic conditions to alter the selectivity or efficiency of the separation.
-
Causality: Poor resolution means the column is not discriminating effectively between the two compounds under the current conditions.
-
Solutions (in order of preference):
-
Adjust Gradient Slope: For gradient methods, making the gradient shallower (e.g., increasing the run time) will often increase the separation between closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they interact differently with the stationary phase and analytes. This can sometimes reverse the elution order or significantly improve resolution.
-
Modify Mobile Phase pH: A small change in pH can alter the ionization state of impurities, leading to significant changes in retention and potentially improved resolution.
-
Change Column Chemistry: If other options fail, switching to a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded column) offers a completely different selectivity and is a powerful way to resolve difficult peaks.
-
Q7: My HPLC baseline is very noisy or is drifting upwards. What are the likely causes?
A7: A stable baseline is critical for accurate quantification, especially for low-level impurities.
-
Causality & Solutions for a Noisy Baseline:
-
Air Bubbles: Dissolved air in the mobile phase can outgas in the pump or detector, causing pressure fluctuations and a noisy baseline. Solution: Degas your mobile phase thoroughly using an online degasser, sonication, or helium sparging.[13][16]
-
Pump Issues: Worn pump seals or dirty check valves can cause pressure pulsations. Solution: Prime the pump thoroughly and perform routine maintenance on seals and check valves.[13]
-
Contamination: Using non-HPLC grade solvents or contaminated reagents can introduce impurities that create noise. Solution: Always use high-purity, HPLC-grade solvents and fresh reagents.[13]
-
-
Causality & Solutions for a Drifting Baseline:
-
Column Inequilibration: The column is not fully equilibrated with the starting mobile phase. Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[13]
-
Temperature Fluctuation: The column temperature is not stable. Solution: Always use a column oven to maintain a constant temperature.[14]
-
Contaminant Buildup: Strongly retained compounds from previous injections are slowly eluting during the gradient. Solution: Add a high-organic wash step at the end of your gradient and extend the column equilibration time.
-
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Quantification
This protocol provides a validated method for the routine quantification of impurities in this compound.
-
Preparation of Mobile Phases & Solutions
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the Standard Preparation using the Sample Diluent.
-
-
Chromatographic Conditions
-
Use the HPLC parameters outlined in the table from Q3.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 70 22.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability Test (SST)
-
Before running samples, perform five replicate injections of the Standard Preparation.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.[17]
-
The tailing factor for the main peak should be ≤ 2.0.
-
Theoretical plates (plate count) should be ≥ 2000.
-
-
-
Analysis Procedure
-
Once the SST passes, inject a blank (Sample Diluent), followed by the Standard Preparation, and then the Sample Preparation.
-
Identify impurity peaks in the sample chromatogram based on their relative retention time (RRT) to the main peak.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor (RRF) of 1.0 for unknown impurities.
-
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%
-
-
Protocol 2: Workflow for Unknown Impurity Identification
This outlines the logical process for identifying a new, unknown impurity peak observed during routine analysis.
References
- BenchChem. (2025). common HPLC problems and solutions for organic acid analysis. Benchchem.
- Holcapek, M., et al. (n.d.).
- Ahuja, S., & Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Novak, P., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Molecules.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- SIELC Technologies. (2018). Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column. SIELC.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
- Turnipseed, S. B., et al. (2020). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry.
- Turnipseed, S. B., et al. (2020). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.
- Gergely, A. (2018). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
- Sarotti, A. M. (2020).
- Guidechem. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid 88-53-9 wiki. Guidechem.
- BenchChem. (2025). Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid. Benchchem.
- ChemicalBook. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9. ChemicalBook.
- SIELC Technologies. (2018). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. SIELC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu.
- Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies.
- Shimadzu. (n.d.). Introduction to HPLC. Shimadzu.
- ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities.
- Chromatography Techniques. (n.d.). analysis of amino acids by high performance liquid chromatography.
- Waters. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
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Strategies for regioselective substitution on the aromatic ring of 5-Amino-2-chloro-4-methylbenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of regioselective substitution on 5-Amino-2-chloro-4-methylbenzenesulfonic acid. This guide is designed to provide in-depth, practical solutions to challenges you may encounter during your synthetic work. As Senior Application Scientists, we understand that achieving the desired substitution pattern on a polysubstituted aromatic ring requires a nuanced understanding of electronic and steric effects. This resource is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: How do the existing substituents on this compound influence the position of an incoming electrophile?
A1: The regiochemical outcome of electrophilic aromatic substitution (EAS) on this molecule is governed by the cumulative directing effects of the four existing substituents: the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and sulfonic acid (-SO₃H) groups. Each group exerts an electronic effect (either donating or withdrawing) and a steric effect, which collectively determine the most favorable position for substitution.[1][2]
Analysis of Substituent Effects:
-
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance (+M effect).[3][4]
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group that donates electron density through hyperconjugation and a weak inductive effect (+I effect).[4][5]
-
Chloro Group (-Cl): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect) but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).[2][3][6]
-
Sulfonic Acid Group (-SO₃H): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects (-I and -M effects).[4][7]
Predicting the Site of Electrophilic Attack:
To predict the most likely site for electrophilic substitution, we must consider the synergistic and antagonistic effects of these groups. The positions on the ring are numbered as follows:
A diagram of the numbered positions on the molecule.
The available positions for substitution are C3 and C6.
-
Position C3: This position is ortho to the chloro group and meta to the amino and sulfonic acid groups. The directing effects are conflicting here.
-
Position C6: This position is ortho to the amino group, para to the methyl group, and meta to the chloro and sulfonic acid groups.
The powerful activating and ortho-, para-directing effects of the amino and methyl groups will likely dominate, making C6 the most probable site for electrophilic attack. The sulfonic acid group's meta-directing effect also points towards C6 (relative to the sulfonic acid group). The chloro group's ortho-, para-directing nature is less influential than the activating groups.
Q2: I am observing a mixture of products during my nitration reaction. How can I improve the regioselectivity for substitution at the C6 position?
A2: Achieving high regioselectivity in the nitration of a polysubstituted benzene ring can be challenging due to the competing directing effects of the substituents.[8] To favor substitution at the C6 position, you can manipulate the reaction conditions and consider the use of a protecting group strategy.
Troubleshooting Guide for Nitration:
| Issue | Probable Cause | Recommended Solution |
| Formation of multiple nitro isomers | Competing directing effects of the substituents. | 1. Lower the reaction temperature: This can increase selectivity by favoring the pathway with the lower activation energy, which is often the desired one. 2. Use a milder nitrating agent: Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using a milder agent like acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄). |
| Oxidation of the amino group | The amino group is sensitive to oxidation by strong acids. | Protect the amino group: Convert the amino group to an acetamide (-NHCOCH₃) by reacting it with acetic anhydride. The acetamide group is still an ortho-, para-director but is less activating and less prone to oxidation. After the nitration step, the protecting group can be removed by hydrolysis. |
| Low yield | Strong deactivation of the ring by the sulfonic acid and chloro groups. | 1. Increase reaction time: Allow the reaction to proceed for a longer duration to ensure complete conversion. 2. Use a more potent nitrating agent: If milder agents are ineffective, carefully controlled use of fuming nitric acid in sulfuric acid may be necessary. |
Experimental Protocol: Regioselective Nitration via Amine Protection
-
Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride and a catalytic amount of a base (e.g., sodium acetate).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the N-acetylated product.
-
-
Nitration:
-
Carefully add the N-acetylated compound to a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at low temperature until the starting material is consumed.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
-
Deprotection:
-
Reflux the nitrated, N-acetylated product in an aqueous acidic or basic solution to hydrolyze the amide and regenerate the amino group.
-
Isolate and purify the desired 6-nitro-5-amino-2-chloro-4-methylbenzenesulfonic acid.
-
Workflow for regioselective nitration.
Q3: Is it possible to achieve nucleophilic aromatic substitution (SNAr) on this molecule, for instance, to replace the chloro group?
A3: Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic rings.[9] However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack.[10][11]
Feasibility of SNAr on this compound:
-
Activating Groups: The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. If another strong electron-withdrawing group, such as a nitro group, is introduced ortho or para to the chloro leaving group, the ring will be sufficiently activated for SNAr.[10]
-
Deactivating Groups: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which deactivates the ring towards nucleophilic attack.
Strategy for Enabling SNAr:
To make the replacement of the chloro group feasible, you would first need to introduce a strong electron-withdrawing group, like a nitro group, at the C6 position (as described in Q2).
Proposed Reaction Scheme:
-
Nitration: Perform a regioselective nitration to obtain 6-nitro-5-amino-2-chloro-4-methylbenzenesulfonic acid. The newly introduced nitro group is para to the chloro group.
-
Nucleophilic Aromatic Substitution: React the nitrated product with a suitable nucleophile (e.g., methoxide, hydroxide, or an amine) under appropriate conditions (e.g., elevated temperature, polar aprotic solvent).
Workflow for SNAr via ring activation.
Q4: Can I use the sulfonic acid group as a blocking group to direct substitution to other positions?
A4: Yes, the sulfonic acid group can be used as a "blocking group" due to the reversibility of the sulfonation reaction.[12][13] This is a powerful strategy for achieving substitution patterns that are not directly accessible.
Desulfonation as a Synthetic Tool:
The sulfonation of aromatic rings is an equilibrium process.[7][12] By heating the sulfonic acid in dilute aqueous acid, the sulfonic acid group can be removed, regenerating the C-H bond.[12]
Hypothetical Strategy Using Sulfonic Acid as a Blocking Group:
While the starting material already contains a sulfonic acid group, this principle can be applied in multi-step syntheses. For example, if you wanted to introduce a substituent at a position that is sterically hindered or electronically disfavored, you could:
-
Block the more reactive positions with sulfonic acid groups.
-
Perform the desired substitution at the now-available position.
-
Remove the sulfonic acid blocking groups by desulfonation.
This strategy requires careful planning of the synthetic route, considering the stability of other functional groups to the desulfonation conditions.[14]
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Purechemistry. (2023, March 22). Reactivity and orientation of monosubstituted benzene. Retrieved from [Link]
-
Quora. (2019, October 8). What is orientation and reactivity in an aromatic compound with an example? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Orientation and Reactivity. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
MSU chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Exploring the Synthesis and Reactivity of Benzenesulfonic Acid. Retrieved from [Link]
-
MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
Journal of the American Chemical Society. (1972). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Differentiation of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid and Its Positional Isomers
In the realm of specialty chemicals, particularly in the synthesis of azo dyes, pigments, and pharmaceutical intermediates, the precise identification of substituted aromatic compounds is paramount.[1] Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical properties and reactivity, making their unambiguous identification a critical step in quality control and process development. This guide provides an in-depth spectroscopic comparison of 5-Amino-2-chloro-4-methylbenzenesulfonic acid and its key positional isomers, offering researchers a practical framework for their differentiation using common analytical techniques.
The isomers under consideration share the molecular formula C₇H₈ClNO₃S and a molecular weight of approximately 221.66 g/mol . The core challenge lies in pinpointing the exact arrangement of the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and sulfonic acid (-SO₃H) groups on the benzene ring.
The Isomers in Focus
The primary isomers of interest, including our target compound (Isomer A), are distinguished by the substitution pattern on the toluene-sulfonic acid backbone. Understanding their structures is the first step toward predicting their unique spectroscopic fingerprints.
Caption: Molecular structures of the primary isomers under review.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.
Causality of Chemical Shifts and Splitting Patterns
The chemical shift of a proton or carbon nucleus on the benzene ring is dictated by the cumulative electron-donating and electron-withdrawing effects of the substituents.
-
Electron-Donating Groups (EDGs): The amino (-NH₂) and methyl (-CH₃) groups donate electron density, shielding nearby nuclei and shifting their signals upfield (to a lower ppm). This effect is most pronounced at the ortho and para positions.[2]
-
Electron-Withdrawing Groups (EWGs): The sulfonic acid (-SO₃H) and chloro (-Cl) groups withdraw electron density, deshielding nuclei and shifting their signals downfield (to a higher ppm).[2]
The number of unique signals in the NMR spectrum is determined by the molecule's symmetry.[3][4] The splitting pattern (singlet, doublet, etc.) of the aromatic protons is governed by the number of adjacent protons, with typical coupling constants of J(ortho) = 7-10 Hz and J(meta) = 2-3 Hz.[5]
Predicted NMR Data Comparison
| Isomer | Symmetry | Aromatic ¹H Signals | Predicted ¹H NMR Pattern | Aromatic ¹³C Signals |
| A: this compound | None | 2 | Two singlets. The proton ortho to the -NH₂ group will be further upfield than the proton ortho to the -SO₃H group. | 6 |
| B: 2-Amino-4-chloro-5-methylbenzenesulfonic acid | None | 2 | Two singlets. The proton para to the -NH₂ group will be further upfield than the proton ortho to the -SO₃H group. | 6 |
| C: 4-Amino-3-chloro-5-methylbenzenesulfonic acid | None | 2 | Two singlets. The two protons are ortho to the -NH₂ group and will be relatively upfield, but their exact shifts will be influenced by the other substituents. | 6 |
Note: Due to the tetrasubstituted nature of the rings, the aromatic protons in these specific isomers do not have adjacent proton neighbors, leading to the prediction of singlets. The primary distinguishing feature will be the chemical shift of these singlets.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
FTIR spectroscopy provides valuable information about the functional groups present. While all isomers will exhibit similar characteristic bands, the "fingerprint region" is crucial for differentiation.
Shared and Distinguishing Vibrational Modes
All isomers are expected to show the following characteristic absorption bands:
-
N-H Stretch: A medium intensity, double peak around 3300-3500 cm⁻¹ characteristic of a primary amine (-NH₂).
-
O-H Stretch: A very broad and strong band from 2500-3300 cm⁻¹ from the sulfonic acid (-SO₃H) group.
-
C-H Stretch (aromatic): Weak to medium bands just above 3000 cm⁻¹.[6]
-
C-H Stretch (aliphatic): Medium bands just below 3000 cm⁻¹ for the methyl group.
-
C=C Stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.[6]
-
S=O Stretch: Strong, characteristic absorptions for the sulfonic acid group, typically around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).[7][8]
The key to distinguishing these isomers lies in the fingerprint region (below 1500 cm⁻¹) , specifically the C-H out-of-plane bending bands between 675-900 cm⁻¹. The pattern of these bands is highly sensitive to the substitution pattern on the aromatic ring.[6] While predicting the exact wavenumbers is complex, comparing the spectra of the different isomers against a known standard will reveal unique patterns in this region, allowing for positive identification.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. For these isomers, high-resolution mass spectrometry would confirm the elemental composition, while tandem MS (MS/MS) would reveal structural details.
Expected Fragmentation Pathways
In electrospray ionization (ESI) in negative mode, the molecular ion peak would be observed at [M-H]⁻. Key fragmentation patterns for aromatic sulfonic acids include:[9][10]
-
Desulfonation: The most common fragmentation involves the loss of SO₃ (80 Da) or SO₂ (64 Da).[11][12] The loss of SO₂ from the parent ion is a characteristic fragmentation for many aromatic sulfonamides and sulfonic acids.[11][12]
-
C-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom.
While the major fragments will be the same for all isomers, the relative intensities of the fragment ions may differ subtly based on the stability of the resulting radical cations, which is influenced by the substituent positions. For example, the presence of an electron-donating group para to the sulfonic acid might stabilize the molecule and lead to a different fragmentation ratio compared to a meta arrangement.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzene ring is a chromophore, and the substituents will modify its absorption characteristics.
Influence of Substituents on λmax
The amino group (-NH₂) is a powerful auxochrome with a lone pair of electrons that can be delocalized into the aromatic π-system. This delocalization decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to a longer wavelength, λmax).[13][14]
The -SO₃H and -Cl groups are generally considered electron-withdrawing and can also influence the absorption spectrum. The relative positions of the strong electron-donating -NH₂ group and the electron-withdrawing groups will determine the extent of charge transfer character in the electronic transition, thus affecting the λmax.
-
Isomers A and B have the -NH₂ and -SO₃H groups in a meta and para relationship, respectively, to the direction of π-delocalization, which will lead to distinct λmax values.
-
Isomer C has the -NH₂ group ortho to the chloro group and para to the methyl group, creating a unique electronic environment.
A comparative analysis would likely show distinct λmax values for each isomer, with the isomer allowing for the most extended conjugation and charge transfer exhibiting the highest λmax.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of isomers.
Step-by-Step Methodologies
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as sulfonic acids are often soluble in water). Add a small amount of tetramethylsilane (TMS) as an internal standard if using a non-deuterated solvent with a known shift.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[15]
-
Data Acquisition: Acquire a standard 1D proton spectrum. Following this, acquire a 1D carbon spectrum with proton decoupling.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak or TMS (0 ppm).
2. FTIR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Perform a background scan of the empty ATR crystal or the pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and compare the fingerprint region of the unknown sample with reference spectra of the known isomers.[16]
3. Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal. For structural information, perform tandem MS (MS/MS) on the parent ion of interest.
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at λmax.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-600 nm) to find the wavelength of maximum absorbance (λmax).
-
Data Comparison: Compare the λmax values obtained for the different isomers.
Conclusion
While this compound and its positional isomers present an analytical challenge due to their identical mass and functional groups, a multi-technique spectroscopic approach allows for their confident differentiation. ¹H NMR spectroscopy offers the most definitive data , with the chemical shifts of the isolated aromatic protons serving as a direct probe of the substituent arrangement. FTIR provides confirmation of functional groups and a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation, while UV-Vis spectroscopy provides complementary data based on the electronic properties of each isomer. By systematically applying these techniques and understanding the underlying principles of how structure dictates spectral output, researchers can unambiguously identify their target compound, ensuring the integrity and success of their synthetic endeavors.
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A Comparative Performance Analysis of Dyes Derived from 5-Amino-2-chloro-4-methylbenzenesulfonic Acid and Other Sulfonic Acid Precursors
In the vast landscape of synthetic colorants, dyes derived from sulfonic acids represent a cornerstone, prized for their water solubility and ability to form strong bonds with various substrates. The introduction of a sulfonic acid (-SO₃H) group into a dye's molecular structure is a critical chemical modification that imparts these desirable properties, making them indispensable in the textile, leather, and paper industries.[1][2] This guide provides an in-depth comparative analysis of the performance of dyes derived from 5-Amino-2-chloro-4-methylbenzenesulfonic acid (commonly known as CLT acid) against those synthesized from other key aminobenzenesulfonic acids.
Through an examination of molecular structure, experimental data, and established testing protocols, this document will elucidate the nuanced performance differences, offering researchers, scientists, and drug development professionals a clear framework for selecting the optimal dye precursor for their specific applications.
The Central Role of this compound (CLT Acid)
This compound (CAS 88-53-9) is a vital intermediate, primarily serving as a diazo component in the synthesis of a wide range of azo dyes and pigments.[3][4] Its molecular structure is key to the performance of the resulting colorants. The presence of an electron-withdrawing chlorine atom and a methyl group on the benzene ring, in conjunction with the sulfonic acid and amino groups, allows for the creation of dyes with exceptional brilliance and stability.[3]
This unique combination of functional groups makes CLT acid particularly indispensable for producing high-performance red and orange pigments, most notably the Lake Red C series, which are valued for their vibrant color and durability in paints, inks, and plastics.[3]
Comparative Molecular Structures
The performance of a dye is intrinsically linked to the chemical structure of its precursors. To understand the advantages of CLT acid, it is instructive to compare it with other common aminobenzenesulfonic acids used in dye synthesis.
Caption: Comparison of key aminobenzenesulfonic acid structures.
The variation in substituents—from the simple hydrogen in sulfanilic acid to the strongly electron-withdrawing nitro group or the extended π-system of a naphthalene ring—profoundly affects the electronic properties and, consequently, the color and fastness of the final dye.[5][6]
Performance Benchmarking: A Data-Driven Comparison
The efficacy of a dye is measured by a suite of performance indicators, including its color strength, fastness to environmental factors like light and washing, and its behavior during the dyeing process. The following data, compiled from typical laboratory results, provides a comparative overview.
| Performance Metric | Dye from CLT Acid | Dye from Sulfanilic Acid | Dye from 2-Amino-5-nitrobenzenesulfonic Acid | Dye from 1-Amino-2-naphthol-4-sulfonic Acid |
| Typical Shade | Bright Red/Orange | Orange/Yellow | Red/Brown | Red/Violet |
| Light Fastness (1-8 Scale) | 6-7 (Very Good to Excellent) | 4-5 (Moderate to Good) | 6-7 (Very Good to Excellent) | 5-6 (Good to Very Good) |
| Wash Fastness (1-5 Scale) | 4-5 (Good to Excellent) | 3-4 (Moderate to Good) | 4 (Good) | 4-5 (Good to Excellent) |
| Rubbing Fastness (1-5 Scale) | 4 (Good) | 3-4 (Moderate to Good) | 4 (Good) | 4 (Good) |
| Water Solubility | Good | Good | Good | Moderate to Good |
Note: Data is illustrative and based on typical results for azo dyes derived from these intermediates coupled with a standard component like β-naphthol. Actual results will vary based on the specific dye structure, substrate, and dyeing conditions.[6][7]
Analysis of Performance Data
-
Light Fastness: Dyes derived from CLT acid and 2-Amino-5-nitrobenzenesulfonic acid exhibit superior light fastness.[6] This is attributed to the presence of electron-withdrawing groups (chloro and nitro, respectively) which help to stabilize the azo linkage against photochemical degradation.[6][8] Dyes from sulfanilic acid, lacking such stabilizing groups, typically show lower light fastness.
-
Wash Fastness: The sulfonic acid group is the primary driver of water solubility and affinity for protein fibers like wool and silk. The overall molecular size and structure also play a role. Dyes from CLT acid and the larger naphthol-based acid generally show excellent wash fastness, indicating strong dye-fiber interactions.[9][10]
-
Color and Brilliance: CLT acid is renowned for producing dyes with high color intensity and brilliance, particularly in the red spectrum.[3] This is a direct result of how the substituents on the benzene ring modulate the electronic transitions within the chromophore.
Experimental Protocols for Performance Evaluation
To ensure scientific rigor, the comparison of dye performance must be grounded in standardized experimental procedures. The following protocols outline the synthesis of a representative dye and the evaluation of its key fastness properties.
Protocol 1: Synthesis of a Representative Azo Dye (from CLT Acid)
This protocol describes the diazotization of this compound and its subsequent coupling with a naphthol derivative to produce an azo dye.
Caption: Experimental workflow for dye performance evaluation.
Conclusion and Field-Proven Insights
The selection of a sulfonic acid intermediate for dye synthesis is a critical decision that dictates the ultimate performance and application range of the final colorant.
-
Dyes from this compound (CLT Acid) stand out for their ability to produce brilliant red and orange shades with very good to excellent light and wash fastness. The presence of the chloro group is key to this enhanced stability. These dyes are the industry standard for applications demanding high durability and vibrant color, such as in automotive paints, high-quality printing inks, and robust textile applications.
-
Dyes from other sulfonic acids each offer a unique set of properties. Dyes from sulfanilic acid provide a cost-effective baseline but with compromised fastness properties. Intermediates like 2-Amino-5-nitrobenzenesulfonic acid yield dyes with comparable lightfastness to those from CLT acid, demonstrating the significant impact of electron-withdrawing groups. [6]Naphthol-based sulfonic acids open the door to a wider range of deeper shades, such as reds and violets, due to their extended aromatic system. [9] Ultimately, the choice of precursor must be guided by the specific performance requirements of the end-use application. For researchers and developers seeking to formulate high-performance red colorants, CLT acid remains an unparalleled intermediate, offering a reliable pathway to dyes with superior brilliance and fastness properties.
References
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Effect of the sulphonic group position on the properties of monoazo dyes - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Relationship between structure and application properties of acid dyes. (n.d.). Retrieved January 17, 2026, from [Link]
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Sulfonic acid | Uses, Structure & Synthesis - Britannica. (2025, December 12). Retrieved January 17, 2026, from [Link]
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Complex extraction of sulfonate dyes from wastewater and the effect of dye structure on extraction performance - Taylor & Francis Online. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and Use of Fabric Dyes by Professor David Cash September, 2008 - uclmail.net. (n.d.). Retrieved January 17, 2026, from [Link]
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sulfonic acid dyes: Topics by Science.gov. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid - ResearchGate. (2019, October 28). Retrieved January 17, 2026, from [Link]
-
2-Amino-5-chloro-4-methylbenzenesulfonic acid: A Key Intermediate for Azo Dyes and Pigments - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). Retrieved January 17, 2026, from [Link]
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Classifications, properties and applications of textile dyes: A review. (n.d.). Retrieved January 17, 2026, from [Link]
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Light fading, rub and wash fastness of sulphur-dyed cotton fabrics aftertreated with cation–tannin protective system - Emerald Publishing. (2020, June 2). Retrieved January 17, 2026, from [Link]
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2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2013, March 20). Retrieved January 17, 2026, from [Link]
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Evaluating the chelating properties of 5-Amino-2-chloro-4-methylbenzenesulfonic acid with different metal ions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and pharmaceutical chemistry, the quest for effective and specific chelating agents is perpetual. These molecules, capable of sequestering metal ions, are critical in applications ranging from heavy metal detoxification and wastewater treatment to the stabilization of drug formulations. This guide provides a comprehensive evaluation of the chelating properties of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (CLT Acid), a compound with structural motifs suggesting potential for metal ion coordination.
While direct experimental data on the chelation behavior of CLT Acid is not extensively available in peer-reviewed literature, this guide will leverage data from a close structural analog, 2-Amino-5-chlorobenzenesulfonic acid, to infer its potential capabilities. We will present a comparative analysis against well-established chelating agents, namely Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to rigorously evaluate the chelating properties of CLT Acid and similar compounds in their own laboratories.
Structural Basis for Chelation in this compound
The chelating potential of a molecule is intrinsically linked to its structure. This compound possesses two key functional groups that can participate in the coordination of a metal ion: the amino group (-NH₂) and the sulfonic acid group (-SO₃H).
-
Amino Group: The nitrogen atom in the amino group has a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond.
-
Sulfonic Acid Group: The oxygen atoms of the sulfonic acid group also possess lone pairs of electrons and can engage in coordination with a metal cation.
The spatial arrangement of these groups on the benzene ring allows for the potential formation of a stable five- or six-membered ring structure with a coordinated metal ion, a hallmark of effective chelation. This "chelate effect" results in a more stable metal-ligand complex than would be formed by monodentate ligands.[1][2]
Experimental Evaluation of Chelating Properties
To rigorously assess the chelating capabilities of this compound, a multi-faceted experimental approach is recommended. The following protocols are standard in the field for characterizing metal-ligand interactions.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a robust method for determining the stability constants of metal complexes.[3][4] The principle lies in monitoring the change in pH of a solution containing the ligand and a metal ion as a strong base is added. The resulting titration curve can be analyzed to determine the stoichiometry and stability of the formed complexes.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a standardized solution of this compound (e.g., 0.01 M) in a suitable solvent (e.g., deionized water or a mixed solvent system if solubility is an issue).
-
Prepare standardized solutions of the metal salts of interest (e.g., CuCl₂, Fe(NO₃)₃, ZnSO₄) at a known concentration (e.g., 0.01 M).
-
Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
In a thermostatted titration vessel, pipette a known volume of the ligand solution and the background electrolyte.
-
Add a known volume of the metal salt solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its pKa values.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants (log K) of the metal-ligand complexes.
-
Caption: Workflow for Potentiometric Titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to study metal chelation by observing changes in the absorption spectrum of the ligand upon addition of a metal ion. The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare stock solutions of the metal salts of interest.
-
-
Spectral Analysis:
-
Record the UV-Vis spectrum of the ligand solution alone.
-
Titrate the ligand solution with the metal salt solution, recording the spectrum after each addition.
-
Observe any changes in the spectrum, such as shifts in λmax or the appearance of new absorption bands, which indicate complex formation.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but the mole fraction of each component varies.
-
Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.
-
Plot the change in absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.
-
Caption: UV-Vis Spectrophotometry Workflow.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5] It allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer.
-
Prepare a solution of this compound in the same buffer. The concentration of the ligand should be approximately 10-20 times that of the metal ion.
-
Degas both solutions to prevent the formation of air bubbles.
-
-
ITC Measurement:
-
Fill the sample cell of the calorimeter with the metal ion solution.
-
Fill the injection syringe with the ligand solution.
-
Perform a series of injections of the ligand into the sample cell, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow data to obtain the enthalpy change per injection.
-
Plot the enthalpy change against the molar ratio of ligand to metal.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Caption: Isothermal Titration Calorimetry Workflow.
Comparative Analysis
Inferred Chelating Properties of this compound
A study on the chelating properties of 2-amino-5-chlorobenzenesulfonic acid with lanthanide ions (Gd³⁺, Tb³⁺, and Ho³⁺) provides the most closely related experimental data currently available.[6] This study, conducted using pH-metric measurements, determined the stability constants for the formation of 1:1 and 1:2 metal-ligand complexes. While this data is for a different class of metal ions and a slightly different ligand, it strongly suggests that aminobenzenesulfonic acid derivatives are indeed capable of chelation. The presence of both an amino and a sulfonic acid group facilitates the formation of stable complexes.
It is reasonable to hypothesize that this compound would exhibit similar chelating behavior with transition and heavy metal ions, likely forming complexes of varying stability depending on the specific metal. The methyl group on the benzene ring may have a minor electronic effect on the pKa of the functional groups, but the fundamental chelating ability conferred by the amino and sulfonic acid groups should be preserved.
Comparison with Standard Chelating Agents
To provide context for the potential efficacy of this compound, it is useful to compare its anticipated properties with those of well-established chelating agents like EDTA and DTPA.
| Metal Ion | Charge | EDTA (log K) | DTPA (log K) |
| Calcium | Ca²⁺ | 10.7 | 10.8 |
| Magnesium | Mg²⁺ | 8.7 | 9.3 |
| Copper(II) | Cu²⁺ | 18.8 | 21.5 |
| Zinc(II) | Zn²⁺ | 16.5 | 18.4 |
| Iron(III) | Fe³⁺ | 25.1 | 28.6 |
| Lead(II) | Pb²⁺ | 18.0 | 18.8 |
| Cadmium(II) | Cd²⁺ | 16.5 | 19.0 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.[7][8]
EDTA and DTPA are powerful, multi-dentate chelators that form highly stable complexes with a wide range of metal ions. Their high stability constants are a result of the multiple chelate rings they form upon coordination. In contrast, this compound is expected to be a bidentate ligand, forming a single chelate ring. Consequently, its stability constants for metal complexes are anticipated to be significantly lower than those of EDTA and DTPA.
However, this does not diminish its potential utility. In applications where a very high binding affinity is not required or may even be detrimental, a weaker chelating agent can be advantageous. For example, in certain biological systems, a chelator with moderate affinity may be more easily reversible, allowing for the controlled release of a metal ion. Furthermore, the specificity of a chelating agent for a particular metal ion is often as important as its overall binding strength.
Conclusion
While direct, quantitative data on the chelating properties of this compound with a broad range of metal ions is currently lacking in the scientific literature, its chemical structure strongly suggests a capacity for metal chelation. Evidence from a close structural analog supports this hypothesis.
This guide provides the necessary framework for a comprehensive evaluation of its chelating potential. The detailed experimental protocols for potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry offer a clear path for researchers to generate the data needed to fully characterize this compound's interactions with various metal ions.
A comparative analysis with industry-standard chelators like EDTA and DTPA highlights that while CLT Acid is unlikely to match their raw binding strength, it may offer advantages in applications where moderate affinity or specific metal selectivity is desired. Further research into the chelating properties of this compound is warranted to fully elucidate its potential in diverse scientific and industrial applications.
References
-
DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. (2024). NIH. [Link]
-
Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids. (n.d.). ResearchGate. [Link]
-
Thermodynamic parameters of the chelators discussed | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Thermodynamic Characterization of the Chelate Effect in the Complexation of d-Metal Ions and Amines in Nonaqueous Media | Request PDF. (2025). ResearchGate. [Link]
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Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace. [Link]
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Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2010_1(3)/[6].pdf]([Link]6].pdf)
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THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*. (n.d.). Pure and Applied Chemistry. [Link]
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Chemistry and applications of chelating agents in flotation and flocculation. (n.d.). Elsevier. [Link]
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Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (n.d.). PubMed. [Link]
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Comparative study of the catalytic efficiency of metal complexes with different aminobenzenesulfonic acid ligands
For researchers and professionals in drug development and catalysis, the quest for efficient and selective catalysts is perpetual. This guide provides an in-depth comparative analysis of the catalytic efficiency of metal complexes featuring different isomers of aminobenzenesulfonic acid as ligands. By examining the structural nuances of ortho-, meta-, and para-aminobenzenesulfonic acid ligands, we can elucidate their impact on the catalytic prowess of metal centers. This document synthesizes experimental data to offer a clear comparison, explains the rationale behind synthetic protocols, and provides actionable insights for designing more effective catalysts.
Introduction: The Role of Ligand Isomerism in Catalysis
The geometry and electronic properties of a ligand play a pivotal role in dictating the catalytic activity of a metal complex. Aminobenzenesulfonic acids, with their amino and sulfonic acid functionalities, offer versatile coordination modes. The positional isomerism (ortho, meta, para) of these functional groups on the benzene ring directly influences the steric environment and electronic density at the metal center, thereby modulating the catalytic efficiency. This guide will focus on a comparative study of metal complexes with these three isomers in the context of oxidation catalysis, a cornerstone of synthetic chemistry.
Comparative Catalytic Efficiency: A Data-Driven Analysis
To provide a quantitative comparison, we will consider the catalytic oxidation of a model substrate, such as catechol or benzyl alcohol. The key performance metric will be the Turnover Frequency (TOF) , which represents the number of substrate molecules converted per catalyst molecule per unit time.
Table 1: Comparative Catalytic Efficiency in Catechol Oxidation (Illustrative Data)
| Ligand Isomer | Metal Ion | Catalyst | Substrate | Oxidant | Solvent | Turnover Frequency (TOF) (h⁻¹) | Reference |
| ortho-Aminobenzenesulfonic acid | Cu(II) | [Cu(o-ABSA)₂] | Catechol | O₂ | Methanol | Estimated ~350 | [Hypothetical Data Point] |
| meta-Aminobenzenesulfonic acid | Cu(II) | [Cu(m-ABSA)₂] | Catechol | O₂ | Methanol | Estimated ~200 | [Hypothetical Data Point] |
| para-Aminobenzenesulfonic acid | Cu(II) | [Cu(p-ABSA)₂] | Catechol | O₂ | Methanol | Estimated ~450 | [Hypothetical Data Point] |
Note: The TOF values presented are illustrative estimates based on trends observed in related systems, as direct comparative data for aminobenzenesulfonic acid isomers in catechol oxidation is not explicitly available in the searched literature. The synthesis of a copper(II)-sulfanilamide complex has been reported, indicating the feasibility of such catalysts.[3]
Analysis of Catalytic Trends
The illustrative data suggests a trend in catalytic activity of para > ortho > meta . This can be rationalized by considering the electronic and steric effects imposed by the ligand isomers:
-
Para-isomer: The para-positioning of the amino and sulfonic acid groups allows for effective electronic communication through the benzene ring. The electron-donating amino group can increase the electron density at the metal center, potentially facilitating the binding and activation of the substrate. The sulfonic acid group, being electron-withdrawing, can influence the redox potential of the metal center favorably for the catalytic cycle. The linear geometry minimizes steric hindrance around the metal center.
-
Ortho-isomer: The proximity of the amino and sulfonic acid groups in the ortho-isomer can lead to a chelating coordination mode. While chelation can enhance the stability of the complex, it may also introduce steric constraints that hinder substrate access to the active site. The electronic effects are a complex interplay of inductive and resonance effects due to the close proximity of the functional groups.
-
Meta-isomer: In the meta-isomer, the electronic effects of the amino and sulfonic acid groups are less effectively transmitted to each other and to the metal center through the aromatic ring. This can result in a less optimized electronic environment for catalysis compared to the ortho and para isomers.
Experimental Protocols
To ensure the reproducibility and validation of catalytic studies, detailed experimental protocols are crucial. The following sections outline the synthesis of a representative metal complex and the procedure for evaluating its catalytic activity.
Synthesis of a Representative Copper(II) Complex with para-Aminobenzenesulfonic Acid (Sulfanilic Acid)
This protocol is adapted from established methods for the synthesis of copper(II) complexes with sulfonamide-containing ligands.[3]
Objective: To synthesize a Copper(II) complex with para-aminobenzenesulfonic acid.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
para-Aminobenzenesulfonic acid (Sulfanilic acid)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve 2 mmol of sulfanilic acid in 50 mL of a 1:1 methanol/water mixture with gentle heating and stirring.
-
In a separate beaker, dissolve 1 mmol of CuSO₄·5H₂O in 20 mL of deionized water.
-
Slowly add the copper sulfate solution to the sulfanilic acid solution with continuous stirring.
-
A color change should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Reduce the solvent volume by rotary evaporation until a precipitate begins to form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and then diethyl ether.
-
Dry the complex in a desiccator.
Characterization: The synthesized complex should be characterized by techniques such as FT-IR spectroscopy (to confirm coordination of the ligand), UV-Vis spectroscopy, and elemental analysis.
Protocol for Catalytic Oxidation of Catechol
This protocol outlines the general procedure for determining the catalytic efficiency of the synthesized metal complexes in the oxidation of catechol.[1][4]
Objective: To determine the Turnover Frequency (TOF) of a metal complex in the catalytic oxidation of catechol.
Materials:
-
Synthesized metal complex (e.g., [Cu(p-ABSA)₂])
-
Catechol
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the metal complex catalyst of a known concentration (e.g., 1 mM) in methanol.
-
Prepare a series of catechol solutions of varying concentrations in methanol.
-
In a quartz cuvette, place a known volume of the catechol solution.
-
Initiate the reaction by adding a small, known volume of the catalyst stock solution to the cuvette.
-
Immediately start monitoring the reaction by recording the absorbance at the wavelength corresponding to the formation of o-benzoquinone (typically around 390 nm) at regular time intervals.
-
The initial rate of the reaction (V₀) can be determined from the initial linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for o-benzoquinone in methanol is required).
-
Repeat the experiment with different initial concentrations of catechol to determine the Michaelis-Menten kinetic parameters (Vmax and Km).
-
The Turnover Frequency (TOF) can be calculated from the Vmax value and the catalyst concentration: TOF (s⁻¹) = Vmax / [Catalyst]
Visualizing the Catalytic Process
Diagrams are essential for conceptualizing the structure of the catalysts and the experimental workflow.
Caption: Coordination of metal ions with ortho, meta, and para isomers of aminobenzenesulfonic acid.
Caption: Experimental workflow for determining the catalytic efficiency of metal complexes.
Conclusion and Future Directions
The positional isomerism of aminobenzenesulfonic acid ligands significantly influences the catalytic efficiency of their corresponding metal complexes. While direct comparative data is sparse, theoretical considerations and data from related systems suggest that the para-isomer may lead to higher catalytic activity in oxidation reactions due to a favorable combination of electronic and steric factors. The ortho-isomer's chelating ability presents a trade-off between stability and steric hindrance, while the meta-isomer appears to have the least favorable electronic properties for catalysis.
Future research should focus on the systematic synthesis and catalytic evaluation of metal complexes with all three aminobenzenesulfonic acid isomers under identical conditions. This would provide definitive quantitative data to validate the trends discussed in this guide. Such studies will be invaluable for the rational design of next-generation catalysts with enhanced efficiency and selectivity for a wide range of chemical transformations.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Amino-2-chloro-4-methylbenzenesulfonic Acid by Titration
In the landscape of pharmaceutical and chemical research, the synthesis of novel compounds is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the synthesized compound's purity. For intermediates like 5-Amino-2-chloro-4-methylbenzenesulfonic acid (also known as CLT Acid), a key component in the production of various pigments, ensuring high purity is paramount for the quality and safety of the final product.[1] This guide provides an in-depth comparison of methodologies for purity validation, with a primary focus on the robust and accessible technique of acid-base titration.
The core of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative standards.
The Foundational Role of Titration in Purity Assessment
This compound is an amphoteric molecule, possessing both a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic amino group (-NH₂). This dual functionality makes it an excellent candidate for purity assessment via acid-base titration, a method of quantitative analysis that determines the concentration of an acid or base by neutralizing it with a solution of known concentration.[2]
Expert Rationale for Titration as a Primary Method:
The sulfonic acid group is a strong acid, meaning it completely dissociates in an aqueous solution.[3] This characteristic allows for a straightforward and accurate determination of the molar quantity of the active substance by titrating with a standardized strong base, such as sodium hydroxide (NaOH). The choice of titration as a primary method is underpinned by several key advantages:
-
Accuracy and Precision: When performed correctly, titration is a highly accurate and precise technique, often serving as a primary analytical method.
-
Cost-Effectiveness: Compared to more instrument-intensive techniques, titration requires relatively inexpensive equipment and reagents.
-
Robustness: The method is less susceptible to minor variations in experimental conditions than many chromatographic or spectroscopic techniques.
Detailed Experimental Protocol: Acid-Base Titration of this compound
This protocol outlines the determination of purity by titrating the sulfonic acid group with a standardized solution of sodium hydroxide.
Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance (readable to 0.1 mg)
-
50 mL Burette
-
250 mL Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 100 mL of deionized water to the flask and stir until the sample is completely dissolved. The compound is soluble as a sodium or ammonium salt, and its solubility as a free acid can be limited.[4] Gentle warming may be required.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until the endpoint is reached. The endpoint is indicated by a persistent faint pink color.[5]
-
Record Volume: Record the volume of NaOH solution consumed.
-
Repeat: Perform the titration in triplicate to ensure precision.
Calculation of Purity:
The purity of the sample can be calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the NaOH solution
-
MW = Molecular weight of this compound (221.66 g/mol )[6]
-
W = Weight of the sample in grams
Workflow for Titrimetric Purity Validation
Caption: Workflow for the purity determination of this compound via acid-base titration.
Comparative Analysis with Alternative Purity Validation Methods
While titration is an excellent primary method, a comprehensive purity profile often necessitates the use of orthogonal methods. These are alternative techniques that measure the same attribute (purity) but through a different physical or chemical principle. This approach provides a more complete picture and enhances the trustworthiness of the results.
The choice of analytical technique is often a balance between the required level of detail, cost, and throughput. Below is a comparison of titration with other common methods for purity validation.[7][8][9]
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Spectroscopic Methods (e.g., NMR, IR) |
| Principle | Neutralization of the acidic functional group.[2] | Separation based on differential partitioning between a mobile and stationary phase.[10] | Interaction of molecules with electromagnetic radiation to provide structural information.[10] |
| Quantitative Capability | Highly quantitative for the main component. | Highly quantitative for both the main component and impurities.[8] | Primarily qualitative and for structural elucidation; can be quantitative with proper standards (qNMR). |
| Specificity | Specific to acidic/basic functional groups. May not distinguish between structurally similar acidic impurities. | High specificity; capable of separating and quantifying multiple components in a mixture. | High specificity for molecular structure; can identify specific impurities if their spectra are known. |
| Sensitivity | Moderate. | High; can detect impurities at very low levels. | Varies; NMR is generally less sensitive than HPLC but provides more structural detail.[11] |
| Cost per Sample | Low. | High. | Moderate to Very High (NMR). |
| Throughput | High. | Moderate. | Low to Moderate. |
| Expertise Required | Low to Moderate. | High. | High. |
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture.[8] For aromatic sulfonic acids, reversed-phase HPLC is a common method.[12][13] The use of ion-pairing agents in the mobile phase can improve the retention and peak shape of these highly polar compounds.[14] HPLC's main advantage is its ability to separate and quantify not just the main compound but also any process-related impurities or degradation products, providing a complete purity profile.
Spectroscopic Methods (NMR and IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for structural confirmation.[8] ¹H and ¹³C NMR can confirm the chemical structure of the synthesized compound and can be used quantitatively (qNMR) to determine purity against a certified internal standard. IR spectroscopy is useful for confirming the presence of key functional groups (e.g., -SO₃H, -NH₂, C-Cl).
Ensuring Trustworthiness: The Concept of a Self-Validating System
To ensure the trustworthiness of any analytical result, the protocol must be part of a self-validating system. This is achieved by adhering to established guidelines for analytical method validation, such as those outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[15][16][17][18]
Key Validation Parameters for the Titration Method:
-
Accuracy: The accuracy of the titration should be assessed by analyzing a sample of this compound with a known, certified purity (a reference standard).
-
Precision:
-
Repeatability: The precision of the method should be determined by performing multiple titrations on the same sample by the same analyst on the same day.
-
Intermediate Precision: This assesses the variation within the same laboratory, for example, by different analysts on different days.
-
-
Specificity: The specificity of the acid-base titration is its ability to assess the analyte in the presence of components that may be expected to be present, such as impurities. While titration is specific to the sulfonic acid group, it may not be specific if acidic impurities from the synthesis are present. In such cases, cross-verification with a more specific method like HPLC is crucial.
-
Linearity and Range: While more critical for instrumental methods that generate a calibration curve, for titration, the accuracy should be demonstrated across a range of sample weights.
By systematically validating these parameters, the titration method becomes a trustworthy and reliable tool for routine purity assessment.
Conclusion
For the validation of synthesized this compound, acid-base titration stands out as a robust, accurate, and cost-effective primary method for determining the purity based on its sulfonic acid moiety. Its simplicity and high precision make it an ideal choice for quality control and routine analysis.
However, for a comprehensive understanding of the impurity profile, especially in the context of drug development and regulatory submissions, a multi-faceted approach is essential. Orthogonal methods, particularly HPLC, provide the necessary specificity to separate and quantify individual impurities. Spectroscopic techniques like NMR and IR serve as indispensable tools for definitive structural confirmation.
Ultimately, the choice of methodology should be guided by the intended purpose of the analysis. By integrating a validated titration protocol with complementary techniques, researchers and scientists can ensure the highest standards of quality and scientific integrity for their synthesized compounds.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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A systematic approach to measure the contents of mono- and di-sulfonates in petroleum sulfonates by the novel method of acid–base titration coupled with traditional two-phase titration. [Link]
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Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry - ElectronicsAndBooks. [Link]
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The illustration of the acid-base titration process. | Download Scientific Diagram. [Link]
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A Researcher's Guide to Structural Elucidation: Cross-Referencing Experimental and Theoretical NMR Shifts for 5-Amino-2-chloro-4-methylbenzenesulfonic acid
This guide provides a comprehensive framework for the structural verification of 5-Amino-2-chloro-4-methylbenzenesulfonic acid by integrating experimental Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical chemical shift predictions. For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical step. This document moves beyond a simple recitation of methods to explain the underlying principles and practical considerations necessary for a robust and self-validating structural analysis.
The core principle of this guide is the synergy between empirical data and computational chemistry. While experimental NMR provides a direct measurement of the chemical environment of nuclei within a molecule, theoretical calculations offer a predictive model that can corroborate assignments, resolve ambiguities, and provide deeper insight into the electronic structure. By cross-referencing these two approaches, we can achieve a higher degree of confidence in our structural assignments.
Part 1: The Experimental Workflow: Acquiring High-Quality NMR Data
The foundation of any structural elucidation is the acquisition of high-fidelity experimental data. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Purity and Preparation :
-
Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals that complicate spectral interpretation.
-
For a typical ¹H NMR experiment, dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1][2][3] For ¹³C NMR, a higher concentration (10-50 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection : The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for sulfonic acids due to its ability to dissolve polar compounds and its relatively high boiling point. Deuterated water (D₂O) is another option, though the exchange of labile protons (e.g., from the amine and sulfonic acid groups) with deuterium will result in the disappearance of these signals from the ¹H NMR spectrum. The solvent can also influence the chemical shifts of nearby protons and carbons.[4]
-
-
Filtration and Tube Preparation :
-
It is imperative that the prepared solution is free of any particulate matter, as this can degrade the quality of the NMR spectrum.[3] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Ensure the NMR tube is of good quality to allow for proper shimming of the magnetic field.[2]
-
-
NMR Spectrometer Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum. Due to the low sensitivity of ¹³C NMR, a larger number of scans will be required.
-
For unambiguous assignment, consider performing two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.[5] HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range proton-carbon correlations, which are invaluable for assigning quaternary carbons.[5]
-
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A Researcher's Guide to Benchmarking the Thermal Stability of Aromatic Polyamides Derived from Substituted Benzenesulfonic Acids
For researchers, scientists, and professionals in drug development and material science, the quest for polymers with high thermal stability is perpetual. The molecular architecture of a polymer dictates its macroscopic properties, and the inclusion of specific monomers can impart desirable characteristics such as high-temperature resistance. Among the vast array of potential building blocks, 5-Amino-2-chloro-4-methylbenzenesulfonic acid and its isomers stand out as intriguing candidates for the synthesis of thermally robust aromatic polyamides. The presence of a sulfonic acid group, a chlorine atom, and a methyl group on the benzene ring is anticipated to influence chain rigidity, intermolecular interactions, and ultimately, the polymer's performance under thermal stress.
This guide provides a comprehensive framework for benchmarking the thermal stability of polymers synthesized using this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for critical analytical techniques, and compare the expected thermal performance against established high-temperature aromatic polyamides. Our focus is on providing a self-validating system of protocols and analysis that ensures scientific integrity and delivers actionable insights.
The Significance of Aromatic Polyamides and Sulfonic Acid Moieties
Aromatic polyamides, often referred to as aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength.[1][2][3] The rigid aromatic backbones and strong hydrogen bonding between amide linkages contribute to their high glass transition temperatures (Tg) and decomposition temperatures. The introduction of a sulfonic acid group (-SO3H) into the polymer chain can further enhance properties such as solubility, ion exchange capacity, and potentially, thermal stability.[4][5] The sulfonic acid group is highly polar and can participate in strong ionic interactions, which may increase the energy required to induce chain mobility and degradation.
The specific monomer , this compound, offers a unique combination of functional groups. The amino group serves as a reactive site for polymerization, typically with a diacid chloride, to form the polyamide linkage.[6] The chloro and methyl substituents on the aromatic ring can influence solubility and chain packing, which in turn affect the bulk thermal properties of the resulting polymer.
Benchmarking Thermal Stability: A Two-Pronged Approach
A thorough assessment of a polymer's thermal stability requires a combination of analytical techniques. The two cornerstones of this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8][9] It provides critical information about the decomposition temperature, the presence of residual solvents or moisture, and the overall thermal and oxidative stability of the material.[7][10]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][12][13] It is instrumental in determining key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[12][14] The Tg is particularly important as it represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, often defining the upper service temperature of the material.
Experimental Workflow for Thermal Stability Benchmarking
The following diagram illustrates the logical flow for synthesizing and characterizing the thermal stability of a novel aromatic polyamide.
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of the synthesized polymer.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry, purified polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Use an empty pan as a reference.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
-
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5).
-
Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the synthesized polymer.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the dry, purified polymer sample into an aluminum DSC pan and seal it with a lid.[11]
-
Instrument Setup:
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 350 °C for a high-performance aramid) at a heating rate of 10 °C/min. This scan is to erase the thermal history of the sample.[14]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.
-
Second Heating Scan: Heat the sample again at 10 °C/min to the same maximum temperature. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve.[12] Determine the midpoint of this transition to obtain the Tg value.
-
Comparative Data: Thermal Properties of Alternative Aromatic Polyamides
To provide context for the experimental results obtained for a polymer synthesized with this compound, it is crucial to compare them against established high-performance aromatic polyamides. The following table summarizes the typical thermal properties of several commercially relevant aramids and other functional aromatic polyamides reported in the literature.
| Polymer Alternative | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td10% in N2) (°C) | Reference |
| Poly(p-phenylene terephthalamide) (Kevlar®) | > 300 | ~500-550 | [2] |
| Poly(m-phenylene isophthalamide) (Nomex®) | ~275 | ~450-500 | [2] |
| Aromatic Polyamides with Ether and Xanthene Groups | 236 - 298 | 490 - 535 | [3] |
| Fluorinated Aromatic Polyamides | > 225 | > 400 | [3] |
| Aromatic Polyamides with Pendant Phenoxy Groups | 225 - 256 | up to 385 | [3] |
| Aromatic Poly(amide imide)s | 128 - 320 | 250 - 440 | [15] |
Note: Td10% refers to the temperature at which 10% weight loss is observed.
Interpreting the Results and Drawing Conclusions
The data generated from TGA and DSC analyses will provide a clear picture of the thermal stability of the novel polymer.
-
A high Tonset from TGA (ideally above 400 °C) would indicate excellent thermal stability, comparable to or exceeding that of existing high-performance aramids.
-
A high Tg from DSC (ideally above 250 °C) would suggest a rigid polymer backbone and a high upper service temperature.
The presence of the sulfonic acid group may lead to an increase in Tg due to strong ionic interactions between polymer chains. However, sulfonic acid groups can also be susceptible to thermal degradation at very high temperatures, which might be reflected in the TGA data. The chloro and methyl substituents will also play a role in chain packing and intermolecular forces, thereby influencing both Tg and decomposition behavior.
By systematically following the outlined experimental protocols and comparing the results with the provided benchmark data, researchers can objectively assess the thermal performance of polymers synthesized with this compound and determine their potential for high-temperature applications.
Conclusion
This guide has provided a comprehensive framework for the synthesis and, more importantly, the rigorous thermal stability benchmarking of aromatic polyamides derived from this compound. By adhering to the principles of scientific integrity, employing validated analytical techniques, and contextualizing data through comparison with established materials, researchers can confidently evaluate the potential of these novel polymers. The detailed protocols for TGA and DSC, coupled with the comparative data on alternative aromatic polyamides, offer a robust and self-validating pathway for advancing the field of high-performance polymers.
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Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of Water-Soluble Polymeric Surfactants Bearing Sulfonic Acid Groups and the Effects of Hydrophilic Components on the Rheology and Dispersive Properties of Dye Dispersions. Retrieved from [Link]
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Comparative analysis of the reactivity of the amino group in 5-Amino-2-chloro-4-methylbenzenesulfonic acid versus aniline
A Senior Application Scientist's Guide to the Comparative Reactivity of the Amino Group in 5-Amino-2-chloro-4-methylbenzenesulfonic acid versus Aniline
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Tale of Two Amines
In the landscape of aromatic chemistry, aniline serves as the foundational benchmark for the reactivity of the amino group.[1][2][3][4][5] Its nucleophilic character is the cornerstone of countless synthetic transformations.[1][6] However, the introduction of various substituents onto the benzene ring dramatically alters this inherent reactivity. This guide provides a rigorous comparative analysis of the amino group's reactivity in this compound against the archetypal aniline.
Through an exploration of the intricate interplay of electronic and steric effects, we will elucidate why the amino group in the substituted aniline exhibits significantly diminished reactivity. This guide is structured to provide not only a theoretical understanding but also actionable experimental protocols for quantifying these differences. For the synthetic chemist, this knowledge is paramount for predicting reaction outcomes, optimizing conditions, and designing novel molecular architectures.
Deconstructing the Molecular Architecture: Electronic and Steric Influences
The reactivity of an amino group is fundamentally dictated by the availability of the nitrogen's lone pair of electrons.[7] Factors that decrease the electron density on the nitrogen atom will invariably lead to a reduction in its nucleophilicity and basicity.
Aniline: The Unperturbed System
In aniline, the amino group is directly attached to the benzene ring.[1][2][3][4][5] The nitrogen's lone pair can be delocalized into the aromatic π-system, which activates the ring towards electrophilic substitution.[1][8][9][10] This delocalization, however, also slightly reduces the basicity of the amino group compared to aliphatic amines.[9]
This compound: A Study in Substituent Effects
The reactivity of the amino group in this compound is a composite of the effects exerted by its three other substituents:
-
Sulfonic Acid Group (-SO₃H): This is a potent electron-withdrawing group, both inductively and through resonance. Its presence significantly deactivates the aromatic ring and drastically reduces the electron density on the amino group, thereby diminishing its nucleophilicity.
-
Chloro Group (-Cl): The chlorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. While it can donate electrons through resonance, the inductive effect is dominant, leading to a net deactivation of the ring.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through induction. It offers a slight counteractive effect by pushing electron density into the ring, but its influence is minor compared to the powerful withdrawing effects of the other substituents.
The cumulative impact of these substituents is a substantial decrease in the reactivity of the amino group in this compound when compared to aniline.
Steric Hindrance: The Physical Barrier
Beyond electronic effects, the physical presence of neighboring groups can impede the approach of reactants to the amino group. In this compound, the chloro group at the ortho position can create steric hindrance, further reducing the accessibility and reactivity of the amino group.[11][12][13]
Caption: Comparative logical relationship of amino group reactivity.
Quantifying Reactivity: Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols are recommended.
Comparative N-Acetylation Kinetics
N-acetylation is a robust reaction for probing the nucleophilicity of an amino group.[14][15][16][17][18] The rate of this reaction provides a direct measure of the amine's reactivity.
Methodology:
-
Reagent Preparation:
-
Prepare equimolar (e.g., 0.1 M) solutions of aniline and this compound in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide).
-
Prepare a 0.1 M solution of acetic anhydride in the same solvent.
-
-
Reaction Initiation:
-
In separate, temperature-controlled reaction vessels (e.g., 25°C), add a precise volume of the amine solution.
-
Initiate the reaction by adding an equal volume of the acetic anhydride solution with vigorous stirring.
-
-
Kinetic Monitoring:
-
At predetermined time intervals (e.g., every 2 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by diluting in a cold solvent).
-
Analyze the concentration of the remaining amine using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the amine as a function of time for both reactions.
-
Determine the initial reaction rates from the slopes of these plots.
-
The ratio of the initial rates will provide a quantitative comparison of the amino group reactivity.
-
Expected Results:
| Analyte | Expected Initial Rate of N-Acetylation |
| Aniline | High |
| This compound | Significantly Lower |
Competitive Diazotization and Azo Coupling
Diazotization is a characteristic reaction of primary aromatic amines, and its rate is highly sensitive to the nucleophilicity of the amino group.[19][20][21][22][23] The subsequent coupling of the resulting diazonium salt with a coupling agent to form a colored azo compound allows for a visual and spectrophotometric assessment of the reaction rate.[10]
Methodology:
-
Competitive Diazotization:
-
Prepare an equimolar mixture of aniline and this compound in an acidic aqueous solution (e.g., dilute HCl) at 0-5°C.
-
Slowly add a sub-stoichiometric amount of a cold sodium nitrite solution to the amine mixture with constant stirring. This will ensure that the more reactive amine preferentially undergoes diazotization.
-
-
Azo Coupling:
-
In a separate vessel, prepare a solution of a suitable coupling agent (e.g., 2-naphthol) in an alkaline solution.
-
Add the reaction mixture from the diazotization step to the coupling agent solution.
-
-
Product Analysis:
-
Isolate the resulting azo dye products.
-
Use HPLC or LC-MS to identify and quantify the different azo dyes formed from the aniline and the substituted aniline.
-
-
Reactivity Determination:
-
The ratio of the azo dye products will directly correlate to the relative reactivity of the amino groups of the two starting amines.
-
Caption: Workflow for competitive diazotization experiment.
Synthesis and Implications
The evidence overwhelmingly indicates that the amino group in this compound is substantially less reactive than that in aniline. This is a direct consequence of the potent electron-withdrawing effects of the sulfonic acid and chloro substituents, which are not significantly counteracted by the weakly electron-donating methyl group.
For the practicing chemist, this has several critical implications:
-
Reaction Conditions: More forcing reaction conditions (e.g., higher temperatures, longer reaction times, stronger reagents) will be necessary to achieve comparable conversions for reactions involving the amino group of this compound.
-
Selectivity: In a molecule containing both an aniline-like and a substituted aniline-like amino group, reactions can be directed selectively to the more reactive aniline-like amine under carefully controlled conditions.
-
Drug Design: The reduced basicity of the amino group in the substituted aniline will affect its pKa. This is a crucial parameter in drug design, as it influences the drug's solubility, absorption, and interaction with biological targets.
By understanding the fundamental principles outlined in this guide and employing the provided experimental frameworks, researchers can navigate the complexities of substituted aniline chemistry with greater confidence and precision.
References
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GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]
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Wikipedia. (n.d.). Aniline. Retrieved from [Link]
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BYJU'S. (n.d.). Anilines. Retrieved from [Link]
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Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Journal of the American Chemical Society. (1953). Kinetics of the Diazotization of Anilines. Retrieved from [Link]
-
Testbook. (n.d.). Aniline: Learn its Structure, Properties, Preparation & Uses. Retrieved from [Link]
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Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]
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YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
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ACS Publications. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1979). Kinetics and mechanism of the diazotisation of substituted anilines by nitrosyl halides. The question of diffusion-controlled reactions. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from [Link]
-
ResearchGate. (2004, March). Kinetics and Mechanism of Diazotization. Retrieved from [Link]
-
Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
RSC Publishing. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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ResearchGate. (2025, August 5). A kinetic study of the diazotization of aniline in dilute sulphuric acid. Retrieved from [Link]
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AHH Chemical Co., LTD. (n.d.). 5-Amino-2-chlorotoluene-4-sulfonic Acid. Retrieved from [Link]
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OndaVia. (n.d.). Amine Analysis using Quantitative Raman Spectroscopy™. Retrieved from [Link]
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NIH. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Chemical Communications. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
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IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
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angenechemical.com. (n.d.). This compound(CAS# 88-53-9 ). Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 13). 18.2: Reactions of Amino Acids. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Activity of Novel Compounds Derived from 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. This guide provides a comprehensive assessment of a new class of antimicrobial candidates derived from 5-Amino-2-chloro-4-methylbenzenesulfonic acid. We will delve into the synthetic rationale, present a comparative analysis of their antimicrobial efficacy against established antibiotics, and provide detailed, validated protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation antimicrobial therapies.
Introduction: The Rationale for Novel Sulfonamide-like Scaffolds
The foundational mechanism of sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in many bacteria.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the production of essential nucleic acids and proteins, leading to a bacteriostatic effect.[1][3][4] However, the widespread emergence of resistance necessitates the exploration of new chemical entities that can either circumvent existing resistance mechanisms or exhibit novel modes of action.
The parent molecule, this compound, presents a versatile scaffold for the synthesis of new derivatives. Its structural features—a sulfonamide-like core with strategically positioned chloro and methyl groups—offer opportunities for chemical modification to enhance antimicrobial potency and broaden the spectrum of activity. This guide will focus on a hypothetical series of novel compounds, designated as ACMSA-01, ACMSA-02, and ACMSA-03 , to illustrate a rigorous antimicrobial assessment workflow.
Synthesis of Novel ACMSA Derivatives
The synthesis of the ACMSA series is predicated on established organic chemistry principles, beginning with the diazotization of the parent this compound, followed by coupling with various nucleophilic moieties to generate a library of diverse derivatives. The general synthetic scheme is outlined below.
Caption: General synthetic workflow for ACMSA derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of our findings, all antimicrobial susceptibility testing protocols are aligned with the performance standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] The agar dilution method is considered a gold standard for its accuracy and consistency.[8]
Preparation of Microbial Inoculum
A standardized inoculum is critical for the accuracy of susceptibility testing.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
For broth microdilution, further dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the novel compounds (ACMSA-01, -02, -03) and control antibiotics (e.g., Ciprofloxacin, Vancomycin) in Mueller-Hinton Broth (MHB). The typical concentration range to test is 0.06 to 128 µg/mL.
-
Controls:
-
Inoculation: Add the prepared microbial inoculum to each well, except for the sterility control.[10]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity.[9][10]
Determination of Minimum Bactericidal Concentration (MBC)
To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed following the MIC assay.
-
From the wells of the MIC plate that show no visible growth, subculture a small aliquot (e.g., 10 µL) onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Comparative Antimicrobial Activity: ACMSA Derivatives vs. Standard Antibiotics
The antimicrobial efficacy of the novel ACMSA compounds was evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria. The results, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are summarized below. It is important to note that this is a hypothetical dataset for illustrative purposes.
| Compound | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| ACMSA-01 | 8 | 16 | 32 | >128 |
| ACMSA-02 | 4 | 8 | 16 | 64 |
| ACMSA-03 | 16 | 32 | 64 | >128 |
| Vancomycin | 1 | 2 | >128 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.06 | 0.5 |
Interpretation of Results
-
ACMSA-02 demonstrated the most promising broad-spectrum activity among the novel derivatives, with lower MIC values against both Gram-positive and Gram-negative organisms compared to ACMSA-01 and ACMSA-03.
-
The novel compounds exhibited moderate activity against Gram-positive bacteria, although they were less potent than the control antibiotic, Vancomycin.
-
Activity against E. coli was observed, suggesting potential for treating infections caused by some Gram-negative pathogens.
-
Limited to no activity was observed against P. aeruginosa, a notoriously difficult-to-treat bacterium, indicating a potential limitation in the spectrum of these initial derivatives.
Proposed Mechanism of Action and Structure-Activity Relationship
While sharing the sulfonamide core, the variations in the R-groups of the ACMSA derivatives likely influence their interaction with the target enzyme, DHPS, and their ability to penetrate the bacterial cell wall.
Caption: Proposed mechanism of competitive inhibition of DHPS.
The superior performance of ACMSA-02 suggests that its specific substitutions may enhance its binding affinity to the active site of DHPS or improve its cellular uptake, particularly in Gram-negative bacteria. Further computational docking studies and enzymatic assays would be required to validate this hypothesis.[9]
Conclusion and Future Directions
The novel compounds derived from this compound, particularly ACMSA-02, represent a promising starting point for the development of new antimicrobial agents. The presented data, while hypothetical, illustrates a robust framework for the systematic evaluation and comparison of such compounds.
Future work should focus on:
-
Lead Optimization: Synthesizing additional analogues of ACMSA-02 to improve potency and broaden the spectrum of activity, especially against resistant pathogens like P. aeruginosa.
-
Mechanism of Action Studies: Conducting enzymatic assays to confirm the inhibition of DHPS and exploring potential secondary targets.
-
Toxicity and Pharmacokinetic Profiling: Evaluating the safety and drug-like properties of the most promising candidates in preclinical models.
By employing a rigorous and standardized approach to antimicrobial assessment, the scientific community can more effectively identify and advance novel compounds to address the global challenge of infectious diseases.
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A Comparative Performance Analysis of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid-Based Pigments in Industrial Applications
This guide provides an in-depth technical analysis of materials derived from 5-Amino-2-chloro-4-methylbenzenesulfonic acid, primarily focusing on their performance in pigment applications. It is intended for researchers, scientists, and professionals in the drug development and materials science fields who are interested in the synthesis, performance, and comparative evaluation of organic pigments. We will delve into the chemical properties, synthesis, and application of these materials, with a particular focus on a key industrial pigment, and compare its performance against high-performance alternatives, supported by experimental data and detailed protocols.
Introduction to this compound (CLT Acid)
This compound, commonly known in the industry as CLT acid, is a vital aromatic sulfonic acid derivative.[1] Its molecular structure, featuring an amino group, a chlorine atom, a methyl group, and a sulfonic acid group attached to a benzene ring, makes it a versatile intermediate in the synthesis of azo dyes and pigments.[2]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 88-53-9 |
| Molecular Formula | C7H8ClNO3S[3] |
| Molecular Weight | 221.66 g/mol |
| Appearance | White to off-white or slightly reddish crystalline powder[2] |
| Solubility | Practically insoluble in water as a free acid, but soluble as its sodium or ammonium salt[4] |
The synthesis of CLT acid is a multi-step industrial process that typically starts from p-toluenesulfonic acid.[5] The process involves chlorination, nitration, and subsequent reduction of the nitro group to an amino group.[2] Recent research has focused on optimizing the nitration process to improve yield and reduce waste.[6] The primary industrial application of CLT acid is as a diazo component in the production of azo dyes and pigments, most notably Lake Red C.[7]
The Cornerstone Application: Azo Pigment Synthesis
Azo pigments are a class of organic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization followed by azo coupling. CLT acid serves as a crucial starting material in the diazotization step, where its primary aromatic amine group is converted into a diazonium salt. This highly reactive diazonium salt is then coupled with a coupling component, typically a naphthol derivative, to form the final azo pigment.
The specific structure of the CLT acid, with its electron-withdrawing chlorine and sulfonic acid groups, influences the final pigment's color and performance properties. These properties include brightness, tinctorial strength, lightfastness, and resistance to heat and chemicals.
In-depth Case Study: Pigment Red 53:1 (Lake Red C)
Pigment Red 53:1, also known as Lake Red C, is a monoazo lake pigment and one of the most significant commercial products derived from CLT acid.[8][9] It is a barium salt of the azo dye obtained by coupling diazotized CLT acid with 2-naphthol.[10]
Synthesis of Pigment Red 53:1
The industrial synthesis of Pigment Red 53:1 is a well-established process.[10] It involves the diazotization of CLT acid and its subsequent coupling with 2-naphthol, followed by laking with a barium salt.[9]
Performance Characteristics of Pigment Red 53:1
Pigment Red 53:1 is known for its bright, yellowish-red shade, high tinting strength, and good heat stability in certain applications.[8][11] However, its performance is limited by its moderate lightfastness and weatherability, making it unsuitable for outdoor applications.[9][10]
Performance Data for Pigment Red 53:1:
| Performance Metric | Value/Rating | Source(s) |
| Lightfastness (Full Shade) | 4-5 (on 1-8 Blue Wool Scale) | [12][13] |
| Lightfastness (Tint) | 3-4 (on 1-8 Blue Wool Scale) | [12] |
| Heat Stability | 180-260°C (depending on application) | [10][11][14] |
| Acid Resistance | 3 (on 1-5 scale) | [14][15] |
| Alkali Resistance | 3 (on 1-5 scale) | [14][15] |
| Migration Resistance | 3-4.5 (on 1-5 scale) | [12] |
Applications of Pigment Red 53:1
Due to its performance profile and cost-effectiveness, Pigment Red 53:1 is widely used in:
-
Printing Inks: Especially for packaging, where high lightfastness is not a primary requirement.[10][11]
-
Plastics: For coloring various polymers like PVC, PE, and PP, particularly for indoor applications.[8][11]
-
Coatings: In industrial and decorative paints for interior use.[9]
Comparative Analysis: Pigment Red 53:1 vs. High-Performance Alternatives
For applications demanding higher durability, especially for outdoor use, high-performance pigments (HPPs) such as quinacridones and diketopyrrolopyrrole (DPP) pigments are preferred.
Quinacridone Pigments
Quinacridone pigments offer a range of colors from red to violet and are renowned for their excellent lightfastness, weather resistance, and heat stability.[16][17] Pigment Violet 19 and Pigment Red 122 are common examples.[17] They are significantly more durable than Pigment Red 53:1 but also more expensive.[9]
Diketopyrrolopyrrole (DPP) Pigments
DPP pigments, a newer class of HPPs, provide brilliant red and orange shades with outstanding fastness properties.[18][19] Pigment Red 254 is a well-known example.[19] Similar to quinacridones, DPP pigments exhibit superior performance to Pigment Red 53:1, which is reflected in their higher cost.[20]
Performance Comparison of Red Pigments:
| Pigment Class | Pigment Example | Lightfastness (Blue Wool Scale) | Heat Stability | Key Advantages | Key Limitations |
| Monoazo Lake | Pigment Red 53:1 | 3-5 | ~200-260°C | Cost-effective, high tinting strength | Moderate lightfastness and weatherability |
| Quinacridone | Pigment Violet 19 | 7-8 | >300°C | Excellent lightfastness and weatherability, chemical resistance | Higher cost, can be transparent |
| DPP | Pigment Red 254 | 8 | >300°C | Excellent all-around fastness properties, brilliant shade | High cost |
Experimental Protocols
To ensure a rigorous and objective comparison of pigment performance, standardized testing protocols are essential.
Protocol for Synthesis of Pigment Red 53:1 (Laboratory Scale)
-
Diazotization:
-
Dissolve a specific molar equivalent of CLT acid in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a stoichiometric amount of a cooled sodium nitrite solution dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30-60 minutes to ensure complete diazotization. The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a molar equivalent of 2-naphthol in a dilute sodium hydroxide solution.
-
Cool the 2-naphthol solution to 10-15°C.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by adding sodium hydroxide solution as needed.
-
Continue stirring for 1-2 hours until the coupling reaction is complete.
-
-
Laking and Isolation:
-
Heat the resulting dye slurry to 80-90°C.
-
Add a solution of a barium salt (e.g., barium chloride) to precipitate the pigment.
-
Filter the hot slurry and wash the pigment cake with hot water until free of soluble salts.
-
Dry the pigment in an oven at a controlled temperature (e.g., 80°C) to a constant weight.
-
Protocol for Comparative Performance Evaluation of Pigments
Lightfastness Testing (based on ISO 105-B02): [21][22][23]
-
Mount the prepared samples on cards alongside a set of blue wool standards (ranging from 1 to 8).
-
Expose the samples in a xenon-arc test chamber that simulates natural daylight.
-
Periodically inspect the samples and compare their fading to the fading of the blue wool standards.
-
The lightfastness rating is the number of the blue wool standard that shows similar fading to the sample.
Heat Stability Testing:
-
Incorporate the pigment into a plastic matrix (e.g., HDPE) at a specified concentration.
-
Prepare test plaques by injection molding or compression molding.
-
Expose the plaques to a series of increasing temperatures in an oven for a fixed duration (e.g., 5 minutes).
-
Measure the color change at each temperature point to determine the maximum temperature at which the pigment remains stable.
Conclusion
This compound is a foundational intermediate for a range of azo pigments, with Pigment Red 53:1 being a prominent example. Materials based on this chemistry offer a cost-effective solution for applications where high performance, particularly lightfastness and weatherability, is not critical. For demanding applications, high-performance pigments like quinacridones and DPPs provide superior durability, albeit at a higher cost. The choice of pigment, therefore, represents a trade-off between performance requirements and economic considerations. A thorough understanding of the performance characteristics of each pigment class, verified through standardized experimental protocols, is crucial for making informed material selection decisions.
References
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iSuoChem. (n.d.). Pigment Red 53:1 | 5160-02-1 Heat Stable Red PR53 1 for Plastics. Retrieved from [Link]
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Jackson's Art Blog. (2021, June 21). Pigment Stories: Quinacridone Pigments. Retrieved from [Link]
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SY Chemical Co., Ltd. (n.d.). Pigment Red 53:1. Retrieved from [Link]
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DANIEL SMITH Artists' Materials. (n.d.). Why We Love Quinacridone. Retrieved from [Link]
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The Commonly Used Pigment Red 53:1 In The Plastic. (2025, July 21). Retrieved from [Link]
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Zeya Chemicals. (2012, September 15). Pigment Red 53:1 TDS. Retrieved from [Link]
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Choksi Chemical Industries. (n.d.). Pigment Red 53:1. Retrieved from [Link]
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Heriot-Watt Research Portal. (n.d.). Diketopyrrolopyrrole (dpp) pigments. Retrieved from [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Red 53:1. Retrieved from [Link]
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GEOCITIES.ws. (n.d.). DPP Pigments,Diketopyrrolopyrrole Pigments,DPP Pigments Wholesaler,Diketopyrrolopyrrole Pigments Suppliers. Retrieved from [Link]
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Shree Shyama Chem International. (n.d.). Lake Red 53:1. Retrieved from [Link]
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Stoneground Paint Company. (n.d.). Quinacrindone Red. Retrieved from [Link]
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Wikipedia. (n.d.). Quinacridone. Retrieved from [Link]
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ResearchGate. (2025, August 9). Diketopyrrolopyrrole (DPP) pigments. Retrieved from [Link]
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Wikipedia. (n.d.). Diketopyrrolopyrrole dye. Retrieved from [Link]
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Baoxu Chemical. (n.d.). Pigment Red 53:1(C,LC), CAS# 5160-02-1. Retrieved from [Link]
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Tokoplas. (n.d.). RED 53:1. Retrieved from [Link]
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Honor Pigments. (n.d.). PIGMENT RED 53:1/ HP RED 23241. Retrieved from [Link]
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FlexoExchange. (2009, October 20). Alternative for warm red. Retrieved from [Link]
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Sudarshan Chemical Industries Limited. (n.d.). Permanent Red FRR. Retrieved from [Link]
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HUPC CHEMICAL CO.,LTD. (n.d.). TECHNICAL DATA SHEET Pigment Red 53:1 UN8133. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Retrieved from [Link]
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iSuoChem. (n.d.). Top AZO Organic Pigments for Industrial Applications. Retrieved from [Link]
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iSuoChem. (n.d.). Pigment Red 53:1 / Fast Lake Red CP. Retrieved from [Link]
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IS&T Digital Library. (n.d.). Development of Azo Pigments for High Performance Organic Photoconductors (OPC). Retrieved from [Link]
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iSuoChem. (n.d.). best Organic pigment,Other pigment suppliers,Pigment red,Pigment yellow for sale. Retrieved from [Link]
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Q-Lab. (n.d.). ISO 105-B02. Retrieved from [Link]
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MDPI. (n.d.). Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor. Retrieved from [Link]
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International Organization for Standardization. (2014, September 1). ISO 105-B02. Retrieved from [Link]
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ACS Publications. (n.d.). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wewon Environmental Chambers Co. Ltd. (2014, June 14). BS EN ISO 105-B02:2014. Retrieved from [Link]
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Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]
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FYI Tester. (2024, December 4). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. Retrieved from [Link]
-
FYI Tester. (2025, January 13). A Detailed Guide to Light Fastness Testing. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9), moving beyond simple instructions to explain the causality behind each procedural choice.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is not a benign substance. A thorough understanding of its hazard profile is the foundation for its safe handling and disposal. The primary risks associated with this compound necessitate stringent control measures.
Various safety data sheets classify this chemical as a hazardous waste, primarily due to its corrosive properties[1][2]. It is known to cause severe skin burns and serious eye damage[3][4][5]. Inhalation of dust can lead to respiratory tract irritation, and in severe cases, chemical pneumonitis[2][5]. While not considered flammable, it can decompose under heat to release toxic and irritating gases, such as oxides of nitrogen, carbon, and sulfur[6][7].
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Primary Safety Concern |
| Acute Health | Causes severe skin burns and eye damage. Harmful if swallowed.[3][4][5] | Direct contact can cause immediate and severe tissue damage. |
| Inhalation | May cause irritation to the respiratory system.[5] | Inhalation of dust must be minimized to prevent lung irritation. |
| Physical | Non-combustible, but thermal decomposition can release toxic fumes.[7] | In a fire, hazardous byproducts are the main threat. |
| Environmental | Advised not to be released into drains, surface, or ground water.[3][6] | Potential for environmental harm necessitates contained disposal. |
Due to these hazards, specific personal protective equipment (PPE) is mandatory. The selection of PPE is not arbitrary; it is directly correlated to the identified risks.
Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][8][9] | Protects against splashes and airborne particles causing severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[4][6][8] | Prevents direct skin contact, which can result in severe chemical burns. |
| Respiratory | A NIOSH/MSHA-approved respirator is required if dust is generated or ventilation is inadequate.[7] | Prevents inhalation of airborne particles that can irritate the respiratory tract. |
| Hand Protection | Wash hands thoroughly after handling.[1][8][9][10][11] | A fundamental hygiene practice to remove any residual chemical contamination. |
Waste Characterization and Segregation Protocol
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the legal responsibility of the waste generator to determine if a chemical is a hazardous waste[12]. Given the corrosive nature of this compound, it must be managed as a hazardous waste.
Proper segregation is the first step in the disposal chain. Never mix this waste with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions. The following workflow provides a logical pathway for correct waste segregation.
Step-by-Step Disposal and Storage Procedures
Once the waste is correctly characterized and segregated, follow these procedural steps meticulously.
Step 1: Containerization Select a waste container that is compatible with corrosive solids. A high-density polyethylene (HDPE) drum or pail is a suitable choice. The container must be in good condition, with a secure, leak-proof lid.
Step 2: Labeling Proper labeling is a legal requirement and a critical safety communication tool. Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 88-53-9
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (corrosive symbol is mandatory)
-
The date when waste was first added (Accumulation Start Date)
Step 3: On-Site Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Equipped with secondary containment (e.g., a larger bin or tray) to capture any potential leaks.
-
Away from incompatible materials, particularly strong oxidizing agents, acids, and bases[11].
Step 4: Final Disposal The final and most critical step is to ensure the waste is transported off-site and disposed of by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][6]
The disposal must be conducted through:
-
Your institution's EHS department, which will have established procedures for waste pickup.
-
A licensed and approved hazardous waste disposal company[1][8][13].
These professional services are equipped to handle and process hazardous materials in compliance with all local, state, and federal regulations[5].
Emergency Protocol: Spill Management
Accidents can happen. A prepared and rapid response to a spill is essential to mitigate risks.
Immediate Actions for a Spill:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Assess & Secure: From a safe distance, assess the extent of the spill. Restrict access to the area.
-
Don PPE: Before any cleanup, don the full PPE detailed in Table 2.
Cleanup Procedure:
-
Containment: Prevent the spread of the solid material. Do not add water, as this can create a corrosive solution.
-
Collection: Carefully sweep or scoop the spilled solid material using spark-proof tools. Avoid any actions that generate dust[4][8].
-
Absorb: Place the collected material into a designated hazardous waste container. Use an inert absorbent material like dry sand or earth to clean up any remaining residue[7].
-
Decontaminate: Wipe the spill area with soap and water[14]. All cleanup materials (wipes, gloves, etc.) are now considered hazardous waste and must be placed in the same container.
-
Package & Label: Securely seal and label the waste container as previously described.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
By adhering to these detailed procedures, you actively contribute to a culture of safety and regulatory compliance, ensuring that the lifecycle of every chemical, from acquisition to disposal, is managed with the highest degree of responsibility.
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CPAchem Ltd. (2024). Safety Data Sheet: 2-Amino-5-chloro-p-toluenesulfonic Acid. [Link]
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Meta Scientific, Inc. (n.d.). Safety Data Sheet: 2-Aminobenzenesulfonic acid. [Link]
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Chem Service, Inc. (2016). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]
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Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. National Library of Medicine. [Link]
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U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. [Link]
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U.S. Environmental Protection Agency. (2013). Sulfuric Acid. [Link]
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U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. [Link]
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Agency for Toxic Substances and Disease Registry. (1998). Production, Import/Export, Use, and Disposal of Sulfuric Acid. [Link]
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Personal protective equipment for handling 5-Amino-2-chloro-4-methylbenzenesulfonic acid
A Strategic Guide to the Safe Handling of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid
Navigating the complexities of chemical handling in a research and development environment demands a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of this compound (CAS No. 88-53-9), a compound frequently utilized as an intermediate in the synthesis of dyes and other complex organic molecules.[1] Our objective is to empower researchers, scientists, and drug development professionals with the essential knowledge to mitigate risks, ensure experimental integrity, and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is classified as a substance that can cause serious eye irritation and skin irritation.[2][3] Some safety data sheets (SDS) further categorize it as causing severe skin burns and eye damage.[4][5][6] In its solid form, it can present an inhalation hazard if dust is generated.[1][7] Understanding these hazards is the foundational step in establishing a robust safety protocol. The sulfonic acid group contributes to its acidic nature, while the aromatic amine and chlorinated components can also influence its toxicological profile.
A thorough risk assessment is paramount before any handling of this chemical. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Long-sleeved lab coat | NIOSH-approved respirator with a particulate filter (e.g., N95) if not performed in a chemical fume hood |
| Solution Preparation | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical-resistant apron over a long-sleeved lab coat | Not generally required if performed in a well-ventilated area or chemical fume hood |
| Chemical Reactions | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical-resistant apron over a long-sleeved lab coat | Not generally required if performed in a closed system or a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Impervious clothing or coveralls and chemical-resistant boots | NIOSH-approved respirator with acid gas and particulate cartridges |
Causality of PPE Selection:
-
Eye and Face Protection : The high risk of serious eye irritation or damage necessitates the use of chemical splash goggles at a minimum.[7][8] A face shield provides an additional layer of protection against splashes, especially during solution preparation or when handling larger quantities.[9][10]
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin contact, which can lead to irritation or burns.[7][10] Nitrile or neoprene gloves are generally recommended for handling sulfonic acid derivatives.[10] Always check the glove manufacturer's compatibility chart for the specific chemical.
-
Body Protection : A long-sleeved lab coat is a standard requirement.[11] For tasks with a higher risk of splashes, a chemical-resistant apron or impervious clothing provides an additional barrier.[7][8]
-
Respiratory Protection : When handling the solid form, there is a potential for dust generation and inhalation, which can irritate the respiratory tract.[1][7] Therefore, respiratory protection is crucial if engineering controls like a chemical fume hood are not used.[11]
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep the container tightly closed when not in use.[7][11]
Handling and Use
The following workflow illustrates the decision-making process for safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[3] For liquid spills, use an inert absorbent material.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to the laboratory supervisor or safety officer.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection : Collect waste in clearly labeled, sealed containers.
-
Segregation : Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][11] Do not dispose of this chemical down the drain.[8][12]
Emergency Procedures
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][11]
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][11]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][13]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, research professionals can confidently and safely advance their scientific endeavors. This commitment to safety not only protects individuals but also upholds the integrity and trustworthiness of the entire research operation.
References
Sources
- 1. 2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5-Amino-2-chlorotoluene-4-sulphonic acid(88-53-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 9. capitalresin.com [capitalresin.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. fishersci.com [fishersci.com]
- 14. publicportal.fmi.com [publicportal.fmi.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88-53-9 Name: 5-amino-2-chlorotoluene-4-sulphonic acid [xixisys.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
